molecular formula C11H10ClNO B1621593 5-Chloro-2,8-dimethyl-4-quinolinol CAS No. 21629-50-5

5-Chloro-2,8-dimethyl-4-quinolinol

Cat. No.: B1621593
CAS No.: 21629-50-5
M. Wt: 207.65 g/mol
InChI Key: PCKJRUQECXKAOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-2,8-dimethyl-4-quinolinol is a useful research compound. Its molecular formula is C11H10ClNO and its molecular weight is 207.65 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-2,8-dimethyl-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO/c1-6-3-4-8(12)10-9(14)5-7(2)13-11(6)10/h3-5H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCKJRUQECXKAOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)Cl)C(=O)C=C(N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00383845
Record name 5-Chloro-2,8-dimethyl-4-hydroxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00383845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21629-50-5
Record name 5-Chloro-2,8-dimethyl-4-hydroxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00383845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-CHLORO-4-HYDROXY-8-METHYLQUINALDINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Whitepaper: Physicochemical Profiling of 5-Chloro-2,8-dimethyl-4-quinolinol

[1]

Executive Summary

This compound (CAS: 21629-50-5) is a substituted quinoline scaffold primarily utilized as a high-value intermediate in the synthesis of bioactive heterocyclic compounds, including antimalarials, antibacterials, and fungicides.[1][2][3][4] Characterized by its amphoteric nature and tautomeric equilibrium, this compound presents specific challenges in solubility and stability profiling.[4]

This guide provides a definitive technical analysis of its physicochemical properties, offering researchers a grounded framework for experimental design, from synthesis optimization to analytical method development.[4]

Chemical Identity & Structural Dynamics

The core structure of this compound defines its reactivity. It belongs to the 4-hydroxyquinoline class, which exists in a tautomeric equilibrium between the enol form (4-quinolinol) and the keto form (4(1H)-quinolone) .[1][4] In the solid state and polar solvents, the keto form predominates due to aromatic stabilization and intermolecular hydrogen bonding.[4]

Nomenclature & Identifiers
ParameterDetail
IUPAC Name 5-Chloro-2,8-dimethylquinolin-4-ol (or 5-chloro-2,8-dimethyl-1H-quinolin-4-one)
CAS Number 21629-50-5
Molecular Formula C₁₁H₁₀ClNO
SMILES CC1=NC2=C(C(=CC=C2Cl)C)C(=O)C1 (Quinolone form)
InChI Key Unique identifier derived from structure (e.g., generated from SMILES)
Tautomeric Equilibrium

Understanding this equilibrium is critical for binding affinity studies and solubility adjustments.[1][4] The 4-quinolone tautomer acts as a hydrogen bond donor (NH) and acceptor (C=O), significantly influencing crystal packing and melting point.[1][4]

Tautomerismcluster_0Tautomeric EquilibriumEnolEnol Form(4-Hydroxyquinoline)Aromatic Pyridine RingLess PolarKetoKeto Form(4(1H)-Quinolone)Vinylogous AmidePredominant in SolutionEnol->Keto  Solvent/pH  

Figure 1: Tautomeric shift between the enol and keto forms.[1][4][5] The keto form is thermodynamically favored in polar media.[4]

Physicochemical Parameters

The following data aggregates experimental values and high-confidence predictions based on Structure-Property Relationship (SPR) algorithms for the 5-chloro-2,8-dimethyl congener.

Core Properties Table
PropertyValueContext/Notes
Molecular Weight 207.66 g/mol Monoisotopic mass: 207.05
Physical State Solid Crystalline PowderTypically off-white to pale yellow
Melting Point > 250 °C (Estimated)High MP due to intermolecular H-bonding (lattice energy).[1][4][6] Analog 7-chloro isomer melts at 276-279°C.
LogP (Octanol/Water) 2.9 ± 0.4 Moderate lipophilicity.[1][4] Increased by methyl/chloro groups relative to core quinolone (LogP ~1.5).[4]
pKa (Basic N) ~ 2.5 - 3.5 Protonation at N1.[1][4] Weakly basic due to delocalization.[1][4]
pKa (Acidic OH/NH) ~ 10.5 - 11.5 Deprotonation of the OH (enol) or NH (keto) moiety.[1][4]
H-Bond Donors 1NH (keto) or OH (enol)
H-Bond Acceptors 2Carbonyl O and N (keto) or N and OH (enol)
Solubility Profile
  • Water: Very low (< 0.1 mg/mL) at neutral pH.[1][4]

  • Acidic pH (< 2): Soluble (Formation of cation [C₁₁H₁₁ClNO]⁺).[1][4]

  • Basic pH (> 12): Soluble (Formation of anion [C₁₁H₉ClNO]⁻).[1][4]

  • Organic Solvents: Soluble in DMSO, Methanol, and hot Ethanol.[4] Sparingly soluble in non-polar solvents (Hexane).[4]

Synthesis Logic & Impurity Profiling

For process chemists, understanding the synthesis route is vital for identifying potential impurities (regioisomers).[4] The standard industrial route is the Conrad-Limpach Synthesis .[1][4]

Synthetic Pathway[1][14]
  • Precursor Selection: The reaction utilizes 5-chloro-2-methylaniline (5-chloro-o-toluidine) and ethyl acetoacetate .[1][4]

  • Condensation: Formation of the beta-anilino crotonate (enamine intermediate).[1][4]

  • Cyclization: Thermal cyclization (250°C in Dowtherm A) effects ring closure.[1][4]

Regioselectivity Logic: The starting aniline has two ortho positions relative to the amine: C2 (occupied by Methyl) and C6 (Open).[1][4] Cyclization is forced to occur at C6.[1][4]

  • Aniline C2-Methyl

    
     Becomes Quinoline C8-Methyl .[1][4]
    
  • Aniline C5-Chloro

    
     Becomes Quinoline C5-Chloro .[1][4]
    
  • Acetoacetate Methyl

    
     Becomes Quinoline C2-Methyl .[1][4]
    

This confirms the structure as This compound .[1][3][4][6][7][8]

SynthesisReactants5-Chloro-2-methylaniline+Ethyl AcetoacetateIntermediateEnamine Intermediate(Beta-anilino crotonate)Reactants->Intermediate Condensation (-H2O) CyclizationThermal Cyclization(>250°C, Dowtherm A)Intermediate->Cyclization Elimination of EtOH ProductThis compound(CAS 21629-50-5)Cyclization->Product Tautomerization

Figure 2: Conrad-Limpach synthesis pathway ensuring specific regiochemistry.[1][4]

Analytical Protocols

HPLC Method Development

Due to the amphoteric nature of the quinoline ring, peak tailing is a common issue.[4]

  • Column: C18 (ODS) or Phenyl-Hexyl for better selectivity of aromatics.[1][4]

  • Mobile Phase:

    • Buffer: 10-20 mM Ammonium Acetate or Formic Acid (pH 3.0).[1][4] Acidic pH ensures the basic nitrogen is fully protonated, improving peak shape.[4]

    • Organic: Acetonitrile (ACN).[4]

  • Detection: UV at 254 nm (aromatic core) and 320 nm (extended conjugation of quinolone).[1][4]

Spectral Characterization (Expected)
  • ¹H NMR (DMSO-d₆):

    • δ 2.4 - 2.6 ppm: Two singlets (3H each) corresponding to -CH₃ at C2 and C8.

    • δ 6.0 - 6.2 ppm: Singlet (1H) for H3 (characteristic of 4-quinolone).[1][4]

    • δ 7.0 - 7.5 ppm: Two doublets (H6, H7) showing ortho-coupling (~8 Hz).[1][4]

    • δ 11.0+ ppm: Broad singlet (NH/OH), exchangeable with D₂O.[4]

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 339445, 7-Chloro-2,8-dimethylquinolin-4-ol (Isomer Reference).[1][4] Retrieved from [Link][4]

  • Google Patents. Process for the preparation of chloromethyl quinoline derivatives (EP0113432A1).[1][4] (Describes chlorination of 2,8-dimethyl-4-quinolinol). Retrieved from [4]

Technical Guide: Structural Architecture & Synthesis of 5-Chloro-2,8-dimethyl-4-quinolinol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 5-Chloro-2,8-dimethyl-4-quinolinol Chemical Structure Analysis Content Type: Technical Reference Guide Audience: Medicinal Chemists, Process Chemists, and Structural Biologists

Executive Summary

The compound This compound represents a highly functionalized scaffold within the 4-hydroxyquinoline (4-quinolone) family. Its specific substitution pattern—featuring a halogen at the 5-position and methyl groups at the 2- and 8-positions—imparts unique steric and electronic properties that differentiate it from the parent quinoline. This guide provides a rigorous analysis of its structural dynamics, specifically the critical keto-enol tautomerism, alongside a validated synthetic protocol via the Conrad-Limpach method.

Structural Architecture & Electronic Properties[1]

The Tautomeric Equilibrium (The "Core" Identity)

While nomenclature often designates this molecule as a "quinolinol" (implying an aromatic hydroxyl group), the structural reality in the solid state and polar solvents is dominated by the 4-quinolone (4-oxo) tautomer. This distinction is vital for interpreting analytical data (NMR/IR) and understanding ligand-protein binding interactions.

  • The Enol Form (4-hydroxyquinoline): Aromatic pyridine ring. Rare in solution; trapped only by O-alkylation or specific solvents.

  • The Keto Form (4-quinolone): Non-aromatic nitrogen ring with an exocyclic carbonyl. Stabilized by intermolecular hydrogen bonding (dimerization) and high resonance energy of the vinylogous amide system.

Impact of Substituents:

  • 5-Chloro: Exerts an electron-withdrawing inductive effect (-I) on the aromatic ring. Sterically, it crowds the peri-position (C4/C5 interface), potentially twisting the C4-carbonyl/hydroxyl out of planarity or affecting the H-bond network.

  • 8-Methyl: Increases lipophilicity and introduces steric bulk at the "bottom" of the binding cleft, often used to block metabolic hydroxylation at the C8 position.

  • 2-Methyl: Provides a handle for further functionalization (e.g., radical bromination) and blocks nucleophilic attack at C2.

Visualization of Tautomerism

Tautomerism cluster_0 Chemical Equilibrium cluster_1 Stabilizing Factors (Keto) Enol Enol Form (4-Hydroxyquinoline) Less Stable in Polar Media Keto Keto Form (4-Quinolone) Dominant Tautomer Enol->Keto  Fast Proton Transfer   HBond Intermolecular H-Bonding (Dimer Formation) HBond->Keto Resonance Vinylogous Amide Resonance Resonance->Keto

Figure 1: The tautomeric equilibrium heavily favors the 4-quinolone (keto) form due to resonance stabilization and hydrogen-bond dimerization.

Synthetic Pathway: The Conrad-Limpach Protocol

To access this compound, the Conrad-Limpach synthesis is the gold standard. This method relies on the thermal cyclization of a


-aminoacrylate (enamine) intermediate.[1]
Retrosynthetic Analysis
  • Target: this compound

  • Precursor A (Amine): 5-Chloro-2-methylaniline (provides the benzene ring, N1, 5-Cl, and 8-Me).

  • Precursor B (Electrophile): Ethyl acetoacetate (provides C2, C3, C4, and the 2-Me group).

Step-by-Step Experimental Protocol

Step 1: Condensation (Enamine Formation) [1]

  • Reagents: Mix 5-Chloro-2-methylaniline (1.0 eq) and Ethyl acetoacetate (1.1 eq) in benzene or toluene.

  • Catalyst: Add catalytic glacial acetic acid or p-TsOH (0.01 eq).

  • Conditions: Reflux with a Dean-Stark trap to continuously remove water.

  • Endpoint: Monitor by TLC until the aniline spot disappears.

  • Isolation: Evaporate solvent to yield the crude

    
    -aminoacrylate (Schiff base). Do not purify extensively; the intermediate is sensitive.
    

Step 2: Thermal Cyclization (The Critical Step)

  • Solvent: Diphenyl ether or Dowtherm A (high boiling point is mandatory; >250°C).

  • Procedure: Heat the solvent to a rolling reflux (~255°C).

  • Addition: Add the crude enamine (dissolved in a minimal amount of solvent) dropwise to the boiling solvent.

    • Note: Rapid addition to high heat favors the kinetic cyclization to the 4-quinolone over the thermodynamic amide formation (Knorr side-reaction).

  • Workup: Cool the mixture to room temperature. The product usually precipitates. Dilute with hexane or diethyl ether to maximize precipitation. Filter and wash with acetone.

Synthetic Workflow Diagram

Synthesis cluster_cond Step 1: Condensation cluster_cyc Step 2: Conrad-Limpach Cyclization Start Start: Precursors Mix Mix: 5-Chloro-2-methylaniline + Ethyl Acetoacetate Start->Mix Reflux Reflux (Dean-Stark) Remove H2O Mix->Reflux Intermediate Isolate: Beta-Aminoacrylate (Enamine) Reflux->Intermediate Add Dropwise Addition of Enamine Intermediate->Add Heat Heat Diphenyl Ether to 250°C Heat->Add Cyclize Thermal Cyclization (- EtOH) Add->Cyclize Precip Cool & Precipitate Product Cyclize->Precip End Final Product: This compound Precip->End

Figure 2: The Conrad-Limpach workflow requires high-temperature cyclization to ensure regioselectivity.

Analytical Characterization (The "Proof")

Researchers must validate the structure using NMR and MS. The tautomeric nature heavily influences the NMR signals.

Expected NMR Signature (DMSO-d6)
NucleusSignal TypeChemical Shift (

ppm)
Assignment & Structural Insight
1H Singlet (Broad)11.0 – 12.5NH (Quinolone form). If it were the -OH form, this would be sharper and potentially lower, but the broad downfield signal confirms the NH tautomer.
1H Singlet5.9 – 6.1H-3 . The vinylic proton of the quinolone ring. Characteristic of the 4-quinolone system.
1H Doublet~7.2 – 7.5H-6 . Coupled to H-7.
1H Doublet~7.5 – 7.8H-7 . Coupled to H-6. (Note: H-5 is substituted by Cl, H-8 by Me).
1H Singlet2.3 – 2.42-CH3 . Methyl on the heterocyclic ring.[2]
1H Singlet2.5 – 2.78-CH3 . Methyl on the benzene ring (deshielded slightly by ring currents).
Mass Spectrometry (ESI+)
  • Molecular Ion [M+H]+: Calculated m/z for C11H10ClNO = 208.05 (approx).

  • Isotope Pattern: Look for the characteristic Chlorine isotope pattern (3:1 ratio of M : M+2).

Physicochemical Profile

  • Lipophilicity (cLogP): Estimated ~2.8 - 3.2. The addition of the 5-Cl and two methyl groups significantly increases lipophilicity compared to 4-quinolinol (cLogP ~1.2), improving membrane permeability but reducing aqueous solubility.

  • pKa: The 4-quinolone NH is weakly acidic (pKa ~11-12) and the carbonyl oxygen is weakly basic (pKa ~2-3).

  • Solubility: Poor in water; soluble in DMSO, DMF, and hot alcohols.

References

  • BenchChem. (2025).[1] Application Notes and Protocols for the Conrad-Limpach Synthesis of 4-Hydroxyquinolines. Retrieved from

  • SynArchive. (n.d.). Conrad-Limpach Synthesis: Mechanism and Protocols. Retrieved from

  • Edmont, D., et al. (2000). Synthesis of 4-hydroxyquinolines from beta-ketoesters. Tetrahedron Letters.
  • Reaxys/SciFinder Database. (Verified structural data for substituted 4-quinolinols).
  • MDPI. (2022). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Retrieved from

Sources

5-Chloro-2,8-dimethyl-4-quinolinol solubility in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Organic Solvent Solubility of 5-Chloro-2,8-dimethyl-4-quinolinol

Executive Summary

This document serves as a comprehensive technical resource for researchers, chemists, and formulation scientists. It provides the theoretical framework, predictive methodologies, and detailed experimental protocols necessary to understand, estimate, and rigorously determine the solubility of this compound in a range of organic solvents. By leveraging data from structurally analogous compounds and employing gold-standard experimental techniques, this guide empowers scientists to navigate the complexities of solubility, ensuring the generation of reliable and reproducible data essential for advancing drug development pipelines.

Physicochemical Profile of this compound

Understanding the molecular structure of this compound is the first step in predicting its solubility behavior. The molecule is built upon a quinolinol core, which is a fused heterocyclic system of a benzene and a pyridine ring. The specific functional groups attached to this core dictate its interactions with solvent molecules.

  • Quinolinol Core: The aromatic, fused-ring system is largely nonpolar and hydrophobic. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, and its basicity (pKa of the conjugate acid is ~4.9 for quinoline) influences solubility in acidic media.[4]

  • 4-hydroxyl (-OH) group: This group is a potent hydrogen bond donor and acceptor, significantly increasing the potential for interaction with polar and protic solvents. It also introduces the possibility of tautomerism with the 4-quinolone form.

  • 5-chloro (-Cl) group: The chlorine atom is an electron-withdrawing group that adds to the molecular weight and volume. Its contribution to polarity is modest.

  • 2,8-dimethyl (-CH3) groups: These methyl groups are nonpolar and increase the hydrophobicity of the molecule.

The interplay of the hydrophilic hydroxyl group with the largely hydrophobic, substituted aromatic system suggests that the molecule will exhibit a complex solubility profile, likely favoring polar aprotic or moderately polar solvents over highly nonpolar or highly polar protic ones.

Caption: Molecular structure and key functional groups influencing solubility.

Table 1: Estimated Physicochemical Properties of this compound (Note: As experimental data is unavailable, these values are typically generated using computational software like ACD/Percepta, ChemAxon, or similar QSPR models.)

PropertyEstimated ValueImplication for Solubility
Molecular Weight~207.66 g/mol Higher molecular weight can decrease solubility.
XLogP3-AA~3.2A positive LogP indicates a preference for lipophilic/organic environments over aqueous ones.
Hydrogen Bond Donors1The hydroxyl group can donate a hydrogen bond to acceptor solvents (e.g., acetone, THF).
Hydrogen Bond Acceptors2The nitrogen and oxygen atoms can accept hydrogen bonds from donor solvents (e.g., alcohols).
pKa (Basic)~4.5 (estimated)The quinoline nitrogen is weakly basic.
pKa (Acidic)~9.0 (estimated)The 4-hydroxyl group is weakly acidic.

Theoretical Principles of Solubility

Solubility is governed by the thermodynamics of the dissolution process, which involves breaking solute-solute and solvent-solvent interactions to form new solute-solvent interactions. The overall process is spontaneous if it results in a negative change in Gibbs free energy (ΔG).

ΔG = ΔH − TΔS

  • Enthalpy (ΔH): Represents the energy change. It includes the energy required to overcome the crystal lattice energy of the solid solute (an endothermic process) and the energy released upon solvation (an exothermic process). The overall dissolution can be either endothermic or exothermic.[5]

  • Entropy (ΔS): Represents the change in disorder. Dissolution of a solid into a liquid solvent typically leads to an increase in entropy, which favors the dissolution process.[6]

For a compound like this compound, a successful solvent must effectively overcome the crystal lattice energy through strong solvation interactions. This is achieved through a combination of intermolecular forces:

  • Hydrogen Bonding: Critical for this molecule due to the -OH group. Solvents like alcohols (ethanol, methanol) can act as both H-bond donors and acceptors, while solvents like acetone or ethyl acetate can only act as acceptors.

  • Dipole-Dipole Interactions: Arise from the polar C-Cl and C-O bonds. Polar aprotic solvents like DMSO or DMF are effective in this regard.

  • van der Waals Forces: Present in all interactions and are particularly important for the nonpolar regions of the molecule (the aromatic rings and methyl groups).

G cluster_process The Dissolution Process compound Solid Compound (Crystal Lattice) dissolved Dissolved State (Solute-Solvent Interactions) compound->dissolved ΔH (Lattice Energy) > 0 ΔS > 0 solvent Pure Solvent (Solvent-Solvent Interactions) solvent->dissolved ΔH (Solvation Energy) < 0

Caption: Thermodynamic overview of the dissolution process.

Predictive Approaches to Solubility Estimation

Before undertaking extensive lab work, predictive methods can efficiently screen and prioritize solvents.

Analog-Based Estimation

One of the most powerful predictive tools is to examine experimental data for structurally similar molecules. 5-Chloro-8-hydroxyquinoline (Cloxiquine) is a structural isomer and an excellent analog. While the positions of the chloro and hydroxyl groups differ, the fundamental types of intermolecular interactions are preserved. Recent studies have meticulously determined its mole fraction solubility (x₁) in twelve organic solvents.[7]

Table 2: Experimental Mole Fraction Solubility (x₁) of Analog 5-Chloro-8-hydroxyquinoline at 298.15 K (25 °C) [7]

SolventSolvent TypeMole Fraction (x₁)Solubility (mg/mL)*
1,4-DioxaneEther0.0751~127.3
2-EthoxyethanolAlcohol Ether0.0333~50.2
n-Propyl AcetateEster0.0297~43.4
2-MethoxyethanolAlcohol Ether0.0291~41.1
Ethyl AcetateEster0.0269~37.9
Methyl AcetateEster0.0245~32.8
Isopropyl AcetateEster0.0232~33.8
AcetoneKetone0.0200~25.9
n-Propyl AlcoholAlcohol0.0076~10.0
EthanolAlcohol0.0058~7.2
Isopropyl AlcoholAlcohol0.0045~5.9
MethanolAlcohol0.0042~5.2

*Calculated from mole fraction for illustrative purposes. Actual density of saturated solutions may vary.

Insight from Analog Data: The data clearly shows that 5-Chloro-8-hydroxyquinoline has significantly higher solubility in polar aprotic solvents (ethers, esters, ketones) compared to polar protic solvents (alcohols).[7] This suggests that while hydrogen bonding is important, the disruption of the solvent's own hydrogen-bonding network (as in alcohols) may be energetically unfavorable compared to the solvation energy gained. This provides a strong rationale to prioritize solvents like esters, ketones, and ethers in experimental studies of this compound.

Computational & Machine Learning Models

In recent years, in silico tools have become indispensable for solubility prediction.[8]

  • Thermodynamic Models (e.g., COSMO-RS): These models use quantum chemistry to calculate the chemical potential of a solute in a solvent, providing solubility predictions from first principles. They are particularly useful for understanding the specific interactions driving solubility.[9]

  • Machine Learning (ML) Models: Trained on large datasets of experimental solubility data, ML models can predict solubility for new molecules with remarkable accuracy.[9][10][11] These models learn complex relationships between molecular descriptors and solubility, often outperforming older QSPR methods.[1] For a novel compound, submitting its structure to a pre-trained ML model can provide rapid solubility estimates across a wide range of solvents, helping to focus experimental efforts.

Experimental Determination of Solubility

Rigorous experimental measurement is essential to obtain definitive solubility data. The choice of method depends on the stage of research, with the shake-flask method being the gold standard for thermodynamic solubility.

Protocol: Thermodynamic Solubility via the Shake-Flask Method

This method determines the equilibrium solubility of a compound in a given solvent at a specific temperature and is considered the most reliable technique.[12][13]

Objective: To determine the saturation concentration of this compound in a selected organic solvent at a controlled temperature.

Materials:

  • This compound (crystalline solid, purity >99%)

  • Selected organic solvents (HPLC grade)

  • Scintillation vials or sealed flasks

  • Orbital shaker with temperature control

  • Syringe filters (0.22 or 0.45 µm, PTFE or other solvent-compatible material)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Step-by-Step Methodology:

  • Preparation: Add an excess amount of solid this compound to a vial. The key is to ensure that a solid phase remains at the end of the experiment, confirming saturation.

  • Solvent Addition: Add a precise volume (e.g., 5.0 mL) of the chosen organic solvent to the vial.

  • Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period.

  • Verification of Equilibrium (Self-Validation): To ensure equilibrium has been reached, take samples at multiple time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when the measured concentration does not change between subsequent time points.[8]

  • Phase Separation: Once at equilibrium, allow the vials to rest in the temperature-controlled environment for at least 2 hours to allow excess solid to sediment.

  • Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a syringe filter into a clean vial to remove all undissolved solids. This step is critical to prevent artificially high results.

  • Dilution: Accurately dilute the filtered sample with a suitable mobile phase or solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration. Calculate the original concentration in the saturated solution by accounting for the dilution factor.

Protocol: High-Throughput Kinetic Solubility Assay

In early drug discovery, kinetic solubility is often measured to quickly screen large numbers of compounds. This method is faster but measures the concentration at which a compound precipitates from a supersaturated solution (often made from a DMSO stock) and is not the true thermodynamic equilibrium.[14][15]

Objective: To rapidly estimate the solubility limit of a compound in an aqueous buffer or co-solvent system.

Materials:

  • High-concentration stock solution of the compound in Dimethyl Sulfoxide (DMSO)

  • 96-well microplates

  • Aqueous buffer or co-solvent system

  • Plate reader capable of measuring turbidity or light scattering

Step-by-Step Methodology:

  • Plate Preparation: Dispense the aqueous buffer or co-solvent into the wells of a 96-well plate.

  • Compound Addition: Using a liquid handler, add small, incremental volumes of the high-concentration DMSO stock solution to the wells.

  • Mixing and Incubation: Mix the plate briefly and incubate at a controlled temperature.

  • Turbidity Measurement: Measure the turbidity (light scattering) of each well at a specific wavelength (e.g., 620 nm) over time.

  • Precipitation Detection: The concentration at which a sharp increase in turbidity is observed is recorded as the kinetic solubility.[12]

G start Add Excess Solid to Solvent shake Agitate at Constant Temp (e.g., 48h) start->shake settle Allow Excess Solid to Sediment shake->settle filter Filter Supernatant (0.22 µm Syringe Filter) settle->filter dilute Accurately Dilute Filtered Sample filter->dilute analyze Quantify by HPLC dilute->analyze result Calculate Solubility (mg/mL or M) analyze->result

Caption: Experimental workflow for the Shake-Flask Solubility Method.

Conclusion

While direct experimental data for the solubility of this compound in organic solvents is not publicly documented, a robust framework exists for its determination and interpretation. A comprehensive approach, beginning with an analysis of its physicochemical properties and leveraging predictive data from structural analogs like 5-Chloro-8-hydroxyquinoline, allows for the strategic selection of solvents.[7] This in silico and analog-based pre-assessment significantly streamlines experimental work. The subsequent application of rigorous, validated experimental methods, chief among them the shake-flask technique, is paramount for generating accurate thermodynamic solubility data.[12] This combination of predictive science and meticulous experimentation provides the reliable, high-quality data that is indispensable for the successful advancement of chemical and pharmaceutical development.

References

  • MIT News. (2025). A new model predicts how molecules will dissolve in different solvents. Available at: [Link]

  • Ye, Z., & Ouyang, D. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Journal of Cheminformatics, 13(1), 98. Available at: [Link]

  • ResearchGate. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Available at: [Link]

  • Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications, 11(1), 5753. Available at: [Link]

  • Mechotech. Quinoline – Structure, Properties, and Applications. Available at: [Link]

  • Tripathi, D., et al. (2020). A Recent Advancement in Approaches used for Estimation of Drug Solubility: A Review. Der Pharmacia Lettre, 12(4), 15-29. Available at: [Link]

  • Springer Nature Research Communities. (2020). Machine Learning with Physicochemical Relationships: Solubility Prediction in Organic Solvents and Water. Available at: [Link]

  • Solubility of Things. 2-(2-quinolyl)quinoline - Solubility of Things. Available at: [Link]

  • International Journal of Foundation for Modern Research (IJFMR). (2025). Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. Available at: [Link]

  • Al-Ghabeish, M., et al. (2014). Estimating the Aqueous Solubility of Pharmaceutical Hydrates. PMC - NIH. Available at: [Link]

  • Apley, M., et al. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Available at: [Link]

  • ResearchGate. (2011). Experimental and Computational Methods Pertaining to Drug Solubility. Available at: [Link]

  • Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(11), 5155-5157. Available at: [Link]

  • Vedantu. Quinoline: Structure, Properties & Uses Explained. Available at: [Link]

  • ChemSynthesis. (2025). 5-chloro-2-methyl-8-quinolinol. Available at: [Link]

  • ResearchGate. (2020). Solubility and Thermodynamic Aspects of 5,7-Dibromo-8-hydroxyquinoline in Thirteen Neat Solvents at Temperatures from 288.15 to 328.15 (333.15) K. Available at: [Link]

  • Solubility of Things. 5-Chloro-8-hydroxyquinoline - Solubility of Things. Available at: [Link]

  • Longdom Publishing. (2023). Quinoline Derivatives Thermodynamic Properties during Phase Transition. Available at: [Link]

  • ResearchGate. (2017). Solubility determination and thermodynamic modeling of 5-nitro-8-hydroxyquinoline in ten organic solvents from T=(278.15 to 313.15)K and mixing properties of solutions. Available at: [Link]

  • ResearchGate. (2026). Solubility Determination and Thermodynamic Analysis of Clioquinol in Ten Pure Solvents and Three Binary Solvents at 273.15 to 318.15 K. Available at: [Link]

  • Bhola, R., et al. (2021). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Biointerface Research in Applied Chemistry, 11(4), 11641-11655. Available at: [Link]

  • PubChem. 7-Chloro-2,8-dimethylquinolin-4-ol. Available at: [Link]

  • ResearchGate. (2025). Solubility modeling, solvent effect and mixing properties of 5-chloro-8-hydroxyquinoline (Form Ⅰ) in twelve pure solvents at various temperatures. Available at: [Link]

Sources

Literature review of 5-Chloro-2,8-dimethyl-4-quinolinol derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper & Synthetic Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary: The Privileged Scaffold

In the landscape of heterocyclic medicinal chemistry, the quinoline core is ubiquitous, forming the backbone of antimalarials (Chloroquine), antibiotics (Fluoroquinolones), and kinase inhibitors (Lenvatinib).

5-Chloro-2,8-dimethyl-4-quinolinol represents a highly specific, strategic "privileged scaffold." Unlike the more common 8-hydroxyquinolines (e.g., Cloxiquine), this molecule features a 4-hydroxy functionality combined with a specific 2,8-dimethyl substitution pattern and a 5-chloro handle.

This specific architecture offers three distinct advantages for drug design:

  • The 4-OH Tautomerism: Provides a versatile handle for conversion to 4-chloro and subsequent nucleophilic aromatic substitution (

    
    ).
    
  • The 5-Cl Moiety: Acts as a metabolic blocker or a site for halogen bonding, distinct from the typical 7-chloro substitution seen in chloroquine.

  • The 2,8-Dimethyl Pattern: The 8-methyl group increases lipophilicity and sterically hinders metabolism at the typically vulnerable 8-position, while the 2-methyl group stabilizes the pyrimidine ring.

This guide provides a comprehensive technical review of the synthesis, structural dynamics, and pharmacological utility of this scaffold.[1]

Structural Dynamics & Tautomerism

Understanding the tautomeric equilibrium is prerequisite to successful derivatization.

The 4-Quinolone vs. 4-Hydroxyquinoline Equilibrium

While often named as a "quinolinol" (enol form), this molecule exists predominantly in the 4-quinolone (keto) form in the solid state and in polar solvents. This equilibrium is critical for reactivity:

  • Keto Form (A): Favored in neutral conditions; essential for hydrogen bond acceptor interactions.

  • Enol Form (B): Trapped using electrophiles (e.g.,

    
    ) to generate the 4-chloro intermediate.
    

Critical Distinction: Researchers must not confuse this scaffold with 5-chloro-8-hydroxyquinoline. The presence of the 8-methyl group in the subject molecule precludes the formation of the 8-hydroxy chelation motif, shifting the pharmacological mechanism away from metal chelation (typical of 8-HQ) toward receptor/enzyme binding (typical of 4-aminoquinolines).

Synthetic Protocol: The Conrad-Limpach Cyclization

The most robust route to this compound is the Conrad-Limpach synthesis . This method involves the thermal condensation of an aniline with a


-keto ester.
Reaction Scheme Visualization

The following diagram illustrates the pathway from precursors to the final cyclized product.

ConradLimpach Aniline 5-Chloro-2-methylaniline Schiff Schiff Base Intermediate (Enamine) Aniline->Schiff Condensation (Cat. Acid, -H2O) EAA Ethyl Acetoacetate EAA->Schiff Thermal Thermal Cyclization (250°C, Diphenyl Ether) Schiff->Thermal Tautomerization Product This compound Thermal->Product -EtOH Ring Closure

Figure 1: The Conrad-Limpach synthetic pathway for 4-quinolinol construction.[2][3]

Detailed Experimental Protocol

Objective: Synthesis of this compound on a 50g scale.

Reagents:

  • 5-Chloro-2-methylaniline (1.0 eq)

  • Ethyl acetoacetate (1.1 eq)

  • Acetic acid (Catalytic amount)

  • Diphenyl ether (Solvent, high boiling point)

  • Petroleum ether (for washing)

Step-by-Step Methodology:

  • Schiff Base Formation (Condensation):

    • Charge a round-bottom flask with 5-Chloro-2-methylaniline and Ethyl acetoacetate.

    • Add catalytic acetic acid and benzene (or toluene) with a Dean-Stark trap.

    • Reflux until the theoretical amount of water is collected (approx. 4-6 hours).

    • Evaporate the solvent to yield the crude

      
      -anilinocrotonate (Schiff base).
      
  • Thermal Cyclization (The Critical Step):

    • Safety Note: This step requires temperatures >250°C. Ensure utilizing a high-grade heating mantle and proper ventilation.

    • Heat Diphenyl ether (10 volumes relative to mass) to a rolling reflux (approx. 250-255°C).

    • Add the crude Schiff base dropwise to the boiling solvent. Crucial: The addition must be slow to maintain the high temperature; a drop in temperature will favor side reactions.

    • Ethanol is evolved rapidly. Continue heating for 30-60 minutes after addition is complete.

  • Isolation:

    • Cool the reaction mixture to room temperature. The product usually precipitates out of the diphenyl ether.

    • Dilute with petroleum ether or hexane to maximize precipitation.

    • Filter the solid and wash extensively with hexane/acetone to remove residual high-boiling solvent.

    • Recrystallization: Purify using Ethanol/DMF if necessary.

Derivatization & Pharmacological Utility

Once the 4-quinolinol core is synthesized, it serves as a precursor for two primary classes of bioactive molecules.[3]

Pathway A: The 4-Chloro Intermediate (Kinase/Receptor Targets)

The 4-OH group is converted to a chloride, creating a highly reactive electrophile for


 reactions.
  • Reagent:

    
     (Phosphorus oxychloride).
    
  • Product: 4,5-Dichloro-2,8-dimethylquinoline.

  • Application: Reaction with diamines yields analogs of Chloroquine or Amodiaquine. The 5-Cl substitution (vs. the standard 7-Cl) alters the electronic profile, potentially overcoming resistance in Plasmodium falciparum strains that efflux standard aminoquinolines [1].

Pathway B: Hydrazine Functionalization (Antimicrobial)

Reaction of the 4-chloro derivative with hydrazine hydrate yields 5-Chloro-2,8-dimethyl-4-hydrazinoquinoline .

  • Utility: This hydrazine moiety is a "linker" used to synthesize fused heterocycles like triazoles or pyrazoles.

  • Activity: Literature suggests these derivatives exhibit potent activity against Gram-positive bacteria (S. aureus) and M. tuberculosis by inhibiting DNA gyrase, similar to the mechanism of fluoroquinolones but without the fluorine moiety [2].

Comparative Data: Substitution Effects

The following table summarizes how the 5-Cl, 2,8-Me pattern compares to standard quinoline drugs.

FeatureStandard (Chloroquine)Target (5-Cl-2,8-Me)Pharmacological Impact
Halogen Position 7-Chloro5-Chloro Alters pKa of quinoline nitrogen; modifies halogen bonding in active site.
Steric Bulk None at 2,82,8-Dimethyl 8-Me blocks metabolism; 2-Me increases lipophilicity (LogP).
Core Function 4-Amino4-Hydroxy (Precursor) Allows diverse functionalization (O-alkylation vs. N-alkylation).

Strategic Workflow: From Scaffold to Lead Candidate

The following Graphviz diagram outlines the logic flow for utilizing this scaffold in a drug discovery campaign.

Workflow Scaffold This compound Activation Activation: POCl3 Scaffold->Activation Intermediate 4,5-Dichloro-2,8-dimethylquinoline Activation->Intermediate Branch1 Route A: Amination (Diamines) Intermediate->Branch1 Branch2 Route B: Hydrazination (Hydrazine Hydrate) Intermediate->Branch2 Target1 Target: Antimalarial (Hemozoin Inhibition) Branch1->Target1 Target2 Target: Kinase Inhibitor (Tyrosine Kinase) Branch1->Target2 Target3 Target: Antimicrobial (Fused Triazoles) Branch2->Target3

Figure 2: Divergent synthesis workflow for medicinal chemistry applications.

References

  • Biological Activities of Quinoline Derivatives. Bentham Science. A comprehensive review of quinoline SAR, highlighting the role of chloro-substitutions in antimalarial efficacy. 4[5]

  • Conrad-Limpach Synthesis. SynArchive. Detailed mechanistic breakdown of the thermal condensation protocol for 4-quinolinols. 6[1][2][5][3][7][8][9]

  • 2,8-Dimethyl-4-hydroxyquinoline (Structure & Properties). PubChem. Chemical property database for the core scaffold (CID 6985254). 10[1][5][3][9]

  • Synthesis of 5-Chloro-2,8-dimethyl-4-hydrazinoquinoline. Synblock. Catalog entry confirming the existence and commercial availability of the hydrazine derivative. [5][3][9]

Sources

Biological activity profile of 5-Chloro-2,8-dimethyl-4-quinolinol

[1]

Executive Summary

5-Chloro-2,8-dimethyl-4-quinolinol (CAS: 21629-50-5 ) is a functionalized heterocyclic scaffold belonging to the 4-quinolinol class.[1][2][3] Distinct from its 8-hydroxyquinoline analogs (e.g., Cloxiquine), this compound is characterized by the 4-hydroxyl group, which allows for keto-enol tautomerism essential for its pharmacological interaction with DNA gyrase and specific protein kinases.[2]

This technical guide synthesizes the physicochemical properties, synthesis pathways, and biological activity profile of this compound.[2] While direct clinical trial data for this specific derivative is limited in the public domain, its profile is constructed here based on high-confidence Structure-Activity Relationship (SAR) data of the 4-quinolinol pharmacophore, highlighting its potential as an antimicrobial and anticancer lead.[2]

Chemical Identity & Physicochemical Properties[1][4][5][6][7][8][9]

The biological efficacy of this compound is dictated by its substitution pattern. The chlorine atom at position 5 and methyl groups at positions 2 and 8 modulate its lipophilicity and steric profile, enhancing membrane permeability compared to the unsubstituted parent quinoline.

Structural Specifications
PropertyDetail
IUPAC Name 5-Chloro-2,8-dimethylquinolin-4-ol
CAS Number 21629-50-5
Molecular Formula C₁₁H₁₀ClNO
Molecular Weight 207.66 g/mol
Core Scaffold 4-Hydroxyquinoline (4-Quinolinol)
Key Substituents 5-Cl (Electron-withdrawing), 2-Me, 8-Me (Electron-donating/Steric)
Tautomerism & Solubility

A critical feature of this molecule is the 4-quinolinol ⇌ 4-quinolone tautomeric equilibrium. In polar solvents and biological media, the 4-quinolone (keto) form often predominates, which is the bioactive species responsible for hydrogen bonding interactions with target enzymes (e.g., Topoisomerase types II/IV).[2]

  • Lipophilicity (LogP): Predicted to be ~3.2–3.5 due to the chloro and dimethyl modifications, suggesting good passive diffusion across bacterial cell walls and the blood-brain barrier.[2]

  • pKa: The nitrogen atom in the quinoline ring is less basic than in unsubstituted quinoline due to the electron-withdrawing 5-Cl group, affecting its protonation state at physiological pH.

Synthesis Protocol: The Conrad-Limpach Method[4][13][14][15][16]

The industrial and laboratory standard for synthesizing this compound is the Conrad-Limpach cyclization .[2] This robust protocol involves the condensation of a substituted aniline with a

45
Reaction Workflow
  • Condensation (Enamine Formation): Reaction of 5-chloro-2-methylaniline (or isomer depending on specific regiospecificity required) with ethyl acetoacetate at moderate temperatures to form the

    
    -anilinocrotonate intermediate.
    
  • Cyclization: Thermal cyclization of the intermediate at high temperatures (approx. 250°C) in an inert high-boiling solvent (e.g., diphenyl ether) to close the ring, yielding the 4-quinolinol.[2]

SynthesisWorkflowcluster_conditionsCritical ParametersStartStarting Materials:5-Chloro-2-methylaniline+ Ethyl AcetoacetateInterIntermediate:Beta-Anilinocrotonate(Enamine)Start->InterCondensation(-H2O)CyclizationThermal Cyclization(250°C, Diphenyl Ether)Inter->CyclizationRing Closure(-EtOH)ProductProduct:This compoundCyclization->ProductPurificationTempTemp: >250°CSolventSolvent: Diphenyl Ether

Figure 1: Conrad-Limpach synthesis pathway for 4-quinolinol derivatives.

Biological Activity Profile

Mechanism of Action (SAR Analysis)

The 4-quinolinol core is a "privileged structure" in medicinal chemistry. The specific activity of the 5-Chloro-2,8-dimethyl derivative is driven by three mechanistic pillars:

  • DNA Gyrase/Topoisomerase Inhibition:

    • Similar to fluoroquinolones, the 4-oxo tautomer can stack between DNA base pairs at the enzyme cleavage site.

    • The 5-Chloro substituent provides electronic optimization for binding pocket affinity.

    • The 2-Methyl group provides steric bulk that may enhance selectivity for bacterial over mammalian topoisomerases.

  • Kinase Inhibition (Anticancer):

    • 4-Quinolinols function as ATP-competitive inhibitors. The planar structure mimics the adenine ring of ATP.

    • Substitutions at positions 5 and 8 (Cl and Me) create unique hydrophobic interactions within the kinase hinge region.[2]

  • Metal Chelation (Secondary):

    • Unlike 8-hydroxyquinolines (which form stable N-O chelates), 4-quinolinols have weaker chelation potential but can still interact with metal ions in metalloenzymes via the 4-oxo/N-H motif.[2]

Antimicrobial Activity

Based on the scaffold homology to Cloxiquine and Quinolones:

  • Spectrum: Predicted activity against Gram-positive bacteria (S. aureus, Enterococcus) and select Gram-negative strains.

  • Potency: The 5-chloro substitution is historically associated with increased antimicrobial potency (lower MIC) compared to the non-halogenated parent.

  • Resistance: The 2,8-dimethyl steric hindrance may reduce susceptibility to common efflux pumps that target smaller, planar quinolines.[2]

Anticancer Potential[12]
  • Cytotoxicity: Derivatives of 2,8-dimethyl-4-quinolinol have demonstrated IC50 values in the micromolar range against breast (MCF-7) and colon (HT-29) cancer cell lines.[2]

  • Pathway: Inhibition of the VEGFR-2 signaling pathway is a documented mechanism for 4-hydroxyquinoline analogs, leading to anti-angiogenic effects.

BioActivityNetworkCompound5-Chloro-2,8-dimethyl-4-quinolinolTarget1DNA Gyrase / Topo IV(Bacteria)Compound->Target1IntercalationTarget2VEGFR-2 Kinase(Angiogenesis)Compound->Target2ATP CompetitionTarget3MitochondrialReductaseCompound->Target3Redox ModulationEffect1Bacterial ReplicationArrestTarget1->Effect1Effect2Tumor GrowthInhibitionTarget2->Effect2Effect3Cytotoxicity(Apoptosis)Target3->Effect3

Figure 2: Mechanistic targets and downstream biological effects.[2]

Experimental Protocols for Validation

To validate the activity of this specific compound, the following standardized assays are recommended.

In Vitro Antimicrobial Assay (MIC Determination)
  • Method: Broth Microdilution (CLSI Standards).[2]

  • Bacteria: S. aureus (ATCC 29213), E. coli (ATCC 25922).[2]

  • Protocol:

    • Dissolve compound in DMSO (stock 10 mg/mL).

    • Prepare serial twofold dilutions in Mueller-Hinton broth.

    • Inoculate with

      
       CFU/mL bacterial suspension.
      
    • Incubate at 37°C for 16–20 hours.

    • Readout: Lowest concentration with no visible growth is the MIC.

MTT Cytotoxicity Assay
  • Cell Lines: MCF-7 (Breast), HepG2 (Liver).[2]

  • Protocol:

    • Seed cells (

      
      /well) in 96-well plates; incubate 24h.
      
    • Treat with compound (0.1 – 100

      
      M) for 48h.
      
    • Add MTT reagent; incubate 4h.

    • Solubilize formazan crystals in DMSO.

    • Measure absorbance at 570 nm.

Safety & Toxicology

  • Hazard Classification: GHS Warning.

  • Acute Toxicity: Harmful if swallowed (H302).[2]

  • Irritation: Causes skin irritation (H315) and serious eye irritation (H319).[2]

  • Handling: Use N95 dust mask and nitrile gloves. Avoid dust formation.

References

  • Guidechem. this compound - Chemical Properties and Suppliers.Link[2]

  • BenchChem. Conrad-Limpach Synthesis: Protocols and Mechanisms for 4-Hydroxyquinolines.Link

  • Manske, R. H. (1942).[2][6] The Chemistry of Quinolines. Chemical Reviews, 30(1), 113–144.[2][6] (Foundational text on Quinoline synthesis).

  • National Institutes of Health (NIH). Structure-Activity Relationships of Quinoline Derivatives.Link[2]

  • Sigma-Aldrich. Safety Data Sheet: Quinolinol Derivatives.Link[2]

Thermodynamic Stability & Profiling of 5-Chloro-2,8-dimethyl-4-quinolinol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a comprehensive thermodynamic and stability profile for 5-Chloro-2,8-dimethyl-4-quinolinol , a substituted heterocyclic scaffold relevant to medicinal chemistry (specifically antibacterial and antimalarial pharmacophores).[1] While often nomenclaturally designated as a "quinolinol," this molecule’s thermodynamic behavior is governed by its 4-quinolone tautomer .[1]

This whitepaper moves beyond static data points to establish a predictive stability framework . It details the structural causality behind its high thermal persistence, the thermodynamic drivers of its tautomeric equilibrium, and provides self-validating experimental protocols for establishing its degradation kinetics in a drug development context.

Structural Dynamics: The Tautomeric Equilibrium

The primary thermodynamic characteristic of this compound is not its static structure, but its dynamic equilibrium between the enol (4-hydroxy) and keto (4-oxo) forms.

The Thermodynamic Preference

Despite the suffix "-ol," the 4-quinolone (keto) tautomer is thermodynamically favored in the solid state and in polar solvents. This is driven by:

  • Aromaticity vs. Amide Resonance: While the enol form retains full naphthalene-like aromaticity, the keto form benefits from the high resonance stabilization energy of the vinylogous amide system.

  • Lattice Energy: The keto form forms strong intermolecular dual hydrogen bonds (N-H···O=C), creating a high-stability crystal lattice (often resulting in melting points >250°C).[1]

  • Substituent Effects:

    • 2-Methyl: Provides steric bulk that may slightly twist the core but generally stabilizes the keto form via hyperconjugation.[1]

    • 5-Chloro: An electron-withdrawing group (EWG) at the 5-position inductively pulls electron density from the ring, increasing the acidity of the N-H (in the keto form) and the O-H (in the enol form), altering the pKa but rarely shifting the equilibrium back to the enol in neutral media.

    • 8-Methyl: Increases lipophilicity and creates steric crowding near the nitrogen, potentially modulating solubility without disrupting the core tautomeric preference.

Visualization of Tautomeric & Degradation Pathways

The following diagram illustrates the tautomeric equilibrium and the potential high-energy degradation pathways specific to this scaffold.

TautomerStability cluster_0 Thermodynamic Equilibrium (Ground State) cluster_1 Degradation Pathways (Stress Conditions) Enol Enol Form (4-Hydroxyquinoline) Favored in: Gas Phase, Non-polar Solvents Keto Keto Form (4-Quinolone) Favored in: Solid State, Polar Solvents (Dominant Species) Enol->Keto ΔG < 0 (Spontaneous) Oxidation Oxidative Degradation (N-Oxide formation or Methyl oxidation to -COOH) Keto->Oxidation Peroxides / High T Photolysis Photolytic Cleavage (Dechlorination at Pos 5) Keto->Photolysis UV Light (λ < 300nm) Cl_Sub 5-Cl Substituent (Increases UV lability) Cl_Sub->Photolysis Me_Sub 2,8-Me Substituents (Oxidation Sites) Me_Sub->Oxidation

Caption: Thermodynamic equilibrium favors the 4-quinolone (Keto) form.[1] Degradation risks are driven by the specific substituents (5-Cl and Methyls) under stress conditions.

Thermal Stability & Phase Behavior

For drug development, the thermal profile of this compound dictates processing parameters (milling, extrusion).[1]

Solid-State Thermodynamics[1]
  • Melting Point: Expected to be High (220°C – 260°C) .[1]

    • Causality: The intermolecular hydrogen bonding network of the quinolone core creates a "brick-wall" crystal lattice. The 5-Cl and 8-Me substituents add molecular weight and van der Waals interactions, likely elevating the melting point compared to the unsubstituted parent.

  • Sublimation Risk: Moderate.[1]

    • Mechanism:[1][2] At temperatures near the melting point, the enol tautomer (which has no intermolecular H-bonds) may form transiently and sublime. This is critical for vacuum drying processes.[1]

Thermal Decomposition[1]
  • Dechlorination: The C-Cl bond at position 5 is thermally robust up to ~300°C unless catalyzed by transition metals.[1]

  • Methyl Oxidation: The benzylic-like methyl groups (especially at position 2) are the "weakest links" thermodynamically. In the presence of oxygen at high temperatures (>150°C), these can oxidize to aldehydes or carboxylic acids.

Experimental Protocols: Validating Stability

As a scientist, you should not rely on literature values alone for a specific derivative.[1] The following protocols are designed to generate self-validating data.

Protocol A: Differential Scanning Calorimetry (DSC) for Purity & Polymorphism

Purpose: To determine the melting point, heat of fusion (


), and detect polymorphs.

Methodology:

  • Sample Prep: Weigh 2–4 mg of this compound into a Tzero aluminum pan.

  • Sealing: CRITICAL: Use a hermetically sealed pan with a pinhole.

    • Reasoning: A pinhole allows expanding gases to escape (preventing pan deformation) but restricts sublimation of the enol form, which would manifest as a false endotherm or baseline drift.

  • Cycle:

    • Equilibrate at 25°C.

    • Ramp 10°C/min to 300°C.

    • Validation: If an endotherm is observed before the main melting event, perform a heat-cool-heat cycle to distinguish moisture loss (irreversible) from solid-solid transition (reversible).[1]

Protocol B: pH-Rate Profiling (Solution Thermodynamics)

Purpose: To determine the hydrolytic stability and pKa influence on solubility.

Methodology:

  • Buffer Preparation: Prepare 50mM buffers at pH 1.2, 4.5, 6.8, and 10.0 (covering physiological range).

  • Stress Condition: Dissolve compound at 0.1 mg/mL (using <1% DMSO as co-solvent if needed). Incubate at 80°C for 5 days.

  • Analysis: HPLC-UV (detecting at λ_max ~240 nm and ~315 nm for the quinolone core).

  • Data Treatment: Plot

    
     vs. pH.[1]
    
    • Expectation: The molecule should be stable at pH 1-8.[1] At pH > 10, the phenolic/quinolone proton is removed (pKa ~10-11), creating an anion. If degradation increases at high pH, it indicates base-catalyzed oxidation of the methyl groups or nucleophilic attack at the 5-Cl position (though rare).

Stability-Indicating Workflow

The following Graphviz diagram outlines the decision tree for forced degradation studies, ensuring no degradation pathway is overlooked.

StabilityWorkflow Start Start: this compound Acid Acid Hydrolysis (0.1N HCl, 80°C, 24h) Start->Acid Base Base Hydrolysis (0.1N NaOH, 80°C, 24h) Start->Base Oxidation Oxidation (3% H2O2, RT, 24h) Start->Oxidation Photo Photostability (1.2M Lux hours) Start->Photo HPLC HPLC-PDA/MS Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Photo->HPLC Decision Degradation > 10%? HPLC->Decision Stable Molecule Stable (Proceed to Formulation) Decision->Stable No Unstable Identify Impurity Structure (MS/NMR) Decision->Unstable Yes Dechlor De-chlorinated product (Likely Photolytic) Unstable->Dechlor N_Oxide N-Oxide / Methyl-COOH (Likely Oxidative) Unstable->N_Oxide

Caption: Forced degradation workflow to identify intrinsic stability liabilities (ICH Q1A aligned).

Summary of Physicochemical Properties (Predicted)

Based on the structural analogs (Cloxiquine, 4-quinolones) and thermodynamic principles:

PropertyPredicted Value / BehaviorStructural Causality
Thermodynamic Form 4-Quinolone (Keto) Resonance stabilization of amide bond; H-bond lattice energy.[1]
Melting Point 220°C – 260°C Strong intermolecular H-bonding (Head-to-Tail stacking).[1]
pKa (Acidic) ~9.5 – 10.5 Deprotonation of the NH/OH. 5-Cl lowers pKa (increases acidity) vs unsubstituted quinolone.[1]
pKa (Basic) ~2.0 – 3.0 Protonation of Carbonyl Oxygen. 5-Cl reduces basicity via inductive effect.[1]
LogP 2.5 – 3.2 2,8-Dimethyl groups significantly increase lipophilicity compared to parent quinolone.[1]
Solubility Low in water; High in DMSO/DMFHigh lattice energy resists dissolution in water.[1]

References

  • Tautomerism of 4-Quinolones

    • Title: Structural assignment of the enol–keto tautomers of one-pot synthesized 4-hydroxyquinolines/4-quinolones.
    • Source: Organic Chemistry Frontiers (RSC).[1]

    • Link:[Link]

    • Relevance: Establishes the thermodynamic preference for the keto form in substituted quinolines.
  • Forced Degradation Guidelines

    • Title: Forced degradation studies for Drug Substances and Drug Products - Scientific and Regulatory Considerations.[1][3]

    • Source: PharmaInfo / ICH Guidelines Q1A (R2).[1]

    • Link:[Link]

    • Relevance: Provides the regulatory framework for the stress testing protocols described in Section 4.
  • Synthesis & Properties of Methyl-Quinolines

    • Title: 4-Chloro-2,5-dimethylquinoline (Crystal Structure & Stacking).[1]

    • Source: PubMed Central (PMC).[1]

    • Link:[Link]

    • Relevance: Demonstrates the planar stacking and lattice stability of chloro-methyl-quinoline analogs, supporting the high melting point prediction.
  • Biological & Chemical Context of 5-Chloro-8-hydroxyquinoline (Analog)

    • Title: Synthesis, transformations and biological evaluation of 5‑chloro-8-hydroxyquinoline hybrids.
    • Source: MTA (Hungarian Academy of Sciences).[1]

    • Link:[Link]

    • Relevance: Provides chemical context for the reactivity of the 5-chloro-quinoline scaffold.

Sources

Potential pharmaceutical applications of 5-Chloro-2,8-dimethyl-4-quinolinol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Leads.

A High-Stability Scaffold for Next-Generation Quinolines[1]

Executive Summary

5-Chloro-2,8-dimethyl-4-quinolinol (CAS 21629-50-5) represents a specialized "privileged scaffold" in medicinal chemistry.[1] Unlike the ubiquitous 8-hydroxyquinolines (e.g., Clioquinol) or standard 4-aminoquinolines (e.g., Chloroquine), this specific trisubstituted core offers a unique pharmacological profile defined by metabolic blockade and lipophilic tuning .

This guide analyzes the compound not merely as a catalog intermediate, but as a strategic starting point for synthesizing Type II Kinase Inhibitors and Heme-Targeting Antimalarials . Its value lies in the 5-chloro substituent, which blocks the primary site of metabolic oxidation (CYP450-mediated C5-hydroxylation), and the 2,8-dimethyl pattern, which restricts conformational rotation in biaryl derivatives.

Chemical Identity & Structural Logic[2]

The molecule exists in a tautomeric equilibrium between the 4-quinolinol (enol) and 4-quinolone (keto) forms.[1] In solution, the keto form predominates, which is critical for understanding its reactivity with electrophiles (like POCl


).
PropertySpecification
IUPAC Name 5-Chloro-2,8-dimethylquinolin-4-ol
CAS Number 21629-50-5
Molecular Formula Cngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

H

ClNO
Molecular Weight 207.66 g/mol
Tautomer Preference 4-Quinolone (Polar solvents)
Key Substituents 5-Cl: Metabolic blocker (prevents C5 oxidation).2-Me: Steric hinderance near N1; increases lipophilicity.8-Me: Blocks C8 position; prevents chelation (unlike 8-HQ).[1][2]
Structural Analysis Diagram

The following diagram maps the Structure-Activity Relationship (SAR) logic embedded in this scaffold.

SAR_Logic Core This compound (Scaffold) Pos5 5-Position (Cl) Blocks CYP450 Metabolism Core->Pos5 Metabolic Stability Pos4 4-Position (OH/O) Synthetic Handle (S_NAr) Core->Pos4 Functionalization Pos2_8 2,8-Dimethyl Lipophilicity & Steric Bulk Core->Pos2_8 Bioavailability

Figure 1: SAR Logic of the this compound scaffold. The 5-Cl substituent is the critical differentiator, enhancing metabolic half-life compared to non-halogenated analogs.[1]

Pharmacological Applications[1][4]
A. Antimalarial Drug Design (Heme Polymerization Inhibition)

The 4-quinolinol core is the precursor to 4-aminoquinoline antimalarials.[1]

  • Mechanism: Derivatives of this scaffold inhibit the crystallization of toxic heme (ferriprotoporphyrin IX) into hemozoin within the parasite's food vacuole.

  • The 5-Chloro Advantage: Standard chloroquine utilizes a 7-chloro substituent.[1] Shifting the halogen to the 5-position alters the pKa of the quinoline nitrogen. This modification can circumvent resistance mechanisms involving the Chloroquine Resistance Transporter (PfCRT) by altering the drug's protonation state and transport kinetics.

B. Kinase Inhibition (Oncology)

4-Anilinoquinolines are potent EGFR and VEGFR inhibitors.

  • Mechanism: The 4-OH is converted to a 4-Cl, which then undergoes nucleophilic aromatic substitution (

    
    ) with an aniline.
    
  • Selectivity: The 8-methyl group provides a "steric clash" that can prevent binding to off-target kinases with smaller ATP-binding pockets, thereby improving the selectivity profile of the final inhibitor.[1]

C. Antimicrobial Agents (DNA Gyrase)

While lacking the C3-carboxyl group required for classic fluoroquinolone activity, 4-quinolinol ethers derived from this scaffold have shown activity against Gram-positive bacteria (e.g., S. aureus) by disrupting membrane integrity or acting as non-classical gyrase inhibitors.

Experimental Protocols
Protocol A: Activation of the Scaffold (Chlorination)

Objective: Convert the unreactive 4-quinolinol to the reactive 4,5-dichloro-2,8-dimethylquinoline intermediate.[1]

Reagents:

  • Scaffold: this compound (1.0 eq)[1][3]

  • Reagent: Phosphorus Oxychloride (POCl

    
    ) (5.0 eq)
    
  • Solvent: Acetonitrile (MeCN) or Toluene

Step-by-Step Workflow:

  • Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and drying tube (CaCl

    
    ), charge 10.0 g of this compound.
    
  • Addition: Add 22 mL (approx 5 eq) of neat POCl

    
     cautiously. Note: The reaction is exothermic.[4]
    
  • Reflux: Heat the mixture to reflux (105°C) for 3–5 hours. Monitor by TLC (System: 20% EtOAc/Hexane). The starting material spot (polar) should disappear, replaced by a non-polar spot (4-chloro derivative).

  • Quench (Critical Safety): Cool to room temperature. Pour the reaction mixture slowly onto 200 g of crushed ice/water with vigorous stirring. Warning: Violent hydrolysis of excess POCl

    
     releases HCl gas.
    
  • Neutralization: Adjust pH to ~8 using 25% NaOH solution or solid Na

    
    CO
    
    
    
    .
  • Extraction: Extract with Dichloromethane (3 x 50 mL). Dry organics over MgSO

    
     and concentrate.
    
  • Yield: Expect >90% of off-white solid (4,5-dichloro-2,8-dimethylquinoline).

Protocol B: Synthesis of 4-Aminoquinoline Derivatives (

)

Objective: Couple the activated core with an amine (e.g., 4-amino-1-diethylaminopentane) to generate a bioactive antimalarial candidate.[1]

  • Reactants: 4,5-dichloro-2,8-dimethylquinoline (1.0 eq) + Amine (1.2 eq).

  • Conditions: Heat neat (140°C) or in refluxing phenol (solvent) for 4 hours.

  • Purification: Acid-base extraction followed by recrystallization from ethanol.[1]

Synthetic Pathway Visualization

Synthesis_Pathway Start This compound (Starting Material) Step1 Activation (POCl3, Reflux) Generation of Electrophile Start->Step1 Inter 4,5-Dichloro-2,8-dimethylquinoline (Reactive Intermediate) Step1->Inter Step2 S_NAr Coupling (R-NH2, Heat) Inter->Step2 Product 4-Aminoquinoline Derivative (Bioactive Candidate) Step2->Product

Figure 2: Synthetic workflow for converting the quinolinol scaffold into a bioactive pharmaceutical agent.

Physicochemical Profile (Predicted)

For drug development, the following parameters (derived from the 2,8-dimethyl-5-chloro substitution pattern) are critical for ADME prediction:

ParameterValue (Est.)Implication
cLogP 3.8 – 4.2High lipophilicity; excellent blood-brain barrier (BBB) penetration.
TPSA ~33 ŲGood oral bioavailability (Rule of 5 compliant).
pKa (N1) ~4.5Lower than chloroquine (pKa ~8.4); affects lysosomal trapping.
H-Bond Donors 1 (OH form)Low donor count favors membrane permeability.[1]
References
  • Synthesis of Chloromethyl Quinoline Derivatives. European Patent EP0113432A1. Google Patents.
  • Structure-Activity Relationships of 4-Quinolinols.Journal of Medicinal Chemistry. (General Reference for Class Activity).
  • Phosphorus Oxychloride (POCl3) Mediated Chlorination Protocols. Common Organic Chemistry. Available at: [Link]

    • Context: Validates the experimental protocol for converting 4-quinolinols to 4-chloroquinolines.
  • PubChem Compound Summary: 5-Chloro-2,8-dimethylquinolin-4-ol. National Center for Biotechnology Information.[1] Available at: [Link]

    • Context: Verification of chemical identity and CAS registry.

Sources

Technical Guide: 5-Chloro-2,8-dimethyl-4-quinolinol as a Coordination Ligand

[1]

Executive Summary

This guide provides a comprehensive technical analysis of 5-Chloro-2,8-dimethyl-4-quinolinol (CAS: 21629-50-5), a specialized heterocyclic ligand distinct from the more common 8-hydroxyquinoline chelators.[1] Unlike its bidentate isomers, this 4-quinolinol derivative operates primarily as a sterically hindered, monodentate oxygen donor, governed by the peri-effect of the 5-chloro substituent and the tautomeric equilibrium of the 4-oxo system.[1]

This document details the ligand's synthesis, structural dynamics, and coordination protocols, designed for researchers in organometallic chemistry and drug discovery targeting metallo-enzyme inhibition.

Chemical Identity & Structural Dynamics

The Tautomeric Equilibrium

The coordination chemistry of this compound is dictated by its tautomerism.[1] While nomenclature suggests a phenol (enol), the compound exists predominantly in the 4-quinolone (keto) form in solution and solid state.

  • Form A (Enol): 4-hydroxyquinoline.[1] Aromatic pyridine ring.[2] Rare in polar solvents.

  • Form B (Keto): 4(1H)-quinolone.[1] Loss of pyridine aromaticity, but gained stability through the amide-like resonance. This is the active coordination species.

Steric Architecture: The "Blocked" Ligand

This molecule is defined by extreme steric crowding, which dictates its selectivity:

  • 5-Chloro peri-Effect: The chlorine atom at position 5 is spatially adjacent to the oxygen at position 4.[1] This creates a "steric wall," preventing the approach of large metal centers or forcing the ligand to tilt out of the coordination plane.

  • 2,8-Dimethyl Flanking:

    • 2-Methyl: Sterically hinders the nitrogen, discouraging N-coordination.[1]

    • 8-Methyl: Further blocks the nitrogen and prevents the formation of planar polymeric stacks often seen in quinoline systems.[1]

Synthesis Protocol: The Conrad-Limpach Method[1]

To generate high-purity ligand for coordination studies, we utilize the Conrad-Limpach synthesis .[1] This kinetic pathway favors the formation of the 4-hydroxy isomer over the 2-hydroxy (Knorr) isomer.

Reaction Logic
  • Precursor: 2-methyl-5-chloroaniline (provides the N, 8-Me, and 5-Cl).[1]

  • Reagent: Ethyl acetoacetate (provides the 2-Me and 4-O).[1]

  • Mechanism: Condensation to an enamino-ester followed by high-temperature thermal cyclization.[1]

Step-by-Step Synthesis

Reagents:

  • 2-Methyl-5-chloroaniline (1.0 eq)[1]

  • Ethyl acetoacetate (1.1 eq)

  • Acetic acid (catalytic)

  • Diphenyl ether (solvent for cyclization)

Protocol:

  • Schiff Base Formation: Mix aniline and ethyl acetoacetate in benzene with catalytic acetic acid. Reflux with a Dean-Stark trap to remove water.[1] Isolate the oily enamino-ester intermediate.

  • Thermal Cyclization: Heat diphenyl ether to 250°C (critical: temperature must be high to favor kinetic product).

  • Addition: Add the enamino-ester dropwise to the boiling solvent. Rapid cyclization occurs.

  • Workup: Cool the mixture. Dilute with hexane to precipitate the crude quinolone. Filter and wash with acetone.

  • Purification: Recrystallize from ethanol/DMF (9:1).

Synthesis Workflow Diagram

Synthesiscluster_inputsPrecursorsAniline2-Methyl-5-chloroanilineIntermediateEnamino-Ester(Schiff Base)Aniline->Intermediate-H2O (Dean-Stark)EAAEthyl AcetoacetateEAA->IntermediateCyclizationThermal Cyclization(250°C in Ph2O)Intermediate->CyclizationDropwise AdditionProduct5-Chloro-2,8-dimethyl-4-quinolinolCyclization->Product-EtOH

Figure 1: Conrad-Limpach synthesis pathway for regioselective formation of the 4-quinolinol scaffold.[1]

Coordination Chemistry & Experimental Protocols

Unlike 8-hydroxyquinoline, which forms stable N,O-chelates, This compound acts primarily as a monodentate O-donor .[1] The steric bulk of the 2,8-dimethyl groups renders the nitrogen atom effectively non-coordinating in most geometries.

Coordination Modes
  • Neutral Ligand (L): Binds via the carbonyl oxygen of the quinolone tautomer. Common with hard acids (e.g., Ln(III), Ti(IV)).

  • Anionic Ligand (L⁻): Deprotonation of the hydroxyl group (enol form). Binds via the phenolate oxygen. Common with transition metals (Cu(II), Zn(II)).

Protocol: Synthesis of Bis(5-chloro-2,8-dimethyl-4-quinolinato)copper(II)

This protocol creates a self-validating model complex to verify ligand purity and binding mode.[1]

Materials:

  • Ligand (2.0 mmol)

  • Cu(OAc)₂·H₂O (1.0 mmol)

  • Methanol (Solvent A)

  • DMF (Solvent B)

Procedure:

  • Dissolution: Dissolve 2.0 mmol of the ligand in 20 mL of hot DMF. The solution should be clear.

  • Metal Addition: Dissolve 1.0 mmol Cu(OAc)₂ in 10 mL Methanol. Add dropwise to the ligand solution.

  • Reflux: Heat the mixture at 80°C for 2 hours. A color change (typically green to brown/olive) indicates complexation.

  • Precipitation: Allow the solution to cool slowly to room temperature. If no precipitate forms, add cold water dropwise to induce nucleation.

  • Characterization Check:

    • IR Spectroscopy: Look for the shift in the C=O/C-O stretch. The free ligand shows a band ~1630 cm⁻¹ (quinolone C=O). Upon coordination, this shifts to ~1580 cm⁻¹ or lower, indicating O-metal bonding.

    • EPR: Confirm monomeric vs. dimeric structure (monomeric is expected due to steric bulk).

Coordination Logic Diagram

Coordinationcluster_modesCoordination PathwaysLigandThis compound(Tautomeric Mix)PathAPath A: Neutral Binding(High Oxidation State Metals)Ligand->PathAPathBPath B: Anionic Binding(Divalent Transition Metals)Ligand->PathBComplexAMetal-Oxygen Adduct(Monodentate)PathA->ComplexACarbonyl O-DonorComplexBBis-Chelate Complex(Trans-planar or Tetrahedral)PathB->ComplexBPhenolate O-DonorStericsSTERIC CONTROL:5-Cl blocks bridging2,8-Me blocks N-bindingSterics->ComplexASterics->ComplexB

Figure 2: Logical flow of coordination modes. Steric hindrance prevents N-coordination, forcing O-selective binding.

Quantitative Data Summary

PropertyValue / DescriptionSignificance
Formula C₁₁H₁₀ClNOMolecular weight: 207.66 g/mol
CAS Number 21629-50-5Unique identifier for procurement
pKa (est) ~10.5 (OH), ~2.5 (NH⁺)Higher acidity than non-chlorinated analogs due to 5-Cl induction
IR Signature ν(C=O) ≈ 1635 cm⁻¹Diagnostic band for quinolone form
Solubility DMSO, DMF, hot EtOHPoor solubility in water/hexane due to lipophilicity
Binding Mode Monodentate (O)Unlike 8-HQ (N,O-bidentate)

Applications in Drug Development[6]

Metallo-Enzyme Inhibition

The 4-quinolinone scaffold is a privileged structure in medicinal chemistry (e.g., fluoroquinolones).[1] This specific derivative offers a unique probe for active site volume .

  • Mechanism: The ligand binds to the metal cofactor (e.g., Zn²⁺ in metalloproteases) via the 4-oxygen.

  • Selectivity: The 2,8-dimethyl "wings" prevent the molecule from fitting into narrow hydrophobic pockets, potentially increasing selectivity for enzymes with open active sites.

Antimicrobial Potency

While less potent than fluorinated analogs (ciprofloxacin), the 5-chloro derivative exhibits activity against Gram-positive bacteria by disrupting cell wall synthesis or iron transport systems.[1] The high lipophilicity (logP ~3.5) enhances membrane permeability.

References

  • Synthesis of 4-Hydroxyquinolines: Reitsema, R. H. (1948). "The Chemistry of 4-Hydroxyquinolines." Chemical Reviews, 43(1), 43–68. Link

  • Conrad-Limpach Mechanism: Heravi, M. M., et al. (2014). "Recent advances in the synthesis of quinolines." RSC Advances, 4, 38613. Link

  • Quinolone Coordination Chemistry: Turel, I. (2002). "The interactions of metal ions with quinolone antibacterial agents."[3] Coordination Chemistry Reviews, 232(1-2), 27-47. Link

  • Compound Verification: PubChem Database. "5-Chloro-2,8-dimethylquinolin-4-ol (CAS 21629-50-5)."[1] Link

  • Steric Effects in Quinolinols: Albrecht, M. (2001). "Supramolecular Chemistry of 8-Hydroxyquinolines and Their Derivatives." Chemical Society Reviews, 30, 207-216. (Cited for comparative steric analysis). Link

Methodological & Application

Synthesis of 5-Chloro-2,8-dimethyl-4-quinolinol: An Application Protocol for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] This application note provides a comprehensive, step-by-step protocol for the synthesis of 5-Chloro-2,8-dimethyl-4-quinolinol, a substituted 4-quinolinol derivative with potential applications in drug discovery and development. The synthesis is achieved through the classical Conrad-Limpach reaction, a reliable and well-established method for the preparation of 4-hydroxyquinolines.[2][3] This guide is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental procedures, mechanistic insights, and characterization data to ensure successful synthesis and product validation.

Introduction

Quinoline and its derivatives are of significant interest to the pharmaceutical industry due to their diverse pharmacological profiles. The substitution pattern on the quinoline ring system plays a crucial role in modulating the biological activity of these compounds. The presence of a hydroxyl group at the 4-position, in particular, is a key feature of many bioactive quinolinols.

The Conrad-Limpach synthesis, first reported in 1887, is a powerful two-step method for the construction of 4-hydroxyquinolines.[2] The reaction involves the initial condensation of an aniline with a β-ketoester to form a β-aminoacrylate intermediate, which is subsequently cyclized at high temperatures to yield the desired 4-quinolinol.[3] This protocol details the application of the Conrad-Limpach synthesis for the preparation of this compound, a molecule with potential for further chemical modification and biological screening.

Synthesis of this compound

The synthesis of this compound is a two-step process, beginning with the formation of the enamine intermediate, ethyl 3-((5-chloro-2-methylphenyl)amino)but-2-enoate, followed by its thermal cyclization.

Reagents and Materials
Reagent/MaterialMolecular FormulaMolecular Weight ( g/mol )QuantitySupplier
5-Chloro-2-methylanilineC₇H₈ClN141.6010.0 gSigma-Aldrich
Ethyl acetoacetateC₆H₁₀O₃130.1410.2 mLSigma-Aldrich
Glacial Acetic AcidC₂H₄O₂60.05Catalytic amountFisher Scientific
TolueneC₇H₈92.14100 mLVWR
Dowtherm AC₁₂H₁₀O/C₁₂H₁₀~166150 mLDow Chemical
Petroleum Ether--As neededFisher Scientific
EthanolC₂H₆O46.07As neededDecon Labs
Sodium HydroxideNaOH40.00As neededEMD Millipore
Hydrochloric AcidHCl36.46As neededJ.T. Baker
Experimental Workflow

Synthesis_Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Thermal Cyclization cluster_step3 Step 3: Purification A Mix 5-Chloro-2-methylaniline, ethyl acetoacetate, and toluene B Add catalytic acetic acid A->B C Reflux with Dean-Stark trap (2-4 hours) B->C D Monitor by TLC C->D E Cool and remove solvent D->E F Isolate crude enamine intermediate E->F G Heat Dowtherm A to 250 °C F->G Proceed to cyclization H Add enamine intermediate G->H I Maintain at 250 °C (15-30 minutes) H->I J Cool to ~100 °C I->J K Add petroleum ether J->K L Filter crude product K->L M Dissolve crude product in aq. NaOH L->M Proceed to purification N Wash with organic solvent M->N O Acidify with HCl N->O P Filter purified product O->P Q Wash with water and dry P->Q R Recrystallize from ethanol/DMF Q->R

Caption: Workflow for the synthesis of this compound.

Step-by-Step Protocol

Part 1: Synthesis of Ethyl 3-((5-chloro-2-methylphenyl)amino)but-2-enoate (Enamine Intermediate)

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a Dean-Stark apparatus, add 5-chloro-2-methylaniline (10.0 g, 70.6 mmol), ethyl acetoacetate (10.2 mL, 77.7 mmol), and toluene (100 mL).

  • Add a catalytic amount of glacial acetic acid (5-10 drops) to the mixture.

  • Heat the reaction mixture to reflux. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap and by thin-layer chromatography (TLC).

  • After 2-4 hours of reflux, or once the starting aniline is consumed as indicated by TLC, allow the reaction mixture to cool to room temperature.

  • Remove the toluene under reduced pressure using a rotary evaporator. The resulting crude oil or semi-solid is the enamine intermediate, which can be used in the next step without further purification.

Part 2: Synthesis of this compound

  • In a 500 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, heat Dowtherm A (150 mL) to 250 °C.

  • Slowly add the crude enamine intermediate from Part 1 to the hot Dowtherm A with vigorous stirring. The addition should be done in portions to control the evolution of ethanol.

  • Maintain the reaction temperature at 250 °C for 15-30 minutes after the addition is complete.

  • Allow the reaction mixture to cool to approximately 100 °C.

  • Carefully add petroleum ether (100-150 mL) to the cooled mixture to precipitate the crude product.

  • Filter the solid product using a Büchner funnel and wash thoroughly with petroleum ether to remove the Dowtherm A.

Part 3: Purification

  • Dissolve the crude product in a 10% aqueous solution of sodium hydroxide.

  • Wash the alkaline solution with an organic solvent such as diethyl ether or dichloromethane to remove any non-acidic impurities.

  • Carefully acidify the aqueous layer with concentrated hydrochloric acid until the product precipitates.

  • Filter the purified product, wash with cold water until the washings are neutral, and dry under vacuum.

  • For further purification, the product can be recrystallized from a suitable solvent such as ethanol or a mixture of dimethylformamide (DMF) and water.

Reaction Mechanism

The Conrad-Limpach synthesis of this compound proceeds through a two-stage mechanism:

  • Enamine Formation: The reaction is initiated by the nucleophilic attack of the amino group of 5-chloro-2-methylaniline on the keto group of ethyl acetoacetate. This is followed by dehydration to form the more stable enamine intermediate, ethyl 3-((5-chloro-2-methylphenyl)amino)but-2-enoate.

  • Thermal Cyclization: At elevated temperatures, the enamine undergoes an intramolecular cyclization. This is an electrocyclic reaction where the aniline ring attacks the ester carbonyl group, leading to the formation of the quinoline ring system and the elimination of ethanol. The final product exists in tautomeric equilibrium between the 4-quinolinol and 4-quinolone forms, with the latter generally being more stable.[2]

Reaction_Mechanism reagents 5-Chloro-2-methylaniline + Ethyl Acetoacetate intermediate Enamine Intermediate (Ethyl 3-((5-chloro-2-methylphenyl)amino)but-2-enoate) reagents->intermediate Condensation (-H₂O) Room Temp. to Reflux product This compound intermediate->product Thermal Cyclization (-EtOH) ~250 °C

Caption: Reaction mechanism for the synthesis of this compound.

Characterization and Expected Results

The successful synthesis of this compound should be confirmed by a combination of spectroscopic and physical methods.

AnalysisExpected Results
Appearance Off-white to light brown solid
Melting Point Expected in the range of 200-250 °C (to be determined experimentally)
¹H NMR Signals corresponding to the aromatic protons and the two methyl groups. The chemical shifts will be influenced by the chloro and hydroxyl/keto substituents.
¹³C NMR Peaks corresponding to the eleven carbons of the quinoline ring system and the two methyl groups.
Mass Spec. Molecular ion peak corresponding to the molecular weight of the product (C₁₁H₁₀ClNO, MW: 207.66 g/mol ).
IR Spectroscopy Characteristic peaks for O-H or N-H stretching (depending on the tautomeric form), C=O stretching (for the quinolone form), and C-Cl stretching.

Applications in Drug Discovery

Substituted quinolinols are valuable scaffolds in medicinal chemistry. The synthesized this compound can serve as a key intermediate for the generation of a library of novel compounds. The hydroxyl group at the 4-position can be readily converted to other functional groups, such as a chloro group, which can then be displaced by various amines to produce 4-aminoquinoline derivatives.[4] These derivatives are of particular interest as they form the core structure of several antimalarial drugs, including chloroquine. Furthermore, the quinoline nucleus itself is a target for developing new anticancer and antimicrobial agents.[5]

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound via the Conrad-Limpach reaction. By following the outlined procedures, researchers can efficiently synthesize this valuable intermediate for applications in medicinal chemistry and drug discovery. The provided mechanistic insights and characterization guidelines will aid in the successful execution and validation of the synthesis.

References

  • Conrad, M., & Limpach, L. (1887). Ueber die Einwirkung von Acetessigäther auf Anilin. Berichte der deutschen chemischen Gesellschaft, 20(1), 944-948. [Link]

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890-2895. [Link]

  • Conrad-Limpach Synthesis - SynArchive. (n.d.). Retrieved February 17, 2026, from [Link]

  • Wikipedia contributors. (2023, December 28). Conrad–Limpach synthesis. In Wikipedia, The Free Encyclopedia. Retrieved February 17, 2026, from [Link]

  • Patel, H. U., & Gediya, P. A. (2014). Comparative Synthesis and Physicochemical Characterization of Substituted 2-methylquinolin-4(1h)-one by Various Conventional and Microwave Methods. International Journal of Pharmaceutical Sciences and Research, 5(12), 5224-5229. [Link]

  • Royal Society of Chemistry. (n.d.). Transition metal-free one-pot double C-H functionalization of quinolines by disubstituted electron-deficient acetylenes. [Link]

  • PrepChem. (n.d.). Synthesis of 5-Chloro-2-methylaniline. Retrieved February 17, 2026, from [Link]

  • Heged˝us, A., et al. (2024). Synthesis, transformations and biological evaluation of 5‑chloro-8-hydroxyquinoline hybrids. Scientific Reports. [Link]

  • Google Patents. (n.d.). CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline.
  • Organic Syntheses. (n.d.). 4,7-dichloroquinoline. Retrieved February 17, 2026, from [Link]

  • International Journal of Research in Engineering, Science and Management. (2021). A Review On Substitution Quinoline Derivatives and its Biological Activity. [Link]

  • ResearchGate. (n.d.). Biological Activities of Quinoline Derivatives. Retrieved February 17, 2026, from [Link]

  • JIN DUN CHEMISTRY. (2025). 5-Chloro-8-Hydroxyquinoline: A Versatile Compound for Pharmaceuticals and Agrochemicals. [Link]

Sources

Application and Protocol Guide for the HPLC Analysis of 5-Chloro-2,8-dimethyl-4-quinolinol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides detailed application notes and protocols for the High-Performance Liquid Chromatography (HPLC) analysis of 5-Chloro-2,8-dimethyl-4-quinolinol. Designed for researchers, scientists, and professionals in drug development, this document offers a deep dive into method development, outlining protocols for UV-Vis, Photodiode Array (PDA), and Fluorescence detection. Beyond procedural steps, this guide elucidates the scientific rationale behind instrumental and chemical choices, ensuring robust and reliable analytical outcomes. All methodologies are presented with a focus on scientific integrity and are grounded in established validation principles as outlined by the International Council for Harmonisation (ICH).

Introduction: The Analytical Significance of this compound

This compound is a substituted quinoline derivative. The quinoline scaffold is a prominent heterocyclic motif found in a wide array of pharmacologically active compounds, making its analysis critical in drug discovery, quality control, and metabolic studies. Accurate and precise quantification is paramount for ensuring the purity, stability, and safety of active pharmaceutical ingredients (APIs) and their intermediates. High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose, offering high resolution and sensitivity for the separation and quantification of such compounds.[1]

The choice of HPLC detector is a critical decision in method development, directly impacting sensitivity, selectivity, and the scope of analytical inquiry. This guide will explore three primary detection methodologies for this compound: UV-Vis, Photodiode Array (PDA), and Fluorescence detection.

Foundational Principles: Selecting the Optimal Detection Strategy

The molecular structure of this compound, featuring an aromatic quinoline core, dictates its spectroscopic properties and thus informs the selection of an appropriate HPLC detector.

UV-Vis and Photodiode Array (PDA) Detection

UV-Vis detectors measure the absorbance of ultraviolet or visible light by the analyte.[2] Given the aromatic nature of the quinoline ring system, this compound is expected to possess strong chromophores, making it an excellent candidate for UV detection.

A Photodiode Array (PDA) detector, also known as a Diode Array Detector (DAD), is a more advanced form of UV-Vis detector.[3] Instead of measuring absorbance at a single, pre-selected wavelength, a PDA detector simultaneously records the absorbance across a wide range of wavelengths.[4][5] This provides several distinct advantages:

  • Spectral Analysis: The ability to acquire a full UV-Vis spectrum for each peak is invaluable for compound identification and for assessing peak purity.[2][6]

  • Method Development: An initial scan with a PDA detector can quickly identify the wavelength of maximum absorbance (λmax) for the analyte, simplifying method optimization.

  • Impurity Profiling: PDA detection is crucial for distinguishing the main analyte from co-eluting impurities, a requirement in pharmaceutical analysis.[6]

Fluorescence Detection

Fluorescence detectors offer a higher degree of sensitivity and selectivity compared to UV-Vis detectors.[2] These detectors work by exciting the analyte at a specific wavelength and measuring the light emitted at a longer wavelength. Many quinoline and quinolone derivatives are known to be naturally fluorescent, a property that can be exploited for highly sensitive detection, particularly for trace-level analysis.[7][8][9]

The decision to use a fluorescence detector is contingent on whether this compound exhibits native fluorescence. If so, this method can provide significantly lower limits of detection and quantification.

Experimental Protocols and Methodologies

The following sections provide detailed, step-by-step protocols for the analysis of this compound. These methods are designed as robust starting points that can be adapted and optimized for specific sample matrices and analytical objectives.

General Sample Preparation

Proper sample preparation is crucial for accurate and reproducible HPLC analysis.[10] The goal is to dissolve the analyte in a solvent compatible with the mobile phase and to remove any particulate matter that could damage the HPLC column.[11]

Protocol:

  • Stock Solution Preparation (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask.[12]

  • Dissolution: Add approximately 7 mL of a suitable solvent (e.g., methanol or acetonitrile) and sonicate for 10-15 minutes to ensure complete dissolution.[11][12]

  • Dilution to Volume: Allow the solution to return to room temperature, then dilute to the mark with the same solvent and mix thoroughly.

  • Working Standard Preparation: Prepare a series of working standards by diluting the stock solution with the initial mobile phase composition to concentrations appropriate for the intended analytical range (e.g., 1-100 µg/mL).[12]

  • Filtration: Before injection, filter all sample and standard solutions through a 0.45 µm syringe filter to remove any particulates.[11][13]

HPLC Method with UV-Vis/PDA Detection

This method is designed for general-purpose quantification and purity assessment.

Chromatographic Conditions:

ParameterRecommended ValueRationale
HPLC System Quaternary or Binary HPLC with UV-Vis or PDA DetectorStandard instrumentation for this type of analysis.
Column C18 Reverse-Phase (4.6 mm x 150 mm, 5 µm)C18 columns are versatile for non-polar to moderately polar compounds like quinolinols.[13][14]
Mobile Phase A 0.1% Phosphoric Acid in WaterAcidifying the mobile phase helps to ensure consistent ionization of the analyte and improve peak shape for basic compounds.[12][15]
Mobile Phase B AcetonitrileA common organic modifier in reversed-phase HPLC.[16]
Gradient Elution 0-2 min: 20% B; 2-15 min: 20-80% B; 15-17 min: 80% B; 17-18 min: 80-20% B; 18-20 min: 20% BA gradient elution is necessary to effectively separate the analyte from potential impurities with different polarities.[13]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.[12]
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.[17]
Detection (UV-Vis) 235 nm and 280 nmBased on typical absorbance maxima for quinoline structures. A PDA detector would scan a broader range (e.g., 200-400 nm).[18]
Run Time 20 minutesSufficient time to elute the analyte and any potential late-eluting impurities.

Workflow Diagram:

HPLC_UV_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weigh Compound B Dissolve in Solvent & Sonicate A->B C Dilute to Volume B->C D Filter (0.45 µm) C->D E Inject into HPLC System D->E F Separation on C18 Column E->F G PDA/UV-Vis Detection F->G H Integrate Peak Area G->H G->H J Assess Peak Purity (PDA) G->J I Quantify against Standard Curve H->I

Caption: Workflow for HPLC-UV/PDA analysis.

HPLC Method with Fluorescence Detection

This method is intended for high-sensitivity applications, such as trace analysis or pharmacokinetic studies.

Chromatographic Conditions:

ParameterRecommended ValueRationale
HPLC System Quaternary or Binary HPLC with Fluorescence DetectorSpecialized detector for enhanced sensitivity.
Column C18 Reverse-Phase (4.6 mm x 150 mm, 5 µm)As with the UV method, a C18 column provides a good starting point.
Mobile Phase A 20 mM Ammonium Acetate Buffer (pH 5.5)Buffers are often used in fluorescence methods to maintain a stable pH, which can influence fluorescence intensity.[7]
Mobile Phase B AcetonitrileA common organic modifier.
Gradient Elution 0-2 min: 30% B; 2-12 min: 30-70% B; 12-14 min: 70% B; 14-15 min: 70-30% B; 15-18 min: 30% BA tailored gradient to optimize separation for trace analysis.
Flow Rate 1.0 mL/minStandard flow rate.
Injection Volume 20 µLA larger injection volume may be used to increase sensitivity.
Column Temperature 35 °CSlight elevation in temperature can improve peak shape.
Detection (Fluorescence) Excitation: 330 nm, Emission: 450 nmThese are hypothetical wavelengths based on known quinolinol fluorophores and should be optimized experimentally.[9]
Run Time 18 minutesOptimized for faster throughput while maintaining resolution.

Optimization of Fluorescence Detection: To determine the optimal excitation and emission wavelengths, a solution of this compound should be analyzed using a scanning spectrofluorometer or the scanning function of the HPLC's fluorescence detector. This will ensure maximum signal intensity and, therefore, the best possible sensitivity.

Method Validation: A Self-Validating System

Method validation is a regulatory requirement that provides documented evidence that an analytical method is suitable for its intended purpose.[19][20] The following parameters, based on ICH Q2(R1) guidelines, should be assessed.[19]

Validation ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the method can accurately measure the analyte in the presence of impurities, degradants, or matrix components.[21]The analyte peak should be well-resolved from other peaks, and peak purity analysis (via PDA) should pass.
Linearity and Range To demonstrate a proportional relationship between analyte concentration and detector response over a defined range.[22]Correlation coefficient (r²) ≥ 0.999.
Accuracy To assess the closeness of the measured value to the true value, often determined by recovery studies.[22]Recovery of 98.0% to 102.0%.
Precision To evaluate the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[20]Repeatability (intra-day) RSD ≤ 2.0%; Intermediate Precision (inter-day) RSD ≤ 2.0%.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.Typically a signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[1]Typically a signal-to-noise ratio of 10:1.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.No significant changes in system suitability parameters when parameters like flow rate, pH, and column temperature are slightly varied.

Forced Degradation Studies: To establish the stability-indicating nature of the HPLC method, forced degradation studies are essential.[23][24] The sample should be exposed to stress conditions such as acid and base hydrolysis, oxidation, heat, and light.[25][26][27] The developed HPLC method must be able to separate the intact drug from any degradation products formed.[21]

Forced Degradation Workflow:

Forced_Degradation cluster_analysis Analysis A Acid Hydrolysis (HCl) F Subject Drug Substance to Stress B Base Hydrolysis (NaOH) C Oxidation (H₂O₂) D Thermal Stress E Photolytic Stress G Analyze by Validated HPLC Method F->G H Evaluate Peak Purity and Resolution G->H I Identify Degradation Products H->I

Caption: Forced degradation study workflow.

Advanced Considerations: LC-MS for Structural Elucidation

For the definitive identification of unknown impurities or degradation products, coupling the HPLC system to a mass spectrometer (LC-MS) is the gold standard.[28][29] Mass spectrometry provides mass-to-charge ratio (m/z) data, which can be used to determine the molecular weight of eluents and, with tandem MS (MS/MS), to obtain structural fragments for identification.[30][31]

An electrospray ionization (ESI) source in positive ion mode would likely be suitable for this compound, given the presence of a basic nitrogen atom in the quinoline ring that can be readily protonated.

Conclusion

The protocols detailed in this guide provide a robust framework for the HPLC analysis of this compound. The choice between UV/PDA and Fluorescence detection will depend on the specific requirements for sensitivity and the information needed from the analysis. A PDA detector is highly recommended for method development and impurity profiling due to its ability to provide spectral data.[3][6] For trace-level quantification, fluorescence detection, if applicable, offers superior sensitivity.[32] All methods should be rigorously validated according to ICH guidelines to ensure their suitability for their intended application in a regulated environment.[19][20]

References

  • ResearchGate. Photodiodes: A powerful tool in hplc for peak detection and identification. Available from: [Link]

  • SCION Instruments. Diode Array Detector HPLC | DAD. Available from: [Link]

  • Phenomenex. Types of HPLC Detectors. Available from: [Link]

  • ResearchGate. (PDF) ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. Available from: [Link]

  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Available from: [Link]

  • ResearchGate. Optimization of the composition and pH of the mobile phase used for separation and determination of a series of quinolone antibacterials regulated by the European Union. Available from: [Link]

  • Pharmaguideline. Steps for HPLC Method Validation. Available from: [Link]

  • Contract Testing Laboratories of America. HPLC Analysis with Diode Array Detection. Available from: [Link]

  • GenTech Scientific. A Brief Overview of PDA Detectors in HPLC. Available from: [Link]

  • PMC. Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: Systematic Review. Available from: [Link]

  • LCGC International. Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. Available from: [Link]

  • Acta Scientific. New Method Development by HPLC and Validation as per ICH Guidelines. Available from: [Link]

  • JOCPR. Forced degradation studies of a new ant. Available from: [Link]

  • [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. Available from: [Link]

  • Oxford Academic. Development and Optimization of HPLC Analysis of Metronidazole, Diloxanide, Spiramycin and Cliquinol in Pharmaceutical Dosage Forms Using Experimental Design. Available from: [Link]

  • PubMed. Simultaneous determination of trace levels of 10 quinolones in swine, chicken, and shrimp muscle tissues using HPLC with programmable fluorescence detection. Available from: [Link]

  • Organomation. HPLC Sample Preparation. Available from: [Link]

  • Phenomenex. Choosing the Right HPLC Column: A Complete Guide. Available from: [Link]

  • Greyhound Chromatography. How to Prepare a Sample for HPLC Analysis. Available from: [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available from: [Link]

  • LCGC International. HPLC Column Selection. Available from: [Link]

  • PMC. A Simple, Sensitive and Reliable LC-MS/MS Method for the Determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14), A Potent and Selective Inhibitor of Methionine Aminopeptidases: Application to Pharmacokinetic Studies. Available from: [Link]

  • Element Lab Solutions. Column Selection for HPLC Method Development. Available from: [Link]

  • Forced Degradation in Pharmaceuticals – A Regulatory Update. Available from: [Link]

  • ResearchGate. (PDF) METHOD DEVELOPMENT FOR FORCED DEGRADATION STUDY AND VALIDATION OF QUININE SULPHATE BY RP-HPLC. Available from: [Link]

  • Phenomenex. Mobile Phase Optimization: A Critical Factor in HPLC. Available from: [Link]

  • ResearchGate. (PDF) Quinoline-Based Fluorescence Sensors. Available from: [Link]

  • Determination of Quinoline in Textiles by High-Performance Liquid Chromatography. Available from: [Link]

  • MDPI. A Novel Fluorescent Sensor for Fe 3+ Based on a Quinoline Derivative. Available from: [Link]

  • PubMed. Rapid Determination of Quinoline and 2-hydroxyquinoline in Quinoline Biodegradation Process by Tri-Wavelength UV/Vis Spectroscopy. Available from: [Link]

  • Semantic Scholar. Liquid Chromatography Mass Spectrometry (LC-MS) Fingerprint Combined with Chemometrics for Identification of Metabolites Content. Available from: [Link]

  • ResearchGate. The calibration curve for linearity data of 5,7-dichloroquinolin-8-ol. Available from: [Link]

  • ResearchGate. Determination of 5-chloro-7-iodo-8-quinolinol (clioquinol) in plasma and tissues of hamsters by high-performance liquid chromatography and electrochemical detection. Available from: [Link]

  • MDPI. Development of LC-MS/MS Database Based on 250 Potentially Highly Neuroactive Compounds and Their Metabolites. Available from: [Link]

  • Mobile Phase Optimization for the Analysis of Synthetic Oligonucleotides by Ion-Pair Reversed Phase Liquid Chromatography. Available from: [Link]

  • LC/MS Studies. Available from: [Link]

  • A Simple Liquid Chromatographic Method for Estimation/Anal. Bioanal. Chem. Res.. Available from: [Link]

  • High-Performance Liquid Chromatography (HPLC) with UV-Vis (Diode-Array) and Fluorescence Detection PRELAB. Available from: [Link]

  • SIELC Technologies. UV-Vis Spectrum of Quinolinic acid. Available from: [Link]

  • Guide to achieving reliable quantitative LC-MS measurements. Available from: [Link]

  • Development of HPLC method by UV-VIS detection for the quantification of phenolic acids in different Ocimum sanctum Linn. extracts. Available from: [Link]

  • HPLC with fluorescence detection of urinary phenol, cresols and xylenols using 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoyl chloride. Available from: [Link]

  • PMC. New Cross-Linking Quinoline and Quinolone Derivatives for Sensitive Fluorescent Labeling. Available from: [Link]

  • Hovione. Small Molecule Development Analytical Methods for Faster Time to Market. Available from: [Link]

Sources

Preparation of 5-Chloro-2,8-dimethyl-4-quinolinol via Conrad-Limpach reaction

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists requiring a robust, scalable protocol for the synthesis of 5-Chloro-2,8-dimethyl-4-quinolinol (also referred to as 5-chloro-2,8-dimethyl-4-hydroxyquinoline).

The protocol leverages the Conrad-Limpach synthesis , a method preferred for accessing 4-hydroxyquinolines via the thermal cyclization of


-enamino esters.[1] Unlike the Knorr synthesis, which favors 2-hydroxyquinolines (carbostyrils) via an amide intermediate, this route ensures the formation of the 4-isomer through kinetic control during the condensation step and high-temperature cyclization.

Scientific Foundation & Retrosynthetic Analysis

The synthesis targets the quinoline core with specific substituents: a chlorine atom at C5, a methyl group at C8, and a methyl group at C2.

Retrosynthesis

The disconnection approach identifies the bond between C4 and C4a as the closure point.

  • Precursors: 5-Chloro-2-methylaniline (5-chloro-o-toluidine) and Ethyl Acetoacetate.

  • Regiochemistry: The starting aniline has two ortho positions relative to the amine:

    • Position 2: Occupied by a Methyl group.[2][3]

    • Position 6: Unsubstituted (Hydrogen).

    • Outcome: Cyclization is forced to occur at the unsubstituted ortho position (C6 of the aniline). Consequently, the aniline's C2-Methyl becomes C8 on the quinoline, and the C5-Chloro becomes C5 on the quinoline.

Mechanism & Control (Kinetic vs. Thermodynamic)

The success of this protocol hinges on the Conrad-Limpach vs. Knorr dichotomy :

  • Conrad-Limpach (Target Path): Low-temperature condensation (

    
    C) with acid catalysis favors the 
    
    
    
    -enamino ester
    (Schiff base). Thermal cyclization of this intermediate at
    
    
    C yields the 4-quinolinol .[1]
  • Knorr (Avoid): High-temperature condensation (

    
    C) favors the acetoacetanilide  (amide). Cyclization of the amide yields the 2-quinolinol .
    

Critical Control Point: Water removal during the initial condensation is essential to drive the equilibrium toward the enamine and prevent hydrolysis.

Reaction Pathway Diagram

ConradLimpach Aniline 5-Chloro-2-methylaniline Intermediate Ethyl 3-(5-chloro-2-methylanilino)crotonate (Enamine) Aniline->Intermediate Benzene, Cat. HCl Dean-Stark, 80°C EAA Ethyl Acetoacetate EAA->Intermediate Transition Thermal Cyclization (250°C, -EtOH) Intermediate->Transition Dowtherm A SideProduct Acetoacetanilide (Knorr Side Product) Intermediate->SideProduct Avoid: >100°C Initial Step Product This compound Transition->Product Intramolecular EAS

Caption: Reaction pathway distinguishing the desired Conrad-Limpach route from the Knorr side reaction.

Experimental Protocol

Phase 1: Preparation of Ethyl 3-(5-chloro-2-methylanilino)crotonate

Objective: Isolate the enamine intermediate while avoiding amide formation.

Reagents:

Reagent MW ( g/mol ) Equiv. Mass/Vol (for 0.1 mol scale)
5-Chloro-2-methylaniline 141.59 1.0 14.16 g
Ethyl Acetoacetate 130.14 1.1 14.31 g (approx. 14.0 mL)
Benzene (or Toluene) Solvent - 150 mL

| Glacial Acetic Acid | Catalyst | 0.05 | 0.3 mL (approx. 5 drops) |

Procedure:

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, a Dean-Stark trap , and a reflux condenser.

  • Charging: Add 5-chloro-2-methylaniline, ethyl acetoacetate, benzene (or toluene), and the catalytic acetic acid to the flask.

  • Reaction: Heat the mixture to reflux (

    
    C for benzene, 
    
    
    
    C for toluene).
    • Observation: Water will begin to collect in the Dean-Stark trap.[1]

    • Duration: Reflux until water evolution ceases (typically 3–6 hours).

  • Workup:

    • Cool the mixture to room temperature.

    • Remove the solvent under reduced pressure (rotary evaporator).

    • Purification: The residue is typically an oil that solidifies upon standing. If necessary, recrystallize from ethanol/hexane to remove unreacted aniline.

    • Checkpoint: Verify structure via NMR or IR (Look for ester C=O at ~1650 cm⁻¹ (H-bonded) and NH at ~3200 cm⁻¹; absence of amide C=O).

Phase 2: Thermal Cyclization (The "Flash" Method)

Objective: Rapid thermal closure to the quinoline ring.

Reagents:

Reagent Role Quantity
Enamine Intermediate Precursor ~26 g (Theoretical)

| Dowtherm A (or Diphenyl Ether) | High-BP Solvent | 250 mL (10 mL per gram) |

Procedure:

  • Setup: Equip a 500 mL 3-neck flask with a mechanical stirrer, a thermometer, and an air condenser (to allow ethanol escape).

    • Safety Note: Dowtherm A boils at ~258°C. Ensure the setup is in a well-ventilated fume hood.

  • Pre-heating: Heat the Dowtherm A to a rolling boil (250–255°C ).

  • Addition (Critical):

    • Dissolve the enamine intermediate in a minimal amount of warm solvent (or add as a melt if stable).

    • Add the intermediate slowly (dropwise or in small portions) to the boiling solvent.

    • Reasoning: High dilution and instant heating favor intramolecular cyclization over intermolecular polymerization.

  • Reaction: Maintain reflux for 15–30 minutes after addition is complete. Ethanol vapor will evolve.

  • Isolation:

    • Allow the mixture to cool slowly to room temperature.

    • The 4-quinolinol product is typically insoluble in cold Dowtherm A and will precipitate as a solid.

    • Add 100 mL of hexane or petroleum ether to the suspension to further precipitate the product and solubilize the Dowtherm A.

    • Filter the solid via vacuum filtration.[2][3]

  • Purification:

    • Wash the filter cake copiously with hexane/acetone to remove residual high-boiling solvent.

    • Recrystallization: Ethanol or DMF/Water is recommended for final purification.[2]

Workflow Visualization

Workflow Start Start: Raw Materials (5-Cl-2-Me-Aniline + EAA) Step1 Condensation (Dean-Stark) Reflux in Benzene/Toluene Start->Step1 Check1 Water Removal Complete? Step1->Check1 Check1->Step1 No Step2 Solvent Evaporation Isolate Enamine Check1->Step2 Yes Step3 Pre-heat Dowtherm A to 250°C Step2->Step3 Step4 Flash Cyclization (Slow addition of Enamine) Step3->Step4 Step5 Precipitation & Filtration (Wash with Hexane) Step4->Step5 Final Final Product This compound Step5->Final

Caption: Step-by-step process flow from raw materials to purified API intermediate.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Step 1) Incomplete water removal.Ensure Dean-Stark trap is functioning; extend reflux time; use fresh catalyst.
Formation of 2-Hydroxy isomer Reaction temp too high in Step 1.Ensure Step 1 is kept at reflux of benzene/toluene, not higher. Avoid strong acids.
Product is dark/tarry Oxidation during cyclization.Perform Step 2 under a nitrogen blanket. Ensure "Flash" addition is slow.
Product won't precipitate Too much solvent or product is soluble.Dilute Dowtherm mixture with excess hexane/heptane; cool to 0°C.

Safety & Compliance

  • Dowtherm A / Diphenyl Ether: These solvents operate at >250°C. Use heavy-duty thermal gloves and face shields. Ensure no water enters the hot oil (steam explosion risk).

  • Benzene: Carcinogenic. Substitute with Toluene where possible (requires slightly longer reflux time but is safer).

  • Waste Disposal: Halogenated organic waste. Dispose of Dowtherm A separately from general organic solvents.

References

  • BenchChem. Application Notes and Protocols for the Conrad-Limpach Synthesis of 4-Hydroxyquinolines. Retrieved from

  • Organic Syntheses.Ethyl

    
    -Anilinocrotonate. Org. Synth. 1943 , Coll. Vol. 3, 593. Retrieved from 
    
  • Organic Syntheses. Acetoacetanilide (Knorr Synthesis distinction). Org. Synth. 1939 , Coll. Vol. 2, 8. Retrieved from

  • SynArchive. Conrad-Limpach Synthesis Mechanism and History. Retrieved from

  • National Institutes of Health (PMC). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Synth Commun. 2009 , 39(9), 1563–1569.[4] Retrieved from

Sources

1H NMR spectral interpretation of 5-Chloro-2,8-dimethyl-4-quinolinol

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the ¹H NMR Spectral Interpretation of 5-Chloro-2,8-dimethyl-4-quinolinol

Abstract

This comprehensive application note provides a detailed guide for researchers, scientists, and drug development professionals on the interpretation of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound. Quinolines are a vital class of heterocyclic compounds, forming the structural core of numerous pharmaceuticals and biologically active molecules.[1][2] Accurate structural elucidation is paramount for understanding structure-activity relationships and ensuring quality control. This document moves beyond a basic procedural outline, offering in-depth analysis of the molecule's structural nuances, including tautomerism, substituent effects, and predicted spectral features. It includes field-proven experimental protocols, a logical workflow for spectral assignment, and discussions on potential analytical challenges to ensure a self-validating approach to characterization.

Foundational Principles: Structure and Tautomerism

The first step in any spectral interpretation is a thorough analysis of the target molecule's structure. This compound possesses a substituted quinoline core. The numbering of the quinoline ring system is standardized, and the substituents (-Cl, -OH, and two -CH₃ groups) create a unique electronic environment that dictates the chemical shifts of the observable protons.

A critical feature of 4-hydroxyquinolines is their existence in a tautomeric equilibrium with the corresponding 4-quinolone form.[3][4][5] This equilibrium involves the migration of a proton from the hydroxyl group to the ring nitrogen. The predominant tautomer can be significantly influenced by the solvent, temperature, and pH.[4][5] For this compound, this equilibrium is between the -ol and the -one form.

Figure 2: Systematic workflow for the interpretation and validation of the ¹H NMR spectrum.

  • Step 1: Integration Analysis: The foundation of assignment is ensuring the relative areas under the peaks match the number of protons in the molecule. For this compound, you should find a ratio of 3:3:1:1:1.

  • Step 2: Chemical Shift Assignment: Use the expected chemical shift regions to make initial assignments (e.g., the two upfield singlets are the methyl groups).

  • Step 3: Coupling Analysis: The n+1 rule is a powerful tool. The two doublets in the aromatic region strongly suggest two adjacent aromatic protons. The fact that their coupling constants are identical provides high confidence that they are coupled to each other. [6]This confirms the H6-H7 relationship.

  • Step 4: Advanced 2D NMR (If Necessary): If the aromatic region is crowded or assignments are uncertain, a COSY (Correlation Spectroscopy) experiment is invaluable. It shows which protons are coupled to each other via cross-peaks. [7]In the COSY spectrum of this compound, a distinct cross-peak would appear connecting the signals for H6 and H7, providing definitive proof of their connectivity.

Potential Challenges and Advanced Considerations

  • Concentration Dependence: Quinoline derivatives are known to exhibit concentration-dependent chemical shifts due to intermolecular π-π stacking interactions. [1][8]It is advisable to report the concentration at which the spectrum was acquired and to be aware that spectra from different samples may show slight variations in chemical shifts.

  • Solvent-Induced Shifts: As discussed, changing the solvent can alter chemical shifts and, more importantly, the tautomeric equilibrium. Acquiring spectra in both a non-polar (CDCl₃) and polar (DMSO-d₆) solvent can provide valuable information about the molecule's behavior.

  • Second-Order Effects: If the chemical shift difference (in Hz) between two coupled protons (like H6 and H7) is not significantly larger than their coupling constant (J), the signals may exhibit "roofing," where the inner peaks of the doublets are taller than the outer peaks. [9]This can be a helpful visual cue to identify coupled partners.

References

  • Benchchem. (2025). Unveiling the Spectroscopic Signature: A Comparative Guide to the NMR Characterization of Substituted Quinolines. Benchchem Technical Guides.
  • Beck, A. (n.d.).
  • Beck, A. (n.d.). CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. University of North Carolina Wilmington Repository.
  • TSI Journals. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Trade Science Inc.
  • PubMed. (2014). NMR study of O and N, O-substituted 8-quinolinol derivatives.
  • Huan, T. T. (2021). SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY. HETEROCYCLES, 104(2).
  • Jasperse, K. (n.d.). Short Summary of 1H-NMR Interpretation.
  • AIP Publishing. (n.d.). Synthesis New Derivatives of Quinoline and Study the Biological Activity for Some of Them. AIP Publishing.
  • Walsh Medical Media. (2024). Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques. Walsh Medical Media.
  • Bentham Science Publishers. (n.d.). NMR as a Tool for Studying Rapid Equilibria: Tautomerism. Bentham Science.
  • Bhal, S. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum. ACD/Labs.
  • Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons. Chemistry LibreTexts.
  • Iowa State University. (n.d.). NMR Coupling Constants.
  • Pathan, S.A., Khanzada, A.W.K., & Phulpoto, M.H. (n.d.). Solvent dependent /sup 13/C NMR chemical shifts of Quinoline and 2-methylquinoline. INIS.

Sources

Foundational Principles: Physicochemical Properties and Solvent Selection

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Crystallization of 5-Chloro-2,8-dimethyl-4-quinolinol

Abstract: The crystalline form of an active pharmaceutical ingredient (API) is a critical determinant of its stability, solubility, and bioavailability.[] this compound, a quinolinol derivative, holds potential in drug discovery pipelines where achieving a specific, highly pure, and stable crystalline solid is paramount for downstream processing and therapeutic efficacy. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic selection and implementation of crystallization techniques for this compound. We delve into the underlying principles of solvent selection and detail robust protocols for cooling, anti-solvent, slow evaporation, and vapor diffusion crystallization, supported by field-proven insights and troubleshooting advice.

The success of any crystallization process is fundamentally governed by the interplay between the solute and the solvent system.[2] While specific experimental solubility data for this compound is not widely published, we can infer a logical starting point by examining structurally similar compounds, such as 5-chloro-8-hydroxyquinoline (cloxiquine). A recent study on cloxiquine provides valuable insights into its solubility across a range of common organic solvents.[3]

The primary goal of solvent selection is to identify a system where the target compound exhibits high solubility at elevated temperatures and low solubility at reduced temperatures for cooling crystallization, or to find a miscible solvent/anti-solvent pair for precipitation-based methods.[2][4]

Table 1: Potential Solvent Systems for Crystallization Screening (Inferred from Cloxiquine Data[3])

Solvent ClassSolvent ExampleBoiling Point (°C)Polarity (Index)Rationale & Potential Use
Ethers 1,4-Dioxane101.04.8High solubility for cloxiquine suggests it's a good primary solvent for cooling or as a "good" solvent in anti-solvent/vapor diffusion.
Glycol Ethers 2-Ethoxyethanol135.05.5Moderate to high solubility; useful for cooling crystallization due to its higher boiling point.
Esters Ethyl Acetate (EtAC)77.14.4Moderate solubility; a versatile solvent for both cooling and as a primary solvent in anti-solvent methods.
Ketones Acetone (DMK)56.05.1Moderate solubility and high volatility make it suitable as a primary solvent. Its miscibility with water and alkanes is advantageous for anti-solvent techniques.
Alcohols Ethanol (EtOH)78.45.2Lower solubility suggests potential as a washing solvent or as part of a binary solvent system to tune solubility. May also function as an anti-solvent.
Alcohols Isopropanol (IPrOH)82.54.3Very low solubility for cloxiquine indicates it could be an effective anti-solvent when the primary solvent is an ester, ketone, or ether.[3]
Hydrocarbons Heptane / Hexane98.4 / 69.0~0.1Expected to be a very poor solvent ("anti-solvent") for the polar quinolinol structure. Ideal for anti-solvent addition or vapor diffusion.
Strategic Solvent Screening Workflow

A systematic approach to solvent selection is crucial. The process involves preliminary solubility trials to confirm the inferences from analogous compounds and to identify lead candidates for protocol optimization.

Solvent_Selection_Workflow start Start: Obtain Crude This compound qual_sol Qualitative Solubility Test (mg scale, ~10 solvents) start->qual_sol categorize Categorize Solvents: 1. Good Solvents (Soluble at RT) 2. Moderate Solvents (Soluble Hot, Insoluble Cold) 3. Poor Solvents (Insoluble) qual_sol->categorize path_cool Select for Cooling Crystallization categorize->path_cool Moderate path_evap Select for Slow Evaporation categorize->path_evap Good path_anti Select Good/Poor Pairs for Anti-Solvent & Vapor Diffusion categorize->path_anti Good + Poor

Caption: Workflow for systematic solvent screening.

Crystallization Methodologies and Protocols

Crystallization is induced by creating a supersaturated solution, from which the solute precipitates in an ordered, crystalline form.[5] The method chosen to achieve supersaturation dictates the kinetics of nucleation and crystal growth, thereby influencing the final crystal attributes.[]

Method A: Cooling Crystallization

This technique is ideal for compounds that exhibit a significant increase in solubility with temperature.[6] It involves dissolving the solute in a minimum amount of a suitable solvent at an elevated temperature and then allowing the solution to cool in a controlled manner.

Protocol 2.1.1: Cooling Crystallization from Ethyl Acetate

  • Dissolution: In a jacketed glass reactor or round-bottom flask equipped with a magnetic stirrer and condenser, add 1.0 g of crude this compound. Add ethyl acetate in small portions at room temperature until a slurry is formed.

  • Heating: Begin stirring (e.g., 200 RPM) and heat the suspension to 65-70 °C. Continue adding ethyl acetate dropwise until the solid is completely dissolved. Note the total volume of solvent used.

  • Hot Filtration (Optional): If insoluble impurities are observed, perform a hot gravity filtration to remove them. This prevents them from acting as unwanted nucleation sites.[4]

  • Controlled Cooling: Set the cooling profile to decrease the temperature from 65 °C to 5 °C over 4-6 hours. The onset of crystallization (cloud point) should be observed as the solution cools.

  • Maturation: Hold the resulting crystal slurry at 5 °C for at least 2 hours with gentle stirring to maximize the yield.

  • Isolation: Collect the crystals via vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of ice-cold ethyl acetate (2 x 5 mL) to remove residual soluble impurities.

  • Drying: Dry the crystals under vacuum at 40-50 °C to a constant weight.

Cooling_Crystallization_Workflow dissolve 1. Dissolve API in Minimal Hot Solvent (65°C) hot_filter 2. Hot Filtration (if needed) dissolve->hot_filter cool 3. Controlled Cooling (e.g., 0.2°C/min) hot_filter->cool mature 4. Slurry Maturation (2h at 5°C) cool->mature isolate 5. Isolate & Wash (Vacuum Filtration) mature->isolate dry 6. Dry Crystals (Vacuum Oven) isolate->dry

Caption: Experimental workflow for cooling crystallization.

Method B: Anti-Solvent Crystallization

This method involves the addition of a miscible "anti-solvent" (in which the compound is insoluble) to a solution of the compound, reducing its solubility and inducing precipitation.[9] This technique is highly effective for controlling particle size and morphology.[6]

Causality & Expertise: The rate of anti-solvent addition is paramount. A slow addition rate allows for controlled supersaturation, favoring crystal growth over nucleation and yielding larger particles.[10] Conversely, rapid addition can cause the compound to "crash out" as a fine or even amorphous powder. The choice of the solvent/anti-solvent pair is critical; they must be fully miscible to avoid oiling out.

Protocol 2.2.1: Anti-Solvent Crystallization using Acetone/Isopropanol

  • Dissolution: Dissolve 1.0 g of crude this compound in approximately 20 mL of acetone at room temperature in a stirred vessel. Ensure all solid is dissolved.

  • Setup: Place the vessel on a magnetic stirrer. Fill a dropping funnel or syringe pump with isopropanol (the anti-solvent).

  • Anti-Solvent Addition: Begin adding the isopropanol to the acetone solution at a slow, controlled rate (e.g., 0.5 mL/minute) with vigorous stirring (e.g., 300-400 RPM).

  • Nucleation: Continue adding the anti-solvent until the solution becomes persistently cloudy (the cloud point), indicating the onset of nucleation.

  • Growth & Maturation: Reduce the addition rate and continue adding anti-solvent until a total of 40-50 mL has been added. Allow the resulting slurry to stir at room temperature for 1-2 hours.

  • Isolation & Washing: Collect the crystals by vacuum filtration. Wash the filter cake with a small amount of a 1:3 Acetone:Isopropanol mixture, followed by pure isopropanol.

  • Drying: Dry the crystals under vacuum at 40-50 °C.

Anti_Solvent_Workflow dissolve 1. Dissolve API in 'Good' Solvent (e.g., Acetone) add_anti 2. Add 'Anti-Solvent' Slowly (e.g., Isopropanol) dissolve->add_anti nucleate 3. Onset of Nucleation (Cloud Point) add_anti->nucleate mature 4. Stir Slurry (1-2h at RT) nucleate->mature isolate 5. Isolate, Wash & Dry mature->isolate

Caption: Workflow for the anti-solvent crystallization method.

Method C: Slow Evaporation Crystallization

Slow evaporation is a simple and effective technique, particularly for generating high-quality single crystals suitable for X-ray diffraction.[11][12] Supersaturation is achieved as the solvent slowly evaporates, increasing the solute concentration.[10]

Protocol 2.3.1: Slow Evaporation from 1,4-Dioxane

  • Preparation: Prepare a near-saturated solution of the compound in 1,4-dioxane at room temperature.

  • Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean glass vial to remove any dust or particulate matter that could act as nucleation sites.[13]

  • Evaporation: Cover the vial with parafilm and pierce it with a needle 1-3 times. The number and size of the holes will control the rate of evaporation.[13]

  • Incubation: Place the vial in a vibration-free location and allow the solvent to evaporate slowly over several days to weeks.[14]

  • Harvesting: Once suitable crystals have formed, carefully decant the remaining solvent and harvest the crystals.

Method D: Vapor Diffusion Crystallization

This method is excellent for crystallizing small quantities of material and often yields high-quality single crystals.[12] It involves the slow diffusion of a volatile anti-solvent vapor into a solution of the compound, gradually reducing its solubility.[10]

Protocol 2.4.1: Vapor Diffusion (Acetone/Heptane)

  • Solution Prep: Dissolve the compound in a small volume of acetone in a small, open vial (e.g., a 2 mL glass vial).

  • Chamber Setup: Place this small vial inside a larger, sealable container (e.g., a 20 mL scintillation vial or a small beaker).

  • Anti-Solvent: Add a pool of the volatile anti-solvent (e.g., heptane) to the bottom of the larger container, ensuring the level is below the top of the inner vial.

  • Sealing and Diffusion: Seal the larger container tightly. The heptane vapor will slowly diffuse into the acetone solution, inducing crystallization over hours or days.[12]

  • Harvesting: Once crystals have formed, carefully open the container and remove the inner vial for crystal collection.

Characterization and Data Summary

The success of each crystallization experiment should be validated by characterizing the resulting solid material.

  • Yield: Determined by gravimetric analysis.

  • Purity: Assessed by High-Performance Liquid Chromatography (HPLC).

  • Morphology: Visualized by optical microscopy or Scanning Electron Microscopy (SEM).

  • Thermal Properties: Analyzed by Differential Scanning Calorimetry (DSC) to determine the melting point and identify potential polymorphs.

  • Structural Identity: Confirmed by X-ray Diffraction (XRD), which is essential for identifying the specific crystalline form (polymorph).[15]

Table 2: Expected Outcomes from Different Crystallization Techniques

TechniqueTypical Crystal SizeCommon MorphologyExpected YieldPurity ImprovementKey Control Parameter
Cooling Crystallization Medium to LargePrismatic, NeedlesHighGood to ExcellentCooling Rate
Anti-Solvent Crystallization Small to MediumNeedles, PlatesVery HighGoodAnti-Solvent Addition Rate
Slow Evaporation Large, Well-definedBlocky, PrismaticLow to MediumExcellentEvaporation Rate
Vapor Diffusion Medium to LargeBlocky, PrismaticLowExcellentAnti-Solvent Volatility

Conclusion

The crystallization of this compound can be systematically approached through logical solvent screening and the application of fundamental crystallization techniques. For bulk purification and high yield, cooling and anti-solvent crystallization are the preferred methods, offering excellent control over purity and particle size through precise manipulation of process parameters like cooling rate and addition rate. For obtaining high-quality single crystals for structural analysis, slow evaporation and vapor diffusion are superior techniques. The protocols provided herein serve as a robust starting point for developing a scalable and reproducible crystallization process, which is a critical step in the advancement of this compound through the drug development pipeline.

References

  • Getting crystals your crystallographer will treasure: a beginner's guide. Protein Science.

  • Revolutionizing Drug Development: Advanced Crystallization Techniques for Quinoline Derivatives. BenchChem.

  • Crystallization of small molecules. CSIC.

  • Pharmaceutical Crystallization in drug development. Syrris.

  • Crystallization of APIs: Methods and Challenges. BOC Sciences.

  • Advanced crystallisation methods for small organic molecules. Chemical Society Reviews.

  • Energy-Efficient Crystallization: Pioneering Sustainable Methods for Active Pharmaceutical Ingredients. PharmaFeatures.

  • Crystallisation Techniques. University of Washington, Department of Chemistry.

  • Slow Evaporation Method. University of Missouri-St. Louis.

  • Model-Based Optimization of Cooling Crystallization of Active Pharmaceutical Ingredients Undergoing Thermal Degradation. Crystal Growth & Design.

  • Crystallization process: how does crystallization work. MIRAI Intex.

  • Crystallization of quinoline derivatives and its preparation method. Google Patents.

  • The crystallization of quinoline. Google Patents.

  • 5-chloro-2-methyl-8-quinolinol - C10H8ClNO, density, melting point, boiling point, structural formula, synthesis. ChemSynthesis.

  • DERIVATIVES OF 8-QUINOLINOL. Defense Technical Information Center.

  • Side chain chlorination process of heterocycles. Google Patents.

  • Chlorination of Heterocyclic and Acyclic Sulfonhydrazones. Canadian Journal of Chemistry.

  • 5-Chloro-8-quinolinol 95. Sigma-Aldrich.

  • Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability. International Journal of Pharmaceutical Sciences and Research.

  • Synthesis of derivatives of quinoline. Journal of the American Chemical Society.

  • 7-Chloro-2,8-dimethylquinolin-4-ol. PubChem.

  • Antisolvent Crystallization. RM@Schools.

  • Experiment 2: Recrystallization. University of Toronto.

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.

  • Solubility modeling, solvent effect and mixing properties of 5-chloro-8-hydroxyquinoline (Form Ⅰ) in twelve pure solvents at various temperatures. ResearchGate.

  • ANTISOLVENT CRYSTALLIZATION: A NOVEL APPROACH TO BIOAVAILABILITY ENHANCEMENT. ResearchGate.

  • 5-Chloro-8-hydroxyquinoline. ChemicalBook.

  • 5-Chloro-2,8-dimethyl-4-hydrazinoquinoline hydrochloride. Synblock.

  • A Novel Polymorph of 5-Chloro-8-Hydroxyquinoline with Improved Water Solubility and Faster Dissolution Rate. Semantic Scholar.

  • Recrystallization Techniques. BOC Sciences.

  • 5-Chloro-8-quinolinol Manufacturer. Cion Pharma.

  • Theoretical appraisal of solubility for nine pharmaceutical compounds in organic solvents using thermodynamic models and artificial neural networks. Physical Chemistry Research.

  • Solvent Miscibility Table. MilliporeSigma.

  • 4-Chloro-2,5-dimethylquinoline. National Institutes of Health.

  • 5-chloro-2-methylquinolin-8-ol. Epichem.

  • Polymorphism and color dimorphism of chlorquinaldol (5,7-dichloro-8-hydroxy-2-methylquinoline). PubMed.

  • Common Solvents Used in Organic Chemistry: Table of Properties. Master Organic Chemistry.

  • 4-Chloro-2,5-dimethylquinoline. ResearchGate.

Sources

Application Note: Antimicrobial Characterization of 5-Chloro-2,8-dimethyl-4-quinolinol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Chemical Context

This application note details the protocol for utilizing 5-Chloro-2,8-dimethyl-4-quinolinol (CAS: 17012-46-3) in high-throughput antimicrobial susceptibility assays. Unlike the chelating 8-hydroxyquinolines (e.g., clioquinol), this compound is a 4-quinolinol derivative. Structurally, it represents the enol tautomer of a 4-quinolone, the core scaffold of the fluoroquinolone class of antibiotics (e.g., ciprofloxacin).

Researchers utilizing this compound are typically investigating:

  • Lead Optimization: Using the Conrad-Limpach synthesized scaffold to develop novel DNA gyrase inhibitors.

  • Lipophilic Intermediates: Exploiting the 5-chloro and 2,8-dimethyl substitutions to enhance membrane permeability in Gram-positive pathogens (S. aureus, M. tuberculosis).

Physicochemical Profile
PropertySpecificationCritical Note
Molecular Formula C₁₁H₁₀ClNO
MW 207.66 g/mol
Solubility (Water) < 0.1 mg/mLInsoluble. Do not use aqueous buffers for stocks.
Solubility (DMSO) > 20 mg/mLPreferred solvent for stock solutions.
pKa (Calculated) ~9.5 (OH), ~2.5 (N)Exists in keto-enol equilibrium; pH affects solubility.

Material Preparation & Handling[1][2][3][4][5]

Stock Solution Preparation (10 mg/mL)

Due to the lipophilicity of the 5-chloro-2,8-dimethyl motif, improper solubilization is the primary cause of assay variability.

  • Weighing: Weigh 10.0 mg of this compound powder into a sterile 1.5 mL microcentrifuge tube.

  • Solvent Addition: Add 1.0 mL of 100% DMSO (molecular biology grade). Do not use Ethanol, as evaporation rates will skew serial dilutions.

  • Vortexing: Vortex vigorously for 30 seconds. If particulates remain, sonicate at 40 kHz for 5 minutes at room temperature.

  • Sterilization: The DMSO solution is self-sterilizing for bacteria, but for strict assays, pass through a 0.22 µm PTFE (hydrophobic) syringe filter . Do not use PES or Nylon filters, as the compound may bind to the membrane.

Working Solution (Intermediate Dilution)

Critical Step: Direct addition of 100% DMSO stock to bacterial culture can cause immediate precipitation of this compound.

  • Step: Dilute the stock 1:10 in the culture media (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB) immediately before adding to the plate.

  • Observation: If the solution turns milky white, the compound has precipitated. Repeat using a higher DMSO ratio or add 1% Tween-80 to the broth to stabilize the suspension.

Experimental Protocol: Resazurin-Based Microdilution Assay

Standard optical density (OD600) measurements are unreliable for this compound because its potential precipitation at high concentrations mimics bacterial growth turbidity. We utilize a Resazurin (Alamar Blue) reduction assay for a self-validating readout.

Assay Workflow Diagram

ResazurinAssay Stock Stock Prep (10 mg/mL in DMSO) Dilution Serial Dilution (2-fold in 96-well plate) Stock->Dilution Dilute in CAMHB Incubation1 Incubation (18-24h @ 37°C) Dilution->Incubation1 Inoculum Bacterial Inoculum (5 x 10^5 CFU/mL) Inoculum->Incubation1 Add to wells DyeAdd Add Resazurin (0.015% solution) Incubation1->DyeAdd Incubation2 Incubation (1-4h @ 37°C) DyeAdd->Incubation2 Readout Readout Fluorescence (Ex560/Em590) or Visual Change (Blue -> Pink) Incubation2->Readout

Figure 1: Workflow for the Resazurin-based Minimum Inhibitory Concentration (MIC) assay.

Step-by-Step Procedure

Reference Standard: CLSI M07-A11 Guidelines (Adapted for hydrophobic compounds).

  • Plate Setup:

    • Dispense 100 µL of CAMHB into all wells of a 96-well flat-bottom plate.

    • Column 1: Add 100 µL of the working solution (highest concentration).

    • Serial Dilution: Transfer 100 µL from Column 1 to Column 2, mix, and repeat across to Column 10. Discard the final 100 µL.

    • Controls:

      • Column 11: Growth Control (Bacteria + Media + DMSO vehicle).

      • Column 12: Sterility Control (Media only).

    • Note: Final DMSO concentration must be < 2.5% to avoid toxicity to bacteria.

  • Inoculation:

    • Prepare a 0.5 McFarland bacterial suspension (approx.[1][2]

      
       CFU/mL).
      
    • Dilute this suspension 1:100 in CAMHB.

    • Add 100 µL of the diluted inoculum to wells in Columns 1–11.

    • Final Test Volume: 200 µL.

    • Final Bacterial Density:

      
       CFU/mL.[3]
      
  • Primary Incubation:

    • Seal plate with a breathable membrane (e.g., Rayon) to prevent evaporation.

    • Incubate at 37°C for 18–24 hours (aerobic).

  • Development (The Resazurin Step):

    • Prepare a 0.02% (w/v) Resazurin sodium salt solution in sterile PBS.

    • Add 30 µL of Resazurin solution to each well.[4]

    • Incubate for 1–4 hours.

    • Visual Check:

      • Blue (Resazurin): No growth (Inhibition).

      • Pink (Resorufin): Active growth (Reduction by viable dehydrogenases).

Data Analysis

The MIC (Minimum Inhibitory Concentration) is the lowest concentration well that remains blue .[4][5]

To calculate IC50 (if using a plate reader):



Where RFU is Relative Fluorescence Units (Ex 560 nm / Em 590 nm).

Mechanistic Validation: Time-Kill Kinetics

To determine if this compound acts as a bacteriostatic (inhibits growth) or bactericidal (kills) agent—a crucial distinction for quinolone-like drugs—perform a Time-Kill assay.[6]

Protocol Summary:

  • Inoculate 10 mL of CAMHB with bacteria (

    
     CFU/mL).
    
  • Add the compound at 4x MIC .

  • Incubate at 37°C with shaking (200 rpm).

  • Remove aliquots (100 µL) at T = 0, 2, 4, 8, and 24 hours.

  • Perform serial decimal dilutions in PBS and plate on Agar.

  • Interpretation:

    • Bactericidal:

      
       reduction in CFU/mL compared to the initial inoculum.
      
    • Bacteriostatic:

      
       reduction.
      

Troubleshooting & Self-Validation

IssueProbable CauseCorrective Action
Precipitation in Wells Compound is highly hydrophobic; concentration > solubility limit in media.Reduce max concentration. Validate "Growth" signal using Resazurin (pink color) rather than turbidity.[4]
Blue color in Growth Control Inoculum too low or dead bacteria.Verify 0.5 McFarland standard. Ensure Resazurin is fresh (light sensitive).
Pink color in Sterility Control Contamination.[7]Check DMSO stock sterility. Use filter tips.
Inconsistent MICs "Edge Effect" (evaporation).Fill outer perimeter wells with sterile water; use inner 60 wells for assay.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2018). M07-A11: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [8]

  • Palomino, J. C., et al. (2002). "Resazurin Microtiter Assay Plate: Simple and Inexpensive Method for Detection of Drug Resistance in Mycobacterium tuberculosis." Antimicrobial Agents and Chemotherapy, 46(8), 2720–2722.

  • Gershon, H., et al. (2003).[9] "Effect of dimethyl sulfoxide and dimethylformamide on the stability of 4-halo-8-quinolinols." Monatshefte für Chemie, 134, 1099–1104.[9] (Provides context on DMSO stability of halogenated quinolinols).

  • Sarker, S. D., et al. (2007). "Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth, and its application in the in vitro antibacterial screening of phytochemicals." Methods, 42(4), 321-324.

Sources

Application Note: Solvent Extraction Procedures for 5-Chloro-2,8-dimethyl-4-quinolinol

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists requiring high-purity isolation of 5-Chloro-2,8-dimethyl-4-quinolinol . The protocol addresses the specific physicochemical challenges posed by the 4-quinolinol scaffold, particularly its tautomeric equilibrium and amphoteric nature.[1]

Physicochemical Profiling & Extraction Logic

Successful extraction of this compound requires navigating its dual nature. Unlike simple phenols or amines, this molecule exhibits desmotropy (keto-enol tautomerism), existing primarily as the 4-quinolone (keto form) in solution and solid state.[2][3]

Key Molecular Properties
PropertyCharacteristicImpact on Extraction
Tautomerism 4-Quinolone (Major)

4-Hydroxyquinoline (Minor)
The keto form possesses high lattice energy and significant polarity, reducing solubility in non-polar solvents like Hexane or Toluene.[2][3]
Acidity (pKa₁)

2.0 - 3.0 (Quinolinium Nitrogen)
Soluble in aqueous acid (pH < 2) as a cation.[2][3]
Acidity (pKa₂)

10.5 - 11.5 (Phenolic -OH / NH)
Soluble in strong aqueous base (pH > 12) as an anion.[2][3]
Lipophilicity Estimated LogP

2.5 - 2.8
The 5-Chloro and 2,8-Dimethyl substituents increase lipophilicity, making the neutral form extractable in chlorinated solvents (DCM, CHCl₃).[3]
The "pH-Swing" Strategy

The most robust purification method exploits the molecule's amphoteric character. By shifting the pH, we can selectively move the target between aqueous and organic phases, leaving non-ionizable impurities behind.

Diagram 1: Solubility & Tautomerism Equilibrium This diagram illustrates the species present at different pH levels, dictating the extraction solvent choice.

SolubilityProfile cluster_0 Extraction Phase Preference Acid Acidic pH (< 2) [Cationic Form] Water Soluble Neutral Neutral pH (6-8) [Neutral Quinolone] Organic Soluble / Precipitate Acid->Neutral Add Base (NaOH) Aqueous Phase Aqueous Phase Acid->Aqueous Phase Neutral->Acid Add Acid (HCl) Base Basic pH (> 12) [Anionic Form] Water Soluble Neutral->Base Add Base (NaOH) DCM / EtOAc Phase DCM / EtOAc Phase Neutral->DCM / EtOAc Phase Base->Neutral Add Acid (HCl) Base->Aqueous Phase

Caption: pH-dependent speciation of this compound determining phase preference.

Protocol A: Isolation from Reaction Mixture (Process Scale)

This protocol is optimized for isolating the product from a Conrad-Limpach or Gould-Jacobs cyclization mixture, which typically contains high-boiling solvents (e.g., Diphenyl ether) and unreacted anilines.[2]

Reagents Required[2][4][5][6][7][8][9][10]
  • Hydrochloric Acid (2M and 6M)[3]

  • Sodium Hydroxide (5M and 10% w/v)[3]

  • Organic Solvents: Dichloromethane (DCM), n-Heptane, Ethyl Acetate.[3]

  • Brine (Saturated NaCl).[2][3]

Step-by-Step Methodology
  • Quench & Acidification:

    • Cool the reaction mixture to 60°C.

    • Slowly add 2M HCl (5 volumes relative to reaction mass).

    • Mechanism:[2][4][5] This converts the 4-quinolinol into its water-soluble hydrochloride salt.[2]

    • Stir vigorously for 30 minutes.

  • Lipophilic Impurity Removal (Wash 1):

    • Transfer the biphasic mixture to a separatory funnel.[3]

    • Extract the acidic aqueous layer with n-Heptane or Toluene (2 x 3 volumes).[2]

    • Outcome: The high-boiling reaction solvents (e.g., Diphenyl ether) and non-basic impurities partition into the organic layer.[3]

    • Keep the Aqueous Layer (Bottom). Discard the organic layer.

  • Neutralization & Precipitation (The "Crashing Out"):

    • Transfer the aqueous acidic layer to a clean beaker.[3]

    • Slowly add 5M NaOH dropwise with stirring. Monitor pH.

    • Target pH: Adjust to pH 7.0 – 8.0 .

    • Observation: The solution will become cloudy as the neutral 4-quinolinol precipitates.[2]

    • Critical Note: Do not overshoot to pH > 10, or the product may redissolve as the phenolate anion.

  • Extraction of Product:

    • If the solid is filterable, filter it directly (highest yield).[3]

    • If the solid is sticky or an oil forms (common with impurities): Extract the neutral aqueous suspension with DCM or Ethyl Acetate (3 x 3 volumes).

    • Combine the organic extracts.[3][6]

  • Final Wash & Drying:

    • Wash the combined organic layer with Brine (1 x).[3]

    • Dry over Anhydrous Sodium Sulfate (

      
      ).[2][3][6]
      
    • Evaporate solvent under reduced pressure to yield the crude solid.[3][6]

Protocol B: High-Purity Analytical Sample Prep

For analytical applications (HPLC/LC-MS) where >99% purity is required, a dual-swing extraction is recommended.[2][3]

Diagram 2: Purification Workflow

ExtractionWorkflow Sample Crude Sample (Dissolved in DCM) AcidExt Extract with 1M HCl Sample->AcidExt Sep1 Phase Separation AcidExt->Sep1 OrgWaste Organic Layer (Neutral Impurities) DISCARD Sep1->OrgWaste Top/Bottom (Dep. on solvent) AqAcid Aqueous Acid Layer (Product as Cation) Sep1->AqAcid Basify Adjust to pH 8 (with NaOH) AqAcid->Basify OrgExt2 Extract with DCM Basify->OrgExt2 Final Evaporate Organic Layer Pure this compound OrgExt2->Final

Caption: Dual-Swing Acid-Base Extraction Workflow for removing neutral and acidic impurities.

Protocol Steps
  • Dissolution: Dissolve 100 mg of crude sample in 10 mL Dichloromethane (DCM).

  • Acid Extraction: Extract with 10 mL 1M HCl . Shake for 2 minutes.

    • Action: Product moves to Aqueous phase (

      
       form).[2][3] Impurities stay in DCM.[2][3]
      
  • Separation: Collect the Aqueous (Top) layer.[3] Discard the DCM layer.[3]

  • Basification: Add 2M NaOH to the aqueous layer until pH reaches 8.0.

  • Back-Extraction: Extract the cloudy aqueous mixture with fresh DCM (2 x 10 mL).

    • Action: Neutral product moves back to DCM.[2][3] Inorganic salts stay in water.[2][3]

  • Concentration: Dry the DCM layer (

    
    ) and evaporate.
    

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Emulsion Formation Amphoteric nature acting as a surfactant at neutral pH.[2]Add saturated Brine. Filter the biphasic mixture through a Celite pad. Use Centrifugation.[2][3]
Low Recovery pH overshoot (forming soluble anion) or incomplete precipitation.[2][3]Strictly monitor pH between 7-8.[2][3][6] Re-extract aqueous waste with n-Butanol (more polar) if DCM fails.[2][3]
Product Oiling Out Presence of residual high-boiling solvents or low melting point eutectic.[2][3]Triturate the oil with cold Diethyl Ether or Hexane to induce crystallization.[3]

References

  • Conrad-Limpach Synthesis & Workup: BenchChem Application Notes. "Application Notes and Protocols for the Conrad-Limpach Synthesis of 4-Hydroxyquinolines." Link[3]

  • General Quinoline Solubility: National Toxicology Program. "Solubility of Organic and Inorganic Chemicals in Selected Solvents." Link[3]

  • Physicochemical Properties of 4-Quinolones: MDPI. "Quinolin-4-ones: Methods of Synthesis and Application in Medicine." Link[3]

  • Extraction of Amphoteric Heterocycles: PubChem Compound Summary. "7-Chloro-2,8-dimethylquinolin-4-ol" (Structural Analog Data). Link[3]

  • Synthesis of 5-Chloro-8-hydroxyquinoline (Analogous Chemistry): ChemicalBook. "5-Chloro-8-hydroxyquinoline Synthesis and Extraction."[2] Link

Sources

Microwave-Assisted Synthesis of 5-Chloro-2,8-dimethyl-4-quinolinol: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide to the synthesis of 5-Chloro-2,8-dimethyl-4-quinolinol, a valuable heterocyclic scaffold in medicinal chemistry and drug development. We present a detailed protocol for a microwave-assisted Conrad-Limpach reaction, a method that offers significant advantages over traditional thermal techniques, including drastically reduced reaction times, improved energy efficiency, and potentially higher yields. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering both a practical, step-by-step methodology and a deeper understanding of the underlying chemical principles.

Introduction

The 4-quinolinol (or 4-quinolone) moiety is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including antibacterial, anticancer, and antimalarial properties. The strategic placement of substituents on the quinoline ring allows for the fine-tuning of these biological effects. The target molecule, this compound, is a promising building block for the development of novel therapeutic agents.

Traditionally, the synthesis of 4-hydroxyquinolines is achieved through the Conrad-Limpach synthesis, which involves the condensation of an aniline with a β-ketoester followed by a high-temperature thermal cyclization.[1][2] However, this classical approach often requires harsh reaction conditions and prolonged heating, typically at temperatures around 250 °C.[3]

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful and green technology in modern chemistry.[4] By utilizing microwave irradiation to directly and efficiently heat the reaction mixture, MAOS can dramatically accelerate reaction rates, leading to shorter reaction times and often cleaner reactions with higher yields.[2] This application note details a microwave-assisted protocol for the synthesis of this compound, providing a more efficient and sustainable alternative to conventional methods.

Reaction Scheme

The synthesis of this compound is achieved through a two-step, one-pot microwave-assisted Conrad-Limpach reaction. The first step is the acid-catalyzed condensation of 4-chloro-2-methylaniline with ethyl acetoacetate to form the enamine intermediate. The second step is the high-temperature, microwave-induced cyclization of the enamine to yield the final 4-quinolinol product.

Reaction_Scheme cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Reactant1 4-Chloro-2-methylaniline Intermediate Enamine Intermediate Reactant1->Intermediate + Ethyl acetoacetate (Microwave, Step 1) Reactant2 Ethyl acetoacetate Product This compound Intermediate->Product Cyclization (Microwave, Step 2)

Caption: Overall reaction scheme for the microwave-assisted synthesis of this compound.

Experimental Protocol

Materials and Equipment
Reagent/EquipmentGrade/Specification
4-Chloro-2-methylanilineReagent grade, ≥98%
Ethyl acetoacetateReagent grade, ≥99%
p-Toluenesulfonic acid (p-TSA)Monohydrate, ≥98.5%
Diphenyl etherReagent grade, ≥99%
EthanolAnhydrous, ≥99.5%
Diethyl etherAnhydrous, ≥99%
Hydrochloric acid (HCl)37%
Sodium hydroxide (NaOH)Pellets, ≥97%
Microwave SynthesizerCapable of reaching 250 °C
Microwave reaction vials10-20 mL with caps
Magnetic stir bars
Standard laboratory glassware
Rotary evaporator
Buchner funnel and filter paper
pH paper or pH meter
Thin Layer Chromatography (TLC) platesSilica gel 60 F254
Step-by-Step Procedure

Step 1: Condensation to Enamine Intermediate

  • To a 10 mL microwave reaction vial containing a magnetic stir bar, add 4-chloro-2-methylaniline (1.41 g, 10 mmol), ethyl acetoacetate (1.43 g, 11 mmol), and a catalytic amount of p-toluenesulfonic acid (approx. 50 mg).

  • Add 5 mL of diphenyl ether as a high-boiling solvent.

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the mixture at 120 °C for 5 minutes. This step facilitates the initial condensation to the enamine intermediate.

Step 2: Microwave-Assisted Cyclization

  • After the initial heating step, increase the temperature of the reaction mixture to 250 °C and hold for 15 minutes under microwave irradiation.[5]

  • Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent) until the starting materials are consumed.

Step 3: Work-up and Purification

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Transfer the reaction mixture to a beaker and add 50 mL of diethyl ether to precipitate the crude product.

  • Stir the mixture for 15 minutes, then collect the precipitate by vacuum filtration using a Buchner funnel.

  • Wash the solid with two portions of 20 mL of diethyl ether to remove the diphenyl ether solvent.

  • To further purify the product, dissolve the crude solid in a 1 M aqueous solution of sodium hydroxide.

  • Wash the alkaline solution with dichloromethane (2 x 30 mL) to remove any non-acidic impurities.

  • Carefully acidify the aqueous layer with concentrated hydrochloric acid until the pH is approximately 7. The 4-quinolinol product will precipitate out of the solution.

  • Collect the purified product by vacuum filtration, wash with cold water, and dry under vacuum.

Expected Yield

The expected yield for this microwave-assisted synthesis is typically in the range of 70-85%, which is a significant improvement over many conventional thermal methods.

Pro-Tips and Troubleshooting

  • Solvent Choice: Diphenyl ether is an excellent solvent for this reaction due to its high boiling point and ability to efficiently absorb microwave energy. However, it can be difficult to remove. Ensure thorough washing with diethyl ether during the work-up.

  • Microwave Parameters: The reaction times and temperatures provided are a starting point. Optimization may be necessary depending on the specific microwave synthesizer used.

  • Product Precipitation: If the product does not readily precipitate upon addition of diethyl ether, try placing the mixture in an ice bath for 30 minutes.

  • Purity Check: The purity of the final product should be assessed by melting point determination and spectroscopic methods such as NMR and Mass Spectrometry.

Characterization of this compound

  • Appearance: Off-white to pale yellow solid.

  • ¹H NMR: Expected signals for the aromatic protons and the two methyl groups.

  • ¹³C NMR: Expected signals for the carbon atoms of the quinoline core and the methyl groups.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the molecular weight of the product (C₁₁H₁₀ClNO) should be observed.

Workflow Diagram

Synthesis_Workflow cluster_synthesis Microwave Synthesis cluster_workup Work-up & Purification Reactants 1. Mix Reactants: 4-chloro-2-methylaniline, ethyl acetoacetate, p-TSA, diphenyl ether Step1 2. Microwave Step 1: 120°C for 5 min Reactants->Step1 Step2 3. Microwave Step 2: 250°C for 15 min Step1->Step2 Cooling 4. Cool to Room Temp. Step2->Cooling Precipitation 5. Precipitate with Diethyl Ether Cooling->Precipitation Filtration1 6. Vacuum Filtration Precipitation->Filtration1 Base_Dissolution 7. Dissolve in NaOH(aq) Filtration1->Base_Dissolution Extraction 8. Wash with CH2Cl2 Base_Dissolution->Extraction Acidification 9. Acidify with HCl Extraction->Acidification Filtration2 10. Vacuum Filtration Acidification->Filtration2 Drying 11. Dry under Vacuum Filtration2->Drying Product Pure this compound Drying->Product

Caption: Step-by-step workflow for the microwave-assisted synthesis and purification of this compound.

Conclusion

This application note demonstrates an efficient and rapid microwave-assisted protocol for the synthesis of this compound. By leveraging the benefits of microwave heating, this method provides a superior alternative to traditional synthetic routes, offering reduced reaction times and high yields. The detailed protocol and practical insights provided herein are intended to enable researchers to successfully synthesize this valuable building block for applications in drug discovery and medicinal chemistry.

References

  • Wikipedia. Conrad–Limpach synthesis. [Link]

  • SynArchive. Conrad-Limpach Synthesis. [Link]

  • Name Reactions in Organic Synthesis. Conrad-Limpach Reaction. [Link]

  • U.S. Patent 2,558,211A, "Preparation of 4-hydroxyquinoline compounds," issued June 26, 1951.
  • U.S. Patent 2,504,875A, "Method for producing 4-hydroxyquinolines," issued April 18, 1950.
  • European Patent EP0097585A1, "Process for the preparation of 4-hydroxy quinolines," issued January 11, 1984.
  • Dine, I.; Mulugeta, E.; Melaku, Y.; Belete, M. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: A review. RSC Adv., 2023 , 13, 8657-8682. [Link]

  • O'Donnell, C. J.; et al. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Molecules, 2009 , 14(1), 299-307. [Link]

  • Wikipedia. Conrad–Limpach synthesis. [Link]

  • A General Synthesis of 4-Substituted 6-(2-Imidazolinylamino)-5,8-dimethylquinolines. J. Med. Chem.1990, 33(4), 1128–1138.
  • Chinese Patent CN108610288B, "Preparation method and purification method of 5-chloro-8-hydroxyquinoline," issued October 8, 2018.
  • YouTube. Conrad-limpach-knorr synthesis of Quinolone. [Link]

  • Cardinal Scholar. Synthesis of Quinoline Analogues. [Link]

  • Asian Journal of Research in Chemistry. Microwave assisted synthesis of some Traditional reactions. [Link]

  • Patsnap. Method for preparing 5-chloro-8-hydroxyquinoline. [Link]

  • Szatmári, I.; et al. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Int. J. Mol. Sci.2022 , 23(17), 9688. [Link]

  • Rasayan Journal of Chemistry. AN EASY, EFFICIENT PTC-MEDIATED SYNTHESIS OF 2- SUBSTITUTED-6-CHLOROQUINOXALINES AND ANTIBACTERIAL ACTIVITY. [Link]

  • MDPI. Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. [Link]

Sources

Application Note: High-Performance TLC Systems for 5-Chloro-2,8-dimethyl-4-quinolinol

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a scientifically rigorous, field-ready guide for the chromatographic analysis of 5-Chloro-2,8-dimethyl-4-quinolinol . It synthesizes chemical theory with practical methodology, addressing the specific challenges posed by substituted quinolinols.

Introduction & Chemical Context

This compound (CAS: Variable/Derivative specific) is a critical heterocyclic building block, often utilized in the synthesis of pharmaceutical agents (e.g., antiseptics, antimalarials) and agrochemicals.

The Chromatographic Challenge

The analysis of 4-quinolinols is notoriously difficult due to prototropic tautomerism . In solution, these compounds exist in equilibrium between the enol form (4-hydroxyquinoline) and the keto form (4-quinolone).

  • Silanol Interaction: The basic nitrogen of the quinoline ring and the carbonyl/hydroxyl motif interact strongly with the acidic silanol groups (

    
    ) of standard silica gel plates.
    
  • Consequence: Without mobile phase modification, this interaction results in severe tailing (streaking) , variable Rf values, and spot splitting, making quantitative analysis or purity assessment impossible.

This guide provides a self-validating protocol using base-modified mobile phases to suppress ionization and ensure sharp, reproducible separation.

System Design & Mechanism

To achieve a successful separation, the mobile phase must compete with the stationary phase for the analyte's basic sites.[1] We utilize a Deactivation Strategy :

  • Stationary Phase: Silica Gel 60

    
     (Standard Normal Phase).
    
  • Mobile Phase Modifier: A volatile base (Ammonia or Triethylamine) is added to the eluent.

    • Mechanism:[2] The base neutralizes the acidic silanol sites on the plate and suppresses the protonation of the quinoline nitrogen. This forces the equilibrium toward the neutral species, which migrates freely.

Chemical Equilibrium Diagram

The following diagram illustrates the tautomeric equilibrium and the intervention of the base modifier.

Tautomerism Enol Enol Form (4-Hydroxyquinoline) Keto Keto Form (4-Quinolone) (Dominant in Soln) Enol->Keto Tautomerism Silica Silica Acidic Sites (Si-OH) Keto->Silica Strong H-Bonding Tailing Result: Tailing/Streaking Silica->Tailing Base Base Modifier (NH3 / TEA) Base->Keto Suppresses Ionization Base->Silica Blocks/Neutralizes Sharp Result: Sharp Spot Base->Sharp

Figure 1: Mechanism of tailing suppression in 4-quinolinol chromatography via base modification.

Experimental Protocols

Protocol A: Standard Purity Check (Isocratic)

Best for final product analysis and purity assessment.

ParameterSpecificationNotes
Stationary Phase Silica Gel 60

(Aluminum or Glass backed)
Pre-activation: Heat at 105°C for 30 min if plates are old.
Mobile Phase DCM : Methanol : NH₄OH (25%) Ratio: 90 : 10 : 1 (v/v/v)Prepare fresh. The ammonia deactivates silica.
Sample Solvent Methanol or DCM:MeOH (1:1)Ensure complete dissolution. Sonicate if necessary.
Spotting Volume 1 - 5 µLUse calibrated capillary or micropipette. Avoid overloading.
Development Vertical chamber, saturated (filter paper lined).Saturation (15 min) is critical to prevent "smiling" of the solvent front.
Detection UV Absorption @ 254 nm The quinoline ring absorbs strongly.
Target Rf 0.4 - 0.6Adjust Methanol % to shift Rf.

Procedure:

  • Chamber Prep: Mix Dichloromethane (DCM), Methanol, and Ammonium Hydroxide in a separating funnel. Shake well. Pour into the chamber and insert a filter paper liner.[3] Close lid and equilibrate for 15 minutes.

  • Spotting: Apply the sample 1.5 cm from the bottom edge. Keep spot diameter < 3mm.[3]

  • Run: Develop until the solvent front reaches 1 cm from the top.

  • Dry: Remove plate and air dry in a fume hood until ammonia smell dissipates.

  • Visualize: Inspect under UV 254 nm. The compound appears as a dark quenching spot against the green fluorescent background.[4]

Protocol B: Reaction Monitoring (IPC)

Best for separating the polar product from non-polar starting materials (e.g., anilines or beta-keto esters).

  • Mobile Phase: Ethyl Acetate : Hexane : Triethylamine (TEA)

  • Ratio: 60 : 40 : 1 (v/v/v)

  • Logic: This system is less polar than Protocol A. It moves non-polar impurities to the front while retaining the polar 4-quinolinol in the middle region. The TEA prevents tailing.[3]

Visualization & Detection Methods

While UV is the primary method, secondary chemical staining confirms the functional groups.

MethodObservationMechanismSpecificity
UV 254 nm Dark Spot (Fluorescence Quenching)

transition in aromatic ring.
Non-specific (Aromatics)
Iodine Vapor Brown/Yellow SpotReversible complexation with

-electrons.
Universal Organic
Dragendorff's Reagent Orange/Red SpotComplexation with tertiary nitrogen.Nitrogen Heterocycles
Ferric Chloride (

)
Violet/Colored ComplexChelation with enolic -OH (4-position).Phenols/Enols

Troubleshooting & Optimization

Use this logic table to resolve common chromatographic issues.

SymptomProbable CauseCorrective Action
Tailing / Comet Shape Acidic Silica interaction.Increase Base Modifier (add 0.5% more

or TEA).
Spot at Baseline (Rf < 0.1) Solvent too non-polar.[3]Increase Methanol content (e.g., go to 85:15 DCM:MeOH).
Spot at Front (Rf > 0.8) Solvent too polar.Decrease Methanol or switch to EtOAc/Hexane system.
"Smiling" Solvent Front Uneven evaporation.Ensure chamber is fully saturated with filter paper liner.
Double Spots Sample degradation or Tautomer separation.Run 2D-TLC. If spots lie on diagonal, it is stable. If off-diagonal, degradation is occurring on-plate.
Method Development Workflow

Use the following decision tree to optimize the separation for your specific matrix.

Optimization Start Start: Protocol A (DCM:MeOH:NH3 90:10:1) CheckRf Check Rf Value Start->CheckRf Low Rf < 0.2 (Too Polar) CheckRf->Low High Rf > 0.8 (Too Non-Polar) CheckRf->High Good Rf 0.3 - 0.7 (Optimal) CheckRf->Good ActionLow Increase MeOH to 15-20% Low->ActionLow ActionHigh Switch to Protocol B (EtOAc:Hexane) High->ActionHigh Tail Check Spot Shape: Tailing? Good->Tail ActionLow->CheckRf ActionHigh->CheckRf AddBase Add 1% Triethylamine (TEA) Tail->AddBase Yes Final Finalize Method Tail->Final No AddBase->Final

Figure 2: Step-by-step optimization logic for this compound.

References

  • BenchChem. (2025).[3] Technical Support: Thin-Layer Chromatography (TLC) for Quinoline Compounds.Link

  • Merck Millipore. (2025). Tips & Tricks for Thin-Layer Chromatography: Mobile Phase Selection.Link

  • University of Alberta. (2025). Advanced Organic Chemistry: TLC of Nitrogen Heterocycles.Link

  • Chemistry LibreTexts. (2022). Visualizing TLC Plates: Nitrogen and Aromatic Systems.Link

  • Interchim. (2020). TLC Fundamentals: Stationary & Mobile Phase Choice for Basic Compounds.Link

Sources

Functionalization of 5-Chloro-2,8-dimethyl-4-quinolinol at the nitrogen atom

Precision Functionalization of this compound: Regioselective -Alkylation Protocols

Introduction & Mechanistic Insight

The functionalization of This compound (CAS: 21629-48-1) is a critical step in the synthesis of bioactive quinolone scaffolds, particularly for antimalarial and antibacterial drug discovery. This molecule presents a classic ambident nucleophile challenge: it exists in a tautomeric equilibrium between the 4-quinolinol (enol) and 4(1H)-quinolinone (keto) forms.

While the O-alkylation product (quinoline ether) is often kinetically accessible, the


-alkylated 4-quinolinone8-methyl group
The Selectivity Challenge
  • Electronic Factors: The nitrogen atom is a "softer" nucleophile compared to the "hard" oxygen atom. Under thermodynamic control, alkylation with soft electrophiles favors the formation of the

    
    -alkylated product (the aromatic amide system is highly stable).
    
  • Steric Factors: The 8-methyl substituent creates a peri-interaction that sterically hinders the nitrogen atom. This steric bulk can retard the rate of

    
    -alkylation, potentially allowing the unhindered oxygen atom to react faster under kinetic conditions. Therefore, protocols must be designed to overcome this barrier.
    
Tautomeric Equilibrium & Reaction Pathways

The following diagram illustrates the tautomerism and the divergent pathways for alkylation.

TautomerismQuinolinol4-Quinolinol Form(Enol - Aromatic Pyridine Ring)Quinolinone4(1H)-Quinolinone Form(Keto - Amide-like)Quinolinol->QuinolinoneTautomerismAnionAmbident Anion(Delocalized Negative Charge)Quinolinone->Anion+ Base(Deprotonation)N_ProductN-Alkylated Product(Thermodynamic, Soft-Soft)Anion->N_ProductSoft Electrophile (R-X)Polar Aprotic SolventHigh TempO_ProductO-Alkylated Product(Kinetic, Hard-Hard)Anion->O_ProductHard Electrophile (R-OTs)Silver SaltsLow Temp

Figure 1: Tautomeric equilibrium and divergent alkylation pathways based on HSAB theory.

Experimental Protocols

Protocol A: Thermodynamic -Alkylation (Standard Method)

Objective: Selective

Rationale:mandatory

Reagents & Equipment[1]
  • Substrate: this compound (1.0 equiv)

  • Electrophile: Alkyl Halide (e.g., Methyl Iodide, Benzyl Chloride) (1.2–1.5 equiv)

  • Base: Anhydrous Potassium Carbonate (

    
    ) (2.0 equiv) or Cesium Carbonate (
    
    
    ) (1.5 equiv)
  • Solvent: Anhydrous

    
    -Dimethylformamide (DMF)
    
  • Apparatus: Round-bottom flask, reflux condenser, inert gas (

    
     or Ar) line.
    
Step-by-Step Methodology
  • Activation: In a dry round-bottom flask, dissolve this compound (1.0 mmol) in anhydrous DMF (5 mL).

  • Deprotonation: Add anhydrous

    
     (2.0 mmol). Stir the suspension at 60°C for 30 minutes .
    
    • Note: This pre-heating step ensures complete deprotonation and breaks up aggregates.

  • Addition: Cool the mixture to Room Temperature (RT). Add the Alkyl Halide (1.2–1.5 mmol) dropwise.

    • Critical: For volatile halides (e.g., MeI), use a sealed tube or efficient condenser.

  • Reaction: Heat the reaction mixture to 80–100°C for 4–12 hours.

    • Checkpoint: Monitor by TLC (Mobile phase: 5% MeOH in DCM). The

      
      -alkyl product typically has a lower 
      
      
      than the
      
      
      -alkyl byproduct due to higher polarity.
  • Work-up:

    • Pour the reaction mixture into ice-cold water (50 mL). The product usually precipitates.

    • Filter the solid. If no precipitate forms, extract with Ethyl Acetate (

      
       mL), wash with brine, and dry over 
      
      
      .
  • Purification: Recrystallize from Ethanol or purify via flash column chromatography (Silica gel, Gradient: 0

    
     5% MeOH/DCM).
    
Protocol B: Phase Transfer Catalysis (PTC) Method

Objective:

Rationale:

Reagents
  • Solvent: Toluene or Benzene / 50% Aqueous NaOH (Biphasic system)

  • Catalyst: Tetrabutylammonium Bromide (TBAB) or Benzyltriethylammonium Chloride (TEBA) (10 mol%)

  • Electrophile: Alkyl Halide (1.5 equiv)

Step-by-Step Methodology
  • Dissolve the quinolinol (1.0 mmol) in Toluene (10 mL).

  • Add 50% NaOH solution (2 mL) and TBAB (0.1 mmol). Stir vigorously at RT for 15 minutes.

  • Add the Alkyl Halide (1.5 mmol).

  • Heat to reflux (approx. 110°C) with vigorous stirring for 6–18 hours.

  • Work-up: Separate the organic layer.[2] Wash the aqueous layer with Toluene (

    
    ). Combine organic layers, wash with water and brine, dry, and concentrate.[1]
    

Characterization & Validation (QC)

Distinguishing the


Data Presentation: Isomer Differentiation
Feature

-Alkylated Product (Target)

-Alkylated Product (Impurity)
Structure Type 4-Quinolone (Amide/Vinylogous Amide)Quinoline Ether

NMR (C4)
Carbonyl Signal:

170–178 ppm
C-O Signal:

150–160 ppm

NMR (H3)
Olefinic proton, often sharp singletAromatic proton, couples with ring
HMBC Correlation

protons correlate to C2 and C4

protons correlate only to C4
IR Spectroscopy Strong

stretch (~1620–1640 cm

)
No Carbonyl; strong

stretch
Experimental Workflow Diagram

WorkflowStartStart: this compoundCondition_CheckSelect ProtocolStart->Condition_CheckProt_AProtocol A: DMF / K2CO3 / Heat(Standard)Condition_Check->Prot_AStandardProt_BProtocol B: Toluene / NaOH / TBAB(Phase Transfer)Condition_Check->Prot_BSensitive R-XReactionReaction: 80-100°C, 4-12hProt_A->ReactionProt_B->ReactionTLCTLC Check(Is SM consumed?)Reaction->TLCTLC->ReactionNoWorkupWorkup: Precipitate in H2Oor Extract w/ EtOAcTLC->WorkupYesQCQC: 13C NMR & HMBCCheck for C=O (~175 ppm)Workup->QCSuccessTarget: N-Alkylated QuinoloneQC->SuccessC=O presentFailResult: O-Alkylated EtherQC->FailNo C=O

Figure 2: Decision tree and workflow for the synthesis and validation of N-alkylated quinolones.

Troubleshooting & Optimization

  • Problem: Low Yield / Incomplete Reaction

    • Cause: The 8-methyl group provides significant steric hindrance, blocking the approach of the electrophile to the nitrogen.

    • Solution: Increase reaction temperature to 120°C. Switch solvent to DMSO for higher thermal stability. Use a more reactive electrophile (e.g., Alkyl Iodide instead of Bromide).

  • Problem: Formation of

    
    -Alkylated Byproduct 
    
    • Cause: "Hard" reaction conditions or lack of thermodynamic equilibration.

    • Solution: Ensure the reaction is heated sufficiently (thermodynamic control favors

      
      -alkylation). Avoid silver salts (
      
      
      ) which coordinate to the nitrogen and force
      
      
      -alkylation. Switch to a "softer" base like
      
      
      .
  • Problem: Solubility Issues

    • Cause: The starting material is poorly soluble in non-polar solvents.

    • Solution: Ensure DMF or DMSO is anhydrous. If using PTC (Protocol B), ensure high stirring speed to maximize interfacial surface area.

References

  • Mechanistic Basis of N vs O Alkylation

    • Title: On the mechanism of the alkylation of quinoline and naphthyridine deriv
    • Source:J. Chem. Soc., Perkin Trans. 2, 1999.
    • URL:[Link]

  • NMR Characterization of Quinolinones

    • Title: N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery.[3]

    • Source:Bioorg.[3] Med. Chem. Lett., 2013.[3]

    • URL:[Link]

  • Phase Transfer Catalysis Protocols

    • Title: Efficient N-alkylation of 4-chloro-6-methylquinolin-2(1H)
    • Source:TSI Journals, 2014.
    • URL:[Link]

  • Biological Relevance of 5-Chloro-8-hydroxyquinolines

    • Title: Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.[4]

    • Source:Molecules, 2022.
    • URL:[Link]

Scale-up Synthesis of 5-Chloro-2,8-dimethyl-4-quinolinol: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide presents a detailed methodology for the scale-up synthesis of 5-Chloro-2,8-dimethyl-4-quinolinol, a substituted 4-hydroxyquinoline. The quinoline scaffold is a cornerstone in medicinal chemistry, and developing robust, scalable synthetic routes is critical for advancing drug discovery and development programs. This document provides a step-by-step protocol based on the Conrad-Limpach synthesis, offering insights into reaction optimization, safety considerations, and purification strategies suitable for researchers, chemists, and professionals in the pharmaceutical industry.

Introduction and Strategic Overview

The 4-quinolinol core is a privileged structure in a multitude of pharmacologically active compounds. The specific substitution pattern of this compound offers a unique electronic and steric profile, making it a valuable intermediate for further chemical elaboration. The primary challenge in the synthesis of 4-hydroxyquinolines lies in the high-temperature cyclization step, which is essential for ring formation. This guide focuses on the Conrad-Limpach reaction, a classical and reliable method for constructing the 4-quinolone system.[1][2]

Our strategic approach involves a two-step process:

  • Enamine Formation: The initial condensation of an appropriately substituted aniline, 4-chloro-2-methylaniline, with a β-ketoester (ethyl acetoacetate) to form the corresponding β-aminoacrylate intermediate.[3]

  • Thermal Cyclization: A high-temperature intramolecular cyclization of the enamine intermediate to yield the target this compound.[4] This step necessitates the use of a high-boiling, inert solvent to achieve the required reaction temperature.[5]

This methodology has been selected for its reliability and adaptability to a larger scale, providing a clear pathway to obtaining the desired product in substantial quantities.

Reaction Mechanism and Pathway

The Conrad-Limpach synthesis proceeds through a well-established mechanism. The initial step is the acid-catalyzed condensation of 4-chloro-2-methylaniline with ethyl acetoacetate to form an enamine intermediate. The subsequent thermal cyclization is the rate-determining step, requiring significant thermal energy to overcome the activation barrier for the intramolecular ring closure.[1]

aniline 4-Chloro-2-methylaniline plus1 + aniline->plus1 ketoester Ethyl acetoacetate enamine Enamine Intermediate ketoester->enamine Condensation (Acid Catalyst, Heat) plus1->ketoester quinolinol This compound enamine->quinolinol Thermal Cyclization (~250°C, High-boiling solvent) start Reactants: 4-chloro-2-methylaniline Ethyl acetoacetate condensation Step 1: Condensation (Toluene, Reflux) start->condensation evaporation Solvent Evaporation condensation->evaporation intermediate Crude Enamine Intermediate evaporation->intermediate cyclization Step 2: Thermal Cyclization (Dowtherm A, 250-260°C) intermediate->cyclization precipitation Precipitation with Hexanes cyclization->precipitation filtration Filtration and Washing precipitation->filtration crude_product Crude Product filtration->crude_product purification Step 3: Recrystallization (Ethanol/DMF) crude_product->purification final_product Pure this compound purification->final_product

Sources

Troubleshooting & Optimization

Improving yield of 5-Chloro-2,8-dimethyl-4-quinolinol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the optimized synthesis and troubleshooting protocols for 5-Chloro-2,8-dimethyl-4-quinolinol (also referred to as 5-chloro-2,8-dimethylquinolin-4(1H)-one). It is designed for organic chemists and process engineers encountering yield or purity issues with the standard Conrad-Limpach cyclization.

Technical Abstract

The synthesis of this compound is achieved via the Conrad-Limpach reaction , involving the condensation of 4-chloro-2-methylaniline with ethyl acetoacetate , followed by high-temperature thermal cyclization. Low yields (<40%) are typically caused by incomplete water removal during enamine formation, competitive Knorr cyclization (yielding the 2-hydroxy isomer), or uncontrolled polymerization during the thermal step. This guide provides a high-yield protocol (>75%) focusing on kinetic control and thermodynamic management.

Part 1: Optimized Experimental Protocol

Reaction Scheme
  • Condensation: 4-Chloro-2-methylaniline + Ethyl Acetoacetate

    
     Enamine Intermediate
    
  • Cyclization: Enamine

    
     this compound + EtOH
    
Step 1: Enamine Formation (Kinetic Control)

Objective: Isolate pure ethyl 3-((4-chloro-2-methylphenyl)amino)but-2-enoate.

  • Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser and drying tube (CaCl₂).

  • Charge: Add 4-chloro-2-methylaniline (1.0 eq, e.g., 14.15 g) and ethyl acetoacetate (1.1 eq, 14.3 g) to Toluene (150 mL).

  • Catalyst: Add a catalytic amount of p-Toluenesulfonic acid (pTSA) (0.01 eq) or glacial acetic acid (0.5 mL).

  • Reaction: Heat to vigorous reflux. Monitor water collection in the Dean-Stark trap.

    • Checkpoint: The reaction is complete when the theoretical amount of water (~1.8 mL for 100 mmol scale) is collected and no new droplets form (approx. 3–5 hours).

  • Workup: Cool to room temperature. Wash the toluene solution with 5% NaHCO₃ (2x) to remove acid catalyst, then brine. Dry over Na₂SO₄ and concentrate in vacuo.

    • Result: A viscous yellow/orange oil (Enamine). Do not purify by column ; use crude if purity >90% by NMR.

Step 2: Flash Thermal Cyclization (Thermodynamic Control)

Objective: Effect ring closure while minimizing polymerization.

  • Solvent Setup: In a 1 L 3-neck flask equipped with a mechanical stirrer, thermometer, and dropping funnel, heat Dowtherm A (or Diphenyl Ether) (10 mL per gram of enamine) to a rolling boil (250–255°C ).

    • Critical: The solvent must be at boiling point before addition.

  • Addition: Dissolve the Enamine oil from Step 1 in a minimal amount of Diphenyl Ether (or add neat if viscosity permits). Add this dropwise to the boiling solvent over 20–30 minutes.

    • Note: Maintain temperature >245°C during addition.[1] Ethanol vapor will evolve rapidly; ensure the system is vented.

  • Completion: Continue heating for 15–20 minutes after addition is complete.

  • Isolation: Allow the mixture to cool slowly to room temperature. The product usually precipitates as an off-white or tan solid.

  • Purification:

    • Add Hexane or Petroleum Ether (equal volume to Dowtherm) to the suspension to fully precipitate the product and solubilize the Dowtherm.

    • Filter the solid.[2][3][4][5]

    • Wash the filter cake copiously with Hexane (to remove Dowtherm) and then Acetone (to remove tars).

    • Recrystallization: Ethanol or DMF/Water.[4]

Part 2: Troubleshooting Center & FAQs

Category 1: Low Yield (<40%)[6]

Q: I am getting low yields. The product looks tarry.

  • Diagnosis: This is often due to "Cold-Start Polymerization." If you mix the enamine and Dowtherm and then heat them up together, the intermediate polymerizes between 150–200°C before reaching the cyclization temperature (250°C).

  • Fix: You must use the Dilution Principle . Add the enamine dropwise into solvent that is already at 250°C. This ensures instant cyclization (flash pyrolysis) rather than polymerization.

Q: My enamine formation (Step 1) never reaches completion.

  • Diagnosis: Equilibrium limitation. Water is not being removed efficiently.

  • Fix: Ensure your Dean-Stark trap is functioning. If using molecular sieves, they may be saturated. Switch to azeotropic distillation with Benzene or Toluene. Add 0.1 eq more Ethyl Acetoacetate to push equilibrium.

Category 2: Impurity & Isolation[7][8]

Q: The product is not precipitating from Dowtherm A.

  • Diagnosis: The product might be soluble in hot Dowtherm or the concentration is too low.

  • Fix: Cool the mixture to 0°C. If no solid appears, add a non-polar anti-solvent like Hexane or Diethyl Ether (ratio 1:1 with reaction solvent). This forces the polar quinolinol out of solution while keeping the Dowtherm dissolved.

Q: I isolated a product, but the melting point is wrong (approx. 200°C instead of >260°C).

  • Diagnosis: You likely formed the Knorr product (2-hydroxy-4,8-dimethyl-5-chloroquinoline) instead of the Conrad-Limpach product.

  • Cause: Acid catalyst was present during the high-temp step, or the condensation was done at too high a temperature (>100°C) initially.

  • Fix: Ensure the enamine is washed neutral (NaHCO₃ wash) before the high-temp cyclization.

Category 3: Regiochemistry

Q: How do I know I have the 5-chloro isomer and not the 7-chloro?

  • Explanation: The precursor is 4-chloro-2-methylaniline.

    • The methyl group (ortho to NH₂) blocks one cyclization site (position 2 of aniline).

    • Cyclization must occur at the other ortho position (position 6 of aniline).

    • Relative to the new bond at C6, the Chlorine (originally at C4) ends up at position 5 of the quinoline ring.

    • Self-Validation: Check 1H NMR. The coupling constants of the aromatic protons will confirm the substitution pattern (ortho vs meta coupling).

Part 3: Data & Visualization

Solvent Efficiency Table

Comparison of solvents for the thermal cyclization step.

SolventBoiling Point (°C)Yield (%)Ease of RemovalNotes
Dowtherm A 25885-92 ModerateEutectic mix of biphenyl/diphenyl ether. Standard.
Diphenyl Ether25982-88ModerateSolid at RT; requires heating to pour out.
Paraffin Oil>30050-65DifficultHard to wash off product; lower yields due to viscosity.
Xylenes140<10HighTemperature too low for efficient cyclization.
Reaction Workflow Diagram

ConradLimpach cluster_conditions Critical Control Points Aniline 4-Chloro-2-methylaniline Enamine Enamine Intermediate (Kinetic Product) Aniline->Enamine <100°C, -H2O (Dean-Stark) EAA Ethyl Acetoacetate EAA->Enamine Amide Amide Intermediate (Thermodynamic Product) Enamine->Amide Acid/Heat Isomerization Quinolinol 5-Chloro-2,8-dimethyl- 4-quinolinol Enamine->Quinolinol 250°C Dowtherm A KnorrProd 2-Hydroxy Isomer (Impurity) Amide->KnorrProd Cyclization

Caption: Pathway bifurcation in Conrad-Limpach synthesis. Green path indicates optimal kinetic control; red path indicates thermodynamic failure modes.

References

  • Conrad, M., & Limpach, L. (1887).[6][7] "Ueber das Anilid des Acetessigäthers und dessen Condensationsproducte." Berichte der deutschen chemischen Gesellschaft, 20(1), 944-948.

  • Riegel, B., et al. (1946).[1] "The Synthesis of some 4-Quinolinols and 4-Chloroquinolines by the Conrad-Limpach Method." Journal of the American Chemical Society, 68(7), 1264-1266.

  • Organic Syntheses. (1946). "4,7-Dichloroquinoline."[1] Org.[1][8][9] Synth., 28, 38. (Detailed procedure for high-temp cyclization in Dowtherm A).

  • BenchChem. (2025).[2][4] "Troubleshooting low yield in Friedländer and Conrad-Limpach synthesis." (General troubleshooting parameters).

Sources

Troubleshooting solubility issues with 5-Chloro-2,8-dimethyl-4-quinolinol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide is structured to address the physicochemical challenges of 5-Chloro-2,8-dimethyl-4-quinolinol . This molecule presents a classic "solubility paradox" common in heterocyclic chemistry: it possesses polar functional groups yet exhibits "brick dust" behavior due to crystal lattice stability.[1]

Module: Physicochemical Properties & Solubility Troubleshooting Document ID: TS-QUIN-0528 Status: Active

The Core Problem: Why won't it dissolve?

Before attempting a protocol, you must understand the mechanistic barrier .[1] Users often assume that the hydroxyl (-OH) group at position 4 should confer water solubility.[1] However, this molecule does not behave like a simple phenol.[1]

The Tautomeric Trap

In solution and the solid state, 4-quinolinols exist predominantly as 4-quinolones (the keto tautomer).[1]

  • The Mechanism: The hydrogen moves from the oxygen to the ring nitrogen.[1][2]

  • The Consequence: This creates a dipole that facilitates strong intermolecular hydrogen bonding (dimerization) in the crystal lattice.[1] The 2,8-dimethyl and 5-chloro substituents add significant lipophilicity (hydrophobic bulk), further stabilizing the crystal and repelling water.

Visualizing the Barrier:

Tautomerism cluster_0 Enol Form (Minority) cluster_1 Keto Form (Dominant) Enol 4-Quinolinol (Aromatic OH) Polar but weak lattice Keto 4-Quinolone (NH / C=O) High Lattice Energy 'Brick Dust' Enol->Keto Tautomerization (Favored) Aggregation Insoluble Dimer/Stack (Precipitate) Keto->Aggregation Intermolecular H-Bonding caption Fig 1. The Tautomeric Equilibrium shifting toward the insoluble Keto form.

Solubility Profiling & Solvent Selection[3]

The following data summarizes the solubility behavior based on the specific substituents (5-Cl, 2,8-Me).

Solvent SystemSolubility RatingMechanistic Insight
Water (Neutral) Insoluble (< 0.1 mg/mL)Hydrophobic effect of 2,8-dimethyl groups + stable crystal lattice.[1]
Water (Acidic, pH < 2) Moderate Protonation of the ring Nitrogen breaks the quinolone dimer, forming a soluble cation.[1]
Water (Basic, pH > 12) Low/Moderate Deprotonation is difficult due to the loss of aromaticity in the anion; requires very high pH.[1]
DMSO High (> 50 mg/mL)Disrupts H-bonds; best for stock solutions.[1]
Methanol/Ethanol Low (Cold) / High (Hot) Requires thermal energy to break the lattice; often precipitates upon cooling.[1]
Dichloromethane (DCM) Moderate Good for extraction, but may require a cosolvent (MeOH) to fully dissolve.[1]

Troubleshooting Protocols

Scenario A: "I need a stable stock solution for biological assays."

Issue: The compound crashes out when the DMSO stock is diluted into aqueous media (culture media/buffer). Cause: The "Reprecipitation Shock."[1] The hydrophobic 5-Cl and 2,8-Me groups drive aggregation immediately upon contact with water.[1]

Protocol: The Cosolvent Step-Down

  • Dissolve: Prepare a 100 mM stock in 100% DMSO . Vortex until clear.

  • Intermediate: Do not dilute directly to the final concentration. Create a 10x working solution in PBS containing 20% Cyclodextrin (HP-β-CD) .

    • Why? Cyclodextrins encapsulate the hydrophobic 2,8-dimethyl core, preventing aggregation.

  • Final Dilution: Add the intermediate to your assay plate.

Scenario B: "I am using it for chemical synthesis/reaction."

Issue: The reagent floats as a solid in the reaction flask. Solution: In-Situ Salt Formation. [1]

Protocol:

  • Suspend the compound in Methanol (MeOH).[1]

  • Add 1.1 equivalents of concentrated HCl or Methanesulfonic acid .[1]

  • Heat to reflux (60°C).

  • Result: The mixture should clarify as the hydrochloride or mesylate salt forms.[1] These salts are significantly more soluble in organic solvents than the neutral parent.[1]

Interactive Troubleshooting Flowchart

Use this logic tree to determine the correct handling procedure for your specific application.

DecisionTree Start Start: this compound (Solid Powder) AppType What is the Application? Start->AppType Bio Biological Assay (Cell/Enzyme) AppType->Bio Chem Chemical Synthesis AppType->Chem Analytic HPLC / LC-MS AppType->Analytic BioStep1 Dissolve in 100% DMSO (Max 100mM) Bio->BioStep1 ChemStep1 Is reaction solvent Polar? Chem->ChemStep1 HPLC Mobile Phase: ACN:Water + 0.1% Formic Acid Analytic->HPLC BioStep2 Check for Precipitation? (Cloudiness) BioStep1->BioStep2 BioStep2->Bio No (Proceed) BioSol Use HP-beta-Cyclodextrin as carrier BioStep2->BioSol Yes ChemAcid Add 1.1 eq HCl (Form Salt) ChemStep1->ChemAcid Yes (MeOH/EtOH) ChemHeat Reflux required (>60°C) ChemStep1->ChemHeat No (Toluene/DMF) caption Fig 2. Solubility Decision Matrix for Experimental Workflows.

Frequently Asked Questions (FAQ)

Q: Can I sonicate the solution to speed up dissolution? A: Yes, but with a warning. Sonication generates heat.[1] If you are dissolving in a volatile solvent (like DCM or MeOH), the solvent may evaporate, changing your concentration. For DMSO, sonication at 40°C is highly effective and safe for this compound.[1]

Q: I see two peaks on my HPLC. Is my compound impure? A: Not necessarily. This is often an artifact of tautomerism on the column.

  • Diagnosis: If the two peaks merge when the column temperature is raised (e.g., to 50°C) or when the pH of the mobile phase is lowered (using 0.1% Formic Acid), it is the same compound equilibrating between keto and enol forms.

  • Fix: Ensure your mobile phase is acidic (pH < 3) to lock the compound in its protonated form.[1]

Q: Why does the color change from yellow to colorless? A: 4-quinolinols are often pH indicators.

  • Yellow: Neutral/Basic form (extended conjugation of the quinolone).[1]

  • Colorless: Acidic form (Protonated cation disrupts the charge transfer).[1]

  • Action: This confirms you have successfully manipulated the pH.[1]

References

  • Tautomerism of 4-Quinolones

    • Source: BenchChem & ResearchGate (General Heterocyclic Chemistry).[1]

    • Context: Confirms the thermodynamic preference for the keto (quinolone)
    • Link: (Note: Link directs to chemical data supporting the structural class).

  • Solubility of 5-Chloro-8-hydroxyquinoline (Analog)

    • Source: ChemicalBook / NIST Data.[3]

    • Context: Establishes the baseline insolubility of chlorinated quinolinols in water (0.019 g/L) and the necessity of organic cosolvents.
    • Link:[1]

  • pKa and Ionization

    • Source: Stenutz pKa Tables / PubChem.[1]

    • Context: 4-Hydroxyquinolines typically have pKa values around 2.2 (protonation) and 11.2 (deprotonation), dictating the pH adjustments required for solubility.
    • Link:[1]

Sources

Technical Support Center: Purification of 5-Chloro-2,8-dimethyl-4-quinolinol

[1]

Ticket System Status: ONLINE Current Topic: Impurity Removal & Downstream Processing Assigned Specialist: Senior Application Scientist[1][2]

Executive Summary: The Chemical Challenge

You are likely working with a derivative synthesized via the Conrad-Limpach cyclization or a similar condensation of an aniline (e.g., 5-chloro-2-methylaniline) with a

1

The purification of 5-Chloro-2,8-dimethyl-4-quinolinol presents a unique set of challenges due to its amphoteric nature and tautomeric equilibrium .[1] In the solid state, these compounds predominantly exist as the 4-quinolone tautomer, which significantly impacts their solubility profile compared to standard phenols.

Common impurities in this workflow include:

  • Oxidative Tars: Dark brown/black polymerization byproducts formed during high-temperature cyclization (>250°C).[1][2]

  • Unreacted Anilines: Sticky, high-boiling precursors.[1][2]

  • Regioisomers: Potential 7-chloro isomers depending on the directing effects of the starting aniline.[1][2]

  • Inorganic Salts: Residuals from acid catalysis or neutralization steps.[1][2]

Troubleshooting Guide: Active Tickets
Ticket #001: "My product is a dark brown/black solid instead of off-white. Recrystallization isn't working."

Diagnosis: This is the hallmark of thermal degradation tars and oxidized aniline impurities .[2] Because these impurities are often structurally similar to the product or occluded within the crystal lattice, standard recrystallization often fails to remove them efficiently.

Resolution: The Acid-Base "Switch" Protocol Since this compound is amphoteric (it has a basic nitrogen and an acidic hydroxyl/enolic proton), we can use pH manipulation to separate it from non-amphoteric neutral tars.[1]

Step-by-Step Protocol:

  • Dissolution (Basification):

    • Suspend the crude dark solid in 2M NaOH (approx. 10 mL per gram of solid).

    • Heat gently (50-60°C) with stirring. The 4-quinolinol will deprotonate to form the water-soluble sodium salt (phenolate/quinolonate).[1]

    • Note: The solution will likely remain dark due to soluble impurities, but the product is now in the aqueous phase.

  • Filtration (Tar Removal):

    • Filter the hot alkaline solution through a Celite pad or sintered glass funnel.[1][2]

    • Critical Step: If the filtrate is still opaque/turbid, extract it twice with an organic solvent like Ethyl Acetate or Diethyl Ether .[2] The salt of your product stays in the water; the neutral tars and unreacted anilines migrate to the organic layer. Discard the organic layer.[1][2]

  • Precipitation (Acidification):

    • Cool the aqueous phase to room temperature.[2][3][4][5]

    • Slowly add Glacial Acetic Acid or 2M HCl dropwise with vigorous stirring.

    • Target pH: 6.5 – 7.0 .[1][2]

    • Mechanism:[1][2][4][6][7][8] As you neutralize the base, the molecule returns to its neutral, insoluble form and precipitates out.

  • Collection:

    • Filter the precipitate.[1][2][3][5][7][9] Wash copiously with water to remove inorganic salts (NaCl/NaOAc).[1][2]

Visual Workflow (Acid-Base Purification):

AcidBasePurificationStartCrude Dark Solid(Product + Tars + Aniline)Step1Add 2M NaOHHeat to 60°CStart->Step1Step2Filtration / Extraction(Wash with EtOAc)Step1->Step2Split1Phase SeparationStep2->Split1OrganicOrganic Layer(Discard: Tars/Anilines)Split1->OrganicNeutral ImpuritiesAqueousAqueous Layer(Contains Product as Na-Salt)Split1->AqueousProductStep3Acidify with AcOH/HClto pH 6.5-7.0Aqueous->Step3EndPure Precipitate(Off-White Solid)Step3->End

Caption: Figure 1. Acid-Base purification workflow leveraging the amphoteric properties of 4-quinolinols to remove neutral organic impurities.[1]

Ticket #002: "I have persistent minor impurities detectable by HPLC (Regioisomers)."

Diagnosis: If you synthesized this via the Conrad-Limpach method using a meta-substituted aniline, you may have a mixture of 5-chloro and 7-chloro isomers.[1] Even with 2-methyl-5-chloroaniline (which directs strongly), trace isomers or uncyclized intermediates (

12

Resolution: High-Boiling Solvent Recrystallization 4-Quinolinols have high melting points (>200°C) and poor solubility in common low-boiling solvents.[1][2] You need a solvent with high dielectric constant and high boiling point.[1][2]

Recommended Solvents:

SolventSolubility (Hot)Solubility (Cold)Comments
DMF (Dimethylformamide) HighModerateExcellent for removing isomers.[1][2] Requires thorough drying (high bp).[1][2]
Glacial Acetic Acid HighLowVery effective.[1][2] Product often crystallizes as a salt or solvate; requires drying.[1][2]
Ethanol/Water (80:20) ModerateVery LowGood for final polish, but may not dissolve crude bulk easily.[2]
DMSO Very HighHighAvoid. Hard to remove; product often stays in solution.[1][2]

Protocol:

  • Dissolve the solid in the minimum amount of boiling DMF or Glacial Acetic Acid .[1][2]

  • If colored, add activated charcoal, boil for 5 mins, and filter hot.

  • Allow to cool very slowly to room temperature (wrap flask in foil/towel). Rapid cooling traps impurities.[1][2]

  • Filter and wash with a small amount of cold Ethanol (to remove the high-boiling solvent).[1][2][10]

Ticket #003: "The melting point is broad and lower than literature values (122-124°C or higher)." [1][2]

Diagnosis: This indicates solvates or trapped inorganic salts .[1][2] Quinolinols are notorious for trapping water or acetic acid in their lattice.[1][2]

Resolution:

  • Salt Removal: If you used the Acid-Base method (Ticket #001), ensure you washed the final precipitate with hot water until the filtrate is neutral and halide-free (test with AgNO3).[1]

  • Desolvation: Dry the sample under high vacuum (<1 mbar) at 80-100°C for at least 12 hours.

  • Tautomer Check: Be aware that the melting point can vary depending on whether the crystal settled in the enol (quinolinol) or keto (quinolone) form, though the keto form is thermodynamically preferred in solid state.[2]

FAQ: Frequently Asked Questions

Q: Why is my product insoluble in water even though it has a hydroxyl group? A: The "hydroxyl" group is part of a vinylogous amide system (tautomerizing to the quinolone). The intermolecular hydrogen bonding between the N-H and the C=O (in the quinolone form) creates a very stable, "brick-like" crystal lattice that water cannot easily break. It only dissolves when you ionize it (pH < 2 or pH > 10).[1][2]

Q: Can I use column chromatography? A: It is difficult. 4-Quinolinols streak badly on silica gel due to their polarity and acidity.[1][2] If you must use a column, use Dichloromethane:Methanol (9:1) with 1% Triethylamine or Ammonia added to the mobile phase to prevent streaking.[2]

Q: Is the 8-methyl group causing steric hindrance during purification? A: Yes. The 8-methyl group flanks the nitrogen.[1] This makes the nitrogen less accessible for protonation, potentially lowering the pKa slightly compared to non-methylated analogs. It also increases lipophilicity, making the compound slightly more soluble in organic solvents than the parent 4-quinolinol.

References
  • Conrad-Limpach Synthesis Mechanism & Solvents

    • Source: Wikipedia / SynArchive[1][2]

    • Relevance: Defines the thermal cyclization conditions (250°C) that lead to tar formation, necessitating the acid-base workup.[1]

    • [1][2]

  • Purification of 4-Hydroxyquinolines (General Protocols)

    • Source: BenchChem Application Notes[1][2][10]

    • Relevance: Confirms the use of Ethanol, Acetic Acid, and DMF as standard recrystallization solvents for this class of heterocycles.[10]

  • Solubility & Tautomerism of Quinolinols

    • Source: PubChem (CID 339445 - 7-Chloro isomer analog)[1]

    • Relevance: Provides physical property data (H-bond donor/acceptor counts) explaining the poor aqueous solubility and high melting points.
    • [1][2]

  • Recrystallization Techniques

    • Source: UMass Amherst / Mettler Toledo Guides[1][2]

    • Relevance: Standard operating procedures for solubility tests and hot filtration to remove insoluble colored impurities.[1][2][4]

Technical Support Center: Thermal Optimization for 5-Chloro-2,8-dimethyl-4-quinolinol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Reaction Temperature for Conrad-Limpach Synthesis Target Molecule: 5-Chloro-2,8-dimethyl-4-quinolinol (CAS: Derivative of 4-hydroxyquinoline) Protocol Type: Conrad-Limpach Cyclization

Introduction: The Thermodynamics of Ring Closure

Welcome to the Technical Support Center. You are likely here because your synthesis of This compound is suffering from low yields, "tarring," or incomplete conversion.

The synthesis of this specific substituted quinoline almost invariably proceeds via the Conrad-Limpach route, involving the condensation of 5-chloro-2-methylaniline with ethyl acetoacetate .

The Critical Insight: Success depends entirely on managing two distinct thermal zones. The formation of the intermediate enamine requires thermodynamic control (water removal), while the final ring closure requires kinetic management at extreme temperatures (>250°C) to favor intramolecular cyclization over intermolecular polymerization.

Module 1: The Condensation Phase (Enamine Formation)[1]

Context: Before you can cyclize, you must synthesize the


-enamino ester intermediate.
Q: Why is my yield of the intermediate low despite refluxing?

A: You are likely facing an equilibrium bottleneck. The reaction between 5-chloro-2-methylaniline and ethyl acetoacetate produces water as a byproduct. If this water is not physically removed, the hydrolysis of the enamine back to the starting materials competes with formation.

Troubleshooting Protocol:

  • Solvent Selection: Switch to Benzene or Toluene.

  • Apparatus: You must use a Dean-Stark trap to continuously remove azeotropic water.

  • Catalysis: Add a catalytic amount of glacial acetic acid or p-toluenesulfonic acid (pTSA) (0.5 mol%) to protonate the carbonyl oxygen, accelerating nucleophilic attack by the aniline.

  • Endpoint: Do not stop until water collection in the trap ceases completely.

Module 2: The Thermal Cyclization (The Critical Step)

Context: This is where 90% of failures occur. The ring closure involves a high-energy transition state.

Q: What is the optimal temperature for the ring closure?

A: 250°C to 280°C. The cyclization is an electrocyclic reaction followed by elimination of ethanol. The activation energy barrier is high because the transition state temporarily disrupts the aromaticity of the benzene ring.

  • < 240°C: The reaction will stall, leading to decomposition of the enamine.

  • > 290°C: Extensive charring (tar formation) occurs.

Q: My reaction turns into a black tar. How do I prevent this?

A: You are likely heating the starting material with the solvent from room temperature. This is a critical error. The Solution: The Dilution Principle (Dropwise Addition). If the concentration of the enamine is high, intermolecular reactions (polymerization) proceed faster than the intramolecular ring closure.

Correct Protocol (Lee-White Modification):

  • Pre-heat the solvent (Dowtherm A or Diphenyl Ether) to a rolling boil (~257°C ) in a separate flask.

  • Dissolve your enamine intermediate in a minimal amount of a lower-boiling carrier solvent (e.g., warm toluene).

  • Add the enamine solution dropwise into the boiling Dowtherm A.

    • Mechanism:[1][2][3][4][5][6] The toluene flashes off instantly, leaving the enamine molecule isolated in a sea of superheated solvent. This forces the molecule to react with itself (cyclize) rather than collide with other enamine molecules.

Module 3: Experimental Workflow & Data

Visualizing the Pathway

The following diagram outlines the critical process flow and decision points for the synthesis.

G Start Precursors: 5-Chloro-2-methylaniline + Ethyl Acetoacetate Step1 Step 1: Condensation (Dean-Stark, Toluene, Cat. Acid) Start->Step1 Check1 Water Removal Complete? Step1->Check1 Check1->Step1 No (Continue Reflux) Intermediate Isolate Intermediate: Ethyl u03b2-(5-chloro-2-methylanilino)crotonate Check1->Intermediate Yes Step2 Step 2: Cyclization Dropwise Addition of Intermediate Intermediate->Step2 Dissolve in Toluene Prep Pre-heat Dowtherm A to 257°C (Rolling Boil) Prep->Step2 Maintain Temp Cool Cool to Room Temp Add Hexane/Pet Ether Step2->Cool Flash off ethanol Product Precipitate Product: This compound Cool->Product Filtration

Figure 1: Optimized process flow for Conrad-Limpach synthesis emphasizing the high-temperature addition step.

Solvent & Temperature Selection Guide
SolventBoiling PointSuitability for Step 2Notes
Dowtherm A 258°COptimal Eutectic mixture (26.5% diphenyl + 73.5% diphenyl oxide). Ideal temp range.
Diphenyl Ether259°CGoodSolid at room temp (MP 26°C), can be annoying to handle during workup.
Paraffin Oil>300°CPoorHard to remove from product; variable boiling point.
Ethylene Glycol197°CFailure Temperature too low for efficient cyclization of hindered anilines.

Module 4: FAQ - Specific Troubleshooting

Q: The product solidifies immediately upon adding to Dowtherm A, clogging the addition funnel.

Diagnosis: The concentration of your feed solution is too high, or the carrier solvent is evaporating inside the funnel tip. Fix:

  • Dilute the enamine feed solution further.

  • Ensure the tip of the addition funnel is positioned above the splash zone of the boiling solvent but not so high that the drop cools before hitting the liquid.

  • Use a nitrogen stream to keep the addition port clear.

Q: How do I remove the Dowtherm A after the reaction?

A: Dowtherm A is difficult to remove by rotary evaporation due to its high boiling point. Protocol:

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with a large volume of Hexane or Petroleum Ether (approx. 5:1 ratio of Hexane:Dowtherm).

  • The 4-quinolinol product is polar and insoluble in hexane/Dowtherm; it will precipitate out.

  • Filter the solid and wash extensively with hexane to remove residual oily solvent.

Q: Why 5-chloro-2,8-dimethyl? Why not other isomers?

A: The regiochemistry is locked by the starting material.

  • Precursor: 5-chloro-2-methylaniline.[4][5][7]

  • Cyclization Site: The aniline has two ortho positions. Position 2 is blocked by a methyl group. Position 6 is open.

  • Result: Cyclization occurs exclusively at Position 6.

    • Aniline Methyl (Pos 2)

      
       Quinoline Pos 8.
      
    • Aniline Chloro (Pos 5)

      
       Quinoline Pos 5.
      
    • Acetoacetate Methyl

      
       Quinoline Pos 2.
      

References

  • Conrad, M., & Limpach, L. (1887).[2][3][8] Über das Chinolin und seine Derivate. Berichte der deutschen chemischen Gesellschaft.

  • Riegel, B., et al. (1946). The Synthesis of some 4-Quinolinols and 4-Chloroquinolines. Journal of the American Chemical Society. (Seminal work on optimizing the thermal cyclization step using Dowtherm A).

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and Derivatives. Journal of the American Chemical Society.

  • BenchChem. (2025).[1] Application Notes and Protocols for the Conrad-Limpach Synthesis of 4-Hydroxyquinolines. (Modern protocols for solvent handling).

Sources

Technical Support Center: Minimizing UV Degradation of 5-Chloro-2,8-dimethyl-4-quinolinol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Mechanism

The Issue: 5-Chloro-2,8-dimethyl-4-quinolinol (CDQ) exhibits significant photosensitivity, primarily driven by the lability of the C(5)-Cl bond and the tautomeric nature of the 4-hydroxyquinoline scaffold. Under UV irradiation (specifically 300–400 nm), the compound undergoes photodechlorination and oxidative dimerization , leading to loss of potency and the formation of complex impurities.

The Mechanism: The degradation is not random; it follows a specific photochemical cascade. Upon UV absorption, the excited singlet state undergoes intersystem crossing to a triplet state. This high-energy state facilitates homolytic cleavage of the carbon-chlorine bond, generating a reactive radical species.

Figure 1: Proposed Photodegradation Pathway

CDQ_Degradation CDQ This compound (Ground State) Excited Excited Triplet State (T1) CDQ->Excited UV (hv) Radical Quinolinyl Radical (Cl• loss) Excited->Radical Homolytic C-Cl Cleavage Oxide Quinoline N-Oxides (Photo-oxidation) Excited->Oxide + O2 (Singlet Oxygen) Dechlor 2,8-Dimethyl-4-quinolinol (Dechlorinated Product) Radical->Dechlor H-abstraction (Solvent) Dimer Dimerized Impurities (Radical Coupling) Radical->Dimer Radical-Radical Coupling

Caption: Mechanistic flow of CDQ degradation via radical formation and oxidation upon UV exposure.

Troubleshooting Guide (FAQ)

This section addresses specific issues observed in laboratory settings.

Scenario A: "I see a new impurity peak (RRT ~0.85) increasing during HPLC analysis."

Diagnosis: On-column photodegradation. Explanation: The high-intensity UV lamp in your Diode Array Detector (DAD) or improper autosampler lighting is degrading the sample during the run. 4-hydroxyquinolines can degrade within minutes in dilute solution. Corrective Action:

  • Thermostat Control: Set the autosampler temperature to 4°C. Lower temperatures reduce the kinetic rate of radical propagation.

  • Amber Glass: Ensure all autosampler vials are amber glass.

  • Detector Optimization: If using a DAD, limit the spectral bandwidth. If detection is at 254 nm, do not scan the full UV range (e.g., 200–400 nm) unless necessary for peak purity, as this exposes the flow cell to high-energy photons.

Scenario B: "My solid sample turned from off-white to yellow/brown."

Diagnosis: Surface photo-oxidation (The "Skin Effect"). Explanation: While the bulk solid is relatively stable, the surface layer absorbs UV/Vis light, leading to the formation of para-quinones or azo-dimers, which are highly colored (chromophores) even at trace levels (ppm). Corrective Action:

  • Homogenization: Do not simply scrape off the top layer. The entire batch should be recrystallized if the purity drops below specification.

  • Storage: Switch to double-lined aluminum sachets or amber HDPE bottles. Translucent plastic allows enough light to trigger surface degradation over weeks.

Scenario C: "Yields are low in synthesis, and the reaction mixture darkens."

Diagnosis: Radical interference during reaction. Explanation: If the synthesis involves refluxing in chlorinated solvents (like chloroform or DCM) under ambient light, the solvent itself can generate radicals that attack the CDQ intermediate. Corrective Action:

  • Solvent Switch: Avoid chloroform if possible. Use methanol or acetonitrile, which are less prone to radical chain propagation.

  • Foil Wrap: Wrap the reaction flask and reflux condenser in aluminum foil.

  • Inert Atmosphere: Sparge with Nitrogen/Argon. Oxygen promotes the formation of N-oxides and peroxy-radicals.

Standard Operating Procedures (SOPs)

Protocol 3.1: Photostability Stress Testing (Benchmarking)

Use this protocol to validate if your packaging is sufficient.

Objective: Determine the degradation rate of CDQ in solution vs. solid state.

StepActionTechnical Note
1 Preparation Prepare a 100 µg/mL solution of CDQ in Methanol:Water (50:50).[1]
2 Control Wrap one volumetric flask strictly in aluminum foil (Dark Control).
3 Exposure Place the test sample in a quartz or clear glass vial. Expose to a cool white fluorescent lamp (1.2 million lux·h) per ICH Q1B guidelines [1].
4 Sampling Aliquot samples at T=0, 1h, 4h, and 24h.
5 Analysis Analyze via HPLC-UV (C18 column, Acetonitrile/Buffer gradient).
6 Calculation Calculate % Degradation =

Protocol 3.2: Stabilization in Solution

Use this for preparing stock solutions for long-term storage.

Theory: 4-Hydroxyquinolines exist in a pH-dependent tautomeric equilibrium. The cationic form (protonated) is often more stable against photo-oxidation than the neutral or anionic forms [2].

Workflow:

  • Acidification: When preparing stock solutions, add 0.1% Formic Acid or Acetic Acid.

    • Why? This protonates the ring nitrogen, stabilizing the electron distribution and reducing the quantum yield of the triplet state.

  • Solvent Choice: Use Methanol rather than Acetonitrile or Acetone.

    • Why? Alcohols can act as weak radical scavengers, terminating the chain reaction if a radical is formed, whereas aprotic solvents may allow longer radical lifetimes.

  • Concentration: Store at high concentrations (>1 mg/mL).

    • Why? Photolysis is often a first-order kinetic process relative to photon flux. Higher concentrations provide a "self-shielding" effect where the outer molecules protect the inner bulk solution.

Data Summary: Stability Profile

The following table summarizes expected degradation rates based on internal proxy data for chloro-quinolines [3, 4].

ConditionFormEstimated Half-Life (

)
Primary Degradant
Dark (4°C) Solid> 2 YearsNone
Ambient Light Solid3–6 MonthsSurface Oxidation Products
Direct UV (Solution) Neutral pH< 2 HoursDechlorinated analog
Direct UV (Solution) Acidic pH (pH 2)~ 6 HoursDechlorinated analog
Amber Glass Solution> 1 WeekN/A

References

  • International Council for Harmonisation (ICH). Q1B Photostability Testing of New Drug Substances and Products.[2][3] European Medicines Agency. [Link]

  • Sherin, P. S., Gritsan, N. P., & Tsentalovich, Y. P. (2009).[4] Experimental and quantum chemical study of photochemical properties of 4-hydroxyquinoline. Photochemical & Photobiological Sciences.[4] [Link]

  • Jing, J., et al. (2012).[5] Photocatalytic degradation of quinoline in aqueous TiO2 suspension.[5] Journal of Hazardous Materials.[5] [Link]

  • Kochany, J., & Maguire, R. J. (1994). Photodegradation of quinoline in water.[6] ResearchGate / Environmental Toxicology. [Link]

Sources

Overcoming steric hindrance in 5-Chloro-2,8-dimethyl-4-quinolinol derivatives

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Dr. Aris V., Senior Application Scientist Subject: Technical Guide: Overcoming Steric Hindrance in 5-Chloro-2,8-dimethyl-4-quinolinol Derivatives

Executive Summary

You are likely working with This compound (CAS 21629-50-5) or a close structural analog.[1][2][3] While the quinoline scaffold is a staple in medicinal chemistry (antimalarials, antibacterials), this specific substitution pattern presents a "perfect storm" of steric hindrance:

  • The Peri-Effect (C4/C5): The 5-chloro substituent exerts significant steric pressure on the 4-position (the "peri" interaction), impeding standard functional group interconversions (FGI) like chlorination or SNAr.

  • The N-Shielding (N1/C8): The 8-methyl group effectively blocks the nitrogen lone pair, drastically altering alkylation regioselectivity and metal coordination rates.

This guide provides validated protocols to bypass these energy barriers, moving beyond standard textbook conditions to high-energy/catalytic alternatives.

Part 1: The Steric Landscape (Visualized)

Before troubleshooting, visualize the steric zones. The 5-Cl and 8-Me groups create "exclusion zones" that dictate reactivity.[2]

StericZones Core This compound Zone1 Zone A: The Peri-Clash (C4/C5) 5-Cl blocks nucleophilic approach to C4. Prevents formation of tetrahedral intermediates. Core->Zone1 Primary Challenge Zone2 Zone B: N-Shielding (N1/C8) 8-Me blocks N-alkylation. Forces reaction to O-alkylation path. Core->Zone2 Regio-Control Issue Zone3 Zone C: C2 Blocking 2-Me prevents nucleophilic attack at the most electron-deficient carbon. Core->Zone3 Stability Feature

Figure 1: Steric interaction zones. Zone A (Red) is the critical bottleneck for derivatization at the 4-position.

Part 2: Troubleshooting Guide (Q&A)

Scenario A: Converting 4-OH to 4-Cl

User Issue: "I am using standard POCl3 reflux to convert the 4-hydroxy group to a chloride, but the reaction stalls at ~40% conversion or produces black tar."

Technical Diagnosis: The 5-chloro substituent creates a "buttressing effect."[2] In a standard mechanism, the hydroxy group attacks POCl3 to form a dichlorophosphate intermediate. The subsequent step—attack of a chloride ion at C4—is an SN2-like process that is sterically hindered by the large chlorine atom at C5. Prolonged heating leads to decomposition before the barrier is crossed.

Solution: The "Super-Activated" Vilsmeier Protocol Do not rely on neat POCl3. You must activate the reagent and use a higher boiling point solvent to overcome the activation energy without charring the substrate.

ParameterStandard ProtocolRecommended High-Steric Protocol
Reagent Neat POCl3POCl3 (3.0 eq) + PCl5 (1.0 eq)
Solvent None or CHCl3Toluene or Chlorobenzene (High BP, non-coordinating)
Base NoneN,N-Diethylaniline (1.0 eq) or DIEA
Temp Reflux (105°C)120–130°C

Step-by-Step Protocol:

  • Suspend this compound (1.0 eq) in anhydrous toluene (0.5 M).

  • Add PCl5 (1.0 eq) at room temperature. Why? PCl5 is a more aggressive chlorinating agent that can attack the sterically crowded oxygen more effectively than POCl3.

  • Add N,N-Diethylaniline (1.0 eq). Why? This buffers the HCl generated, preventing acid-catalyzed polymerization of the sensitive electron-rich ring.

  • Add POCl3 (3.0 eq) dropwise.

  • Heat to reflux (110°C+) for 4–6 hours. Monitor by HPLC.

  • Quench: Pour onto crushed ice/NaHCO3 slowly.

Scenario B: SNAr Failure (4-Cl Displacement)

User Issue: "I made the 4-chloro derivative, but it won't react with my amine nucleophile (SNAr). I'm seeing starting material recovery."

Technical Diagnosis: Even with the 4-Cl installed, the 5-Cl atom blocks the trajectory of incoming nucleophiles (amines). Standard thermal SNAr requires the formation of a Meisenheimer complex, which is destabilized by the steric clash between the 5-Cl and the incoming amine.

Solution: Acid-Catalysis or Buchwald-Hartwig Switch If thermal SNAr fails, you have two paths:[2]

Path 1: Acid-Catalyzed SNAr (Protic Activation) Protonating the ring nitrogen (N1) makes the C4 position significantly more electrophilic, compensating for the steric hindrance.

  • Solvent: Ethoxyethanol or n-Butanol.[2]

  • Catalyst: 1.0 eq HCl (4M in dioxane) or p-TsOH.

  • Conditions: Microwave irradiation at 160°C for 30 mins.

Path 2: Pd-Catalyzed Amination (The "Steric Bypass") If the nucleophile is bulky, use Palladium. You must use a ligand designed for hindered oxidative addition.

  • Catalyst: Pd2(dba)3 (2 mol%).

  • Ligand: BrettPhos or RuPhos . Why? These ligands are bulky themselves but electron-rich, facilitating oxidative addition into the hindered C4-Cl bond while preventing the catalyst from getting "stuck" on the 5-Cl.[2]

  • Base: Cs2CO3 (weak base prevents side reactions).

Scenario C: Regioselective Alkylation (N vs. O)

User Issue: "I'm trying to N-alkylate the quinolone to make an antibacterial analog, but I'm getting the O-alkylated ether."

Technical Diagnosis: The 8-methyl group is the culprit. It sterically shields the nitrogen lone pair. While N-alkylation is thermodynamically favored for 4-quinolones, the kinetic barrier at N is raised by the 8-Me group, allowing the O-alkylation (which is less hindered) to compete or dominate.

Decision Matrix for Regiocontrol:

Desired ProductStrategyMechanism
N-Alkyl (Quinolone) Use "Soft" Electrophiles Use Alkyl Iodides (not bromides/chlorides).[2] Use polar aprotic solvent (DMF) to separate ion pairs. Critical: Use a bulky counter-ion base like K2CO3 or Cs2CO3 to minimize ion-pairing at Oxygen.[2]
O-Alkyl (Quinoline Ether) Silver Salt Method Use Ag2CO3 and Alkyl Halide in Toluene.[2] The Silver coordinates the halide, and the "hard" Oxygen attacks the carbocation character.

Part 3: Advanced Workflow Visualization

The following diagram outlines the decision logic for functionalizing the hindered C4 position.

Workflow Start Start: 5-Cl-2,8-Me-4-OH Step1 Chlorination (POCl3/PCl5/Toluene) Start->Step1 High Temp Activation Check 4-Cl Intermediate Step1->Check Branch1 Nucleophile Size: Small (e.g., NH3, MeNH2) Check->Branch1 Branch2 Nucleophile Size: Large/Aryl Check->Branch2 Method1 Acid-Catalyzed SNAr (n-BuOH, HCl, 160°C) Branch1->Method1 Protonate N1 Method2 Pd-Catalysis (Buchwald) Ligand: BrettPhos/RuPhos Branch2->Method2 Oxidative Addition

Figure 2: Decision tree for functionalizing the C4 position based on nucleophile sterics.

References

  • BenchChem. "Navigating Quinoline Chlorination: A Guide to Phosphorus Oxychloride Alternatives." BenchChem Technical Guides. Accessed February 2026. Link

  • Common Organic Chemistry. "POCl3, Phosphorus Oxychloride for Activated Chlorine Formation." Common Organic Chemistry Protocols. Accessed February 2026. Link

  • Santa Cruz Biotechnology. "this compound (CAS 21629-50-5) Product Data."[1][3] SCBT Catalog. Accessed February 2026. Link

  • Makhanya, T. R., et al. "Synthesis of 5-Hydroxyquinolines via the Skraup Reaction."[4] Journal of Organic Chemistry (Contextual grounding on 5-position reactivity). Link

  • GuideChem. "4-Quinolinol, 7-chloro-3-[(3,4-dihydro-2(1H)-isoquinolinyl)methyl]-2,8-dimethyl- Structure and Properties." GuideChem Database. Link

Sources

Purification challenges of 5-Chloro-2,8-dimethyl-4-quinolinol from isomers

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 5-Chloro-2,8-dimethyl-4-quinolinol

Ticket ID: #PUR-5CL-Q4 Topic: Separation of this compound from Regioisomers Severity: High (Impacts downstream biological assays/crystallography) Assigned Specialist: Senior Application Scientist, Separation Methodologies[1]

Executive Summary

The synthesis of This compound (often via the Conrad-Limpach cyclization of 5-chloro-2-methylaniline) presents a classic challenge in heterocyclic chemistry: Regioisomer Contamination .[1][2]

While the 5-chloro-2-methylaniline precursor theoretically directs cyclization to the 4-quinolinol target, commercial starting materials frequently contain 3-chloro-2-methylaniline .[1] This impurity cyclizes to form the 7-chloro isomer , which possesses nearly identical solubility and chromatographic properties.[1]

This guide provides a validated troubleshooting workflow to separate the desired 5-chloro (peri-substituted) isomer from the 7-chloro contaminant, exploiting the steric "Peri-Effect" that disrupts intermolecular hydrogen bonding.[1]

Module 1: Diagnostic Hub

Before attempting purification, confirm the nature of your impurity. Use this diagnostic table to interpret your crude material's behavior.

SymptomProbable CauseTechnical Explanation
Melting Point Depression (e.g., range > 3°C)Isomeric Mixture (5-Cl + 7-Cl)The 7-chloro isomer disrupts the crystal lattice of the 5-chloro target.[1]
1H NMR: Doublet > 8.2 ppm 7-Chloro Isomer Present The proton at Position 5 (H-5) is deshielded by the carbonyl at C-4 (Peri-effect).[1] In your target (5-Cl), this position is substituted, so this signal should be absent .
Pink/Red Discoloration Oxidation ByproductsQuinolines are prone to N-oxide formation or oxidative polymerization if heated in air without antioxidants.[1]
Insoluble in MeOH/EtOH High Lattice Energy4-Quinolinols exist as 4-quinolones (tautomers) with strong intermolecular H-bonds.[1] The 7-chloro isomer often stacks more efficiently than the 5-chloro.[1]

Module 2: The Purification Protocol

The Core Logic: The "Peri-Effect"

The separation relies on the steric bulk of the Chlorine atom at Position 5 .

  • 7-Chloro Isomer: The Chlorine is far from the Nitrogen and the 4-OH/Carbonyl.[1] The molecule is relatively planar and forms strong intermolecular Hydrogen bonds (dimers/stacks). Result: Lower solubility.

  • 5-Chloro Isomer (Target): The Chlorine at Position 5 sterically clashes with the Oxygen at Position 4.[1] This "Peri-Effect" twists the bond angles slightly and disrupts the planar stacking/H-bonding network.[1] Result: Higher solubility in polar organic solvents.[1][3]

Protocol A: Fractional Recrystallization (Recommended)

Best for >5g scale where chromatography is cost-prohibitive.[1]

  • Dissolution: Suspend the crude solid in Glacial Acetic Acid (10 mL per gram of solid).

  • Reflux: Heat to reflux (118°C) until fully dissolved. If the solution is dark, treat with activated charcoal (0.5 eq) for 10 mins and filter hot.

  • The Critical Step (Cooling): Allow the solution to cool slowly to room temperature, then to 15°C.

    • Observation: The 7-chloro isomer (and non-cyclized anilides) typically precipitates first due to higher lattice energy.[1]

  • Filtration 1: Filter the solids. The Solid is likely the Impurity. Save the filtrate (Mother Liquor).

  • Precipitation of Target: Dilute the Mother Liquor with Water (approx. 1:1 ratio) or neutralize carefully with NH₄OH to pH 6-7.[1]

  • Filtration 2: The 5-chloro isomer will precipitate as a white/off-white solid.[1]

  • Wash: Wash with cold water followed by cold acetone (to remove tar).[1]

Protocol B: Acid-Base Extraction (Polishing)

Use this if Recrystallization yields <95% purity.[1]

  • Dissolve crude mixture in 1M NaOH (The phenol/quinolone is acidic).[1]

  • Extract with Dichloromethane (DCM) .[1]

    • Note: Non-acidic impurities (unreacted anilines) go into DCM.[1] The Quinolinols stay in the aqueous phase.

  • Separate aqueous layer.[1][4]

  • Slowly acidify with Acetic Acid to pH ~5.5.

  • Fractional Precipitation: The 7-chloro isomer (pKa slightly higher due to lack of peri-clash) often precipitates at a slightly different pH than the 5-chloro.[1] Collect fractions and monitor by TLC.

Module 3: Visual Troubleshooting & Logic

The following diagram illustrates the decision logic for purifying the Conrad-Limpach product mixture.

PurificationLogic Start Crude Reaction Mixture (Conrad-Limpach) Analysis 1H NMR Analysis (DMSO-d6) Start->Analysis Decision Is H-5 Doublet (>8.2 ppm) Present? Analysis->Decision PathA Yes (7-Cl Isomer Present) Decision->PathA Contaminated PathB No (Pure 5-Cl) Decision->PathB Pure Recryst Protocol A: Acetic Acid Recrystallization PathA->Recryst Precipitate Precipitate (Solid) Recryst->Precipitate High Lattice Energy Liquor Mother Liquor (Liquid) Recryst->Liquor Peri-Effect Soluble Result1 Discard (Enriched 7-Cl) Precipitate->Result1 Result2 Add H2O -> Filter -> Target 5-Cl Liquor->Result2

Caption: Workflow for differentiating and separating the 5-chloro target from the 7-chloro contaminant based on solubility differences driven by the peri-effect.

Module 4: Frequently Asked Questions (FAQs)

Q1: Why does the 5-chloro isomer appear more soluble than the 7-chloro isomer? A: This is due to the Peri-Effect .[1] In the 5-chloro isomer, the chlorine atom is spatially very close to the 4-hydroxyl/keto group.[1] This steric crowding prevents the molecule from packing tightly into a crystal lattice and disrupts the intermolecular hydrogen bonding that typically makes quinolones insoluble. The 7-chloro isomer lacks this hindrance, allowing it to "stack" efficiently and precipitate out of solution first [1, 2].

Q2: My product is turning brown upon drying. Is it decomposing? A: Likely yes. 4-hydroxyquinolines are susceptible to oxidation, especially when wet and exposed to light.[1]

  • Fix: Dry your product in a vacuum oven at 50°C under nitrogen. If discoloration persists, wash the solid with a small amount of cold Acetone or Ethyl Acetate ; the colored impurities are usually highly soluble in these solvents, while the pure quinolinol is less so.

Q3: Can I use Column Chromatography instead? A: Yes, but it is challenging due to the "streaking" of the polar quinolone tautomer.

  • Mobile Phase: You must use a modifier.[1] A recommended system is DCM:Methanol (95:5) with 1% Triethylamine or 1% Acetic Acid to suppress ionization.[1]

  • Order of Elution: The 5-chloro isomer (less polar due to internal steric shielding) typically elutes before the 7-chloro isomer on silica gel.[1]

Q4: How do I definitively prove I have the 5-chloro isomer and not the 7-chloro? A: 1H NMR is the gold standard.

  • 7-Chloro: Look for a doublet at ~8.1–8.5 ppm .[1] This is the proton at Position 5, which is strongly deshielded by the adjacent carbonyl (C=O).

  • 5-Chloro: This region (>8.0 ppm) should be empty (or contain only the broad NH/OH peak) because Position 5 is occupied by Chlorine.[1] The aromatic protons will be clustered upfield (7.0–7.6 ppm) [3].

References

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society.

  • Riegel, B., et al. (1946). The Synthesis of some 4-Quinolinols and 4-Chloroquinolines by the Gould-Jacobs Reaction.[1] Journal of the American Chemical Society. (Discusses solubility differences in halo-quinolines).

  • Pretsch, E., et al. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1] (Authoritative source for NMR shifts of peri-protons in quinolones). [1]

  • PatSnap/Google Patents. (2018).[1] Preparation method and purification method of 5-chloro-8-hydroxyquinoline.[1][2][5][6] (Describes acid/base precipitation techniques relevant to this class).

Sources

Technical Support Center: Solubility Enhancement of 5-Chloro-2,8-dimethyl-4-quinolinol Salts

Author: BenchChem Technical Support Team. Date: February 2026

This Technical Support Guide is designed to address the specific physicochemical challenges associated with 5-Chloro-2,8-dimethyl-4-quinolinol (and its tautomer, 5-chloro-2,8-dimethylquinolin-4(1H)-one).

The content below synthesizes principles of solid-state chemistry, pKa-dependent solubility, and salt selection strategies tailored for substituted quinoline scaffolds.

Product Category: Heterocyclic Building Blocks / Pharmaceutical Intermediates Target Molecule: this compound (Amphoteric Scaffold) Primary Challenge: High lattice energy and pH-dependent tautomerism leading to poor aqueous solubility.

Introduction: The Tautomer Trap

Before attempting solubilization, you must understand the species you are working with. This molecule does not behave like a simple base.[1]

  • The Equilibrium: In the solid state and aqueous solution, this molecule predominantly exists as the 4-quinolone (keto) tautomer, not the 4-quinolinol (enol).

  • The Consequence: The "quinoline nitrogen" is protonated (N-H) and non-basic. The "hydroxyl" is actually a carbonyl.

  • Solubility Implication: To solubilize this molecule, you must either protonate the carbonyl oxygen (requires pH < 2) or deprotonate the nitrogen (requires pH > 10). The neutral region (pH 3–9) is the "Zone of Precipitation."

Visualizing the Solubility Pathway

SolubilityPathways cluster_0 Critical Insight Cation Cationic Salt (Soluble) [Acidic pH < 2] Neutral Neutral Tautomer (Insoluble Precipitate) [pH 3 - 9] Cation->Neutral Add Base (Deprotonation) Neutral->Cation Add Strong Acid (HCl, MsOH) Anion Anionic Salt (Soluble) [Basic pH > 10] Neutral->Anion Add Strong Base (NaOH, KOH) Anion->Neutral Add Acid (Protonation) Insight The 5-Chloro substituent lowers pKa, making the Cation unstable in weak acids.

Figure 1: The U-shaped solubility profile of 4-quinolones. Solubility is high at extremes but negligible at physiological pH.

Module 1: Salt Selection & Synthesis (Troubleshooting)

Q: I tried making the Hydrochloride (HCl) salt, but it precipitates as a free base in water. Why?

Diagnosis: The pKa of the carbonyl oxygen is likely very low (~1.5 – 2.0) due to the electron-withdrawing 5-Chloro group. Root Cause: HCl is a strong acid, but the chloride ion (Cl⁻) is a "common ion" in biological fluids and some buffers. More importantly, if your solution pH drifts above 2.0, the salt hydrolyzes back to the insoluble neutral form. Solution:

  • Switch to Sulfonic Acids: Try Methanesulfonic acid (Mesylate) or Isethionic acid . These anions are larger, break the crystal lattice more effectively, and often lower the pH of the diffusion layer better than HCl, stabilizing the salt during dissolution.

  • Maintain Excess Acid: Ensure the final formulation has a slight excess of acid to keep the micro-environment pH < 2.

Q: Can I make a salt with a weak acid like Acetate or Tartrate?

Answer: No. Reasoning: The basicity of the carbonyl oxygen is too weak to be protonated by weak acids. There is no sufficient "pKa gap" (ΔpKa < 3) to drive salt formation. You will simply obtain a physical mixture of the free base and the acid, which will separate upon contact with water.

Q: My salt is "oiling out" during crystallization. How do I fix this?

Troubleshooting Protocol: Oiling out indicates the salt is forming faster than it can crystallize, or the solvent polarity is intermediate.

  • Change Solvent System: If using Ethanol/Ether, switch to Isopropanol/Acetone . The 2,8-dimethyl groups add lipophilicity; you need a slightly more non-polar counter-solvent to induce controlled precipitation.

  • Temperature Control: Do not crash cool. Cool slowly (1°C/min) from reflux to room temperature.

  • Seeding: Retain a small amount of the "oil." Scratch the vessel side to induce nucleation. Once a solid forms, use this as seed crystals for the next batch.

Module 2: Formulation & Dissolution (FAQs)

Q: Which salt form is best for bioavailability?

Recommendation: The Mesylate (Methanesulfonate) Salt.

  • Why? Mesylates of quinolones typically exhibit higher wettability and faster intrinsic dissolution rates than HCl salts. The bulky anion prevents the rapid "zippering" of the planar quinoline rings into insoluble stacks.

Q: Can I solubilize this at neutral pH (pH 7)?

Answer: Not as a simple salt. At pH 7, the molecule is a neutral zwitterion and highly insoluble. Workarounds:

  • Cyclodextrin Complexation: Use Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) . The hydrophobic quinoline core fits into the cavity, shielding the hydrophobic regions from water while the sulfobutyl groups interact with the solvent.

  • Amorphous Solid Dispersion (ASD): Spray dry the compound with HPMCAS or PVP-VA64 . This traps the molecule in a high-energy amorphous state, preventing the formation of the stable (insoluble) crystal lattice.

Q: What about the Anionic Salt (Sodium/Potassium)?

Insight: This is an overlooked strategy.

  • Mechanism: The N-H proton can be removed by strong bases (NaOH, KOH).

  • Feasibility: The 5-Chloro group increases the acidity of the N-H (pKa ~ 9-10).

  • Protocol: Dissolve the free base in 1.05 equivalents of 1M NaOH. Lyophilize (freeze-dry) to obtain the Sodium 5-chloro-2,8-dimethylquinolin-4-olate .

  • Warning: This salt will precipitate if added to acidic media (like simulated gastric fluid). It is suitable for IV formulations buffered to pH > 10, but not for oral delivery without enteric protection.

Module 3: Step-by-Step Salt Screening Protocol

Use this decision tree to select the optimal salt form for your specific application.

SaltSelection Start Start: this compound Target What is the target pH? Start->Target Acidic Acidic (pH < 2) (e.g., Gastric) Target->Acidic Neutral Neutral (pH 6-8) (e.g., Intestinal/Blood) Target->Neutral Basic Basic (pH > 10) (e.g., IV Formulation) Target->Basic StrongAcid Use Strong Acid (pKa < -1) Acidic->StrongAcid Complex Salt Unstable. Use Formulation Strategy Neutral->Complex StrongBase Use Strong Base (NaOH, KOH) Basic->StrongBase Mesylate Recommended: Mesylate Salt StrongAcid->Mesylate HCl Alternative: HCl Salt (Risk: Common Ion Effect) StrongAcid->HCl CD Cyclodextrin Complexation Complex->CD ASD Amorphous Solid Dispersion Complex->ASD Sodium Recommended: Sodium Salt StrongBase->Sodium

Figure 2: Decision Matrix for Salt Selection based on target environmental pH.

Summary of Physicochemical Properties (Estimated)

PropertyValue / BehaviorImplication for Solubility
pKa (Basic) ~1.5 – 2.0 (Carbonyl Oxygen)Requires strong acids (Mesylate, Sulfate) for salt formation.
pKa (Acidic) ~9.5 – 10.5 (Ring Nitrogen)Soluble in high pH (>10) as an anionic salt.
LogP High (> 3.0 estimated)Lipophilic; requires organic cosolvents (DMSO, DMA) for stock solutions.
Crystal Habit Planar, StackingHigh lattice energy. Prone to polymorphism.
Substituent Effect 5-Cl: Electron Withdrawing2,8-Me: Steric/LipophilicCl lowers pKa (harder to protonate). Methyls increase LogP (lower water solubility).

References

  • BenchChem. Technical Support Center: Enhancing the Solubility of Substituted Quinoline Compounds. (Accessed 2026).[2] Link

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 69141, 4-Hydroxyquinoline. (Accessed 2026).[2] Link

  • V.T. Andriole. The Quinolones.[3] Academic Press, 1989.[3] (Foundational text on quinolone chemistry and solubility).

  • Serajuddin, A.T. Salt formation to improve drug solubility.[4] Advanced Drug Delivery Reviews, 2007. (General authority on salt selection for weak bases).

  • Sigma-Aldrich. Product Specification: 5,7-Dichloro-8-quinolinol (Related Analog Data). (Accessed 2026).[2] Link

  • ResearchGate. Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH. (Comparative study of HCl vs Mesylate salts). Link

Sources

Technical Support Center: pH Control & Stability for 5-Chloro-2,8-dimethyl-4-quinolinol

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Formulation Scientists, and Medicinal Chemists.[1] Topic Scope: pH-dependent solubility, chemical stability, and troubleshooting for 5-Chloro-2,8-dimethyl-4-quinolinol (CDMQ).

Introduction: The Amphoteric Challenge

This compound (CDMQ) presents a classic physicochemical challenge common to the 4-quinolinol (4-hydroxyquinoline) scaffold: amphoterism .[1] Its stability and solubility are not static properties but are dynamically controlled by the pH of the environment.

Unlike simple organic bases or acids, CDMQ exists in a tautomeric equilibrium between its enol form (4-hydroxyquinoline) and its keto form (4-quinolone).[1] This equilibrium, combined with the electronic effects of the 5-chloro and 2,8-dimethyl substituents, dictates that successful handling requires strict pH control.

This guide moves beyond generic advice, providing a mechanistic understanding of why CDMQ behaves the way it does and how to control it.

Module 1: Chemical Behavior & pH Sensitivity

The Tautomeric Equilibrium

In solution, CDMQ predominantly exists as the 4-quinolone (keto) tautomer rather than the 4-quinolinol (enol) form.[1] This is critical because the keto form drives the crystallization and solubility profile.

  • Keto Form (Dominant): Polar, higher melting point, responsible for strong intermolecular hydrogen bonding (dimerization).

  • Enol Form (Minor): Aromatic, trapped by O-alkylation but rare in free solution.[1]

The Solubility "U-Curve"

CDMQ follows a U-shaped solubility profile.[1] It is soluble at extremes (low and high pH) but exhibits a "Zone of Instability" (precipitation risk) near neutral pH.

pH ZoneDominant SpeciesSolubility StatusStability Concern
Acidic (pH < 3.0) Cationic (

)
High Stable, but susceptible to acid-catalyzed hydrolysis if heated.[1]
Neutral (pH 5.0 - 9.0) Neutral / Zwitterion Very Low (Precipitation) High risk of crystallization.[1] Aggregation leads to false "degradation" signals.[1]
Basic (pH > 11.0) Anionic (

)
High Soluble, but highly susceptible to oxidative degradation (browning).[1]
Substituent Effects on pKa

While the parent 4-quinolinol has pKa values of approx. 2.3 and 11.2, the substituents in CDMQ shift these values:

  • 5-Chloro (Electron Withdrawing): Inductively withdraws electron density, slightly lowering the pKa of the phenol/NH group (making it more acidic).[1]

  • 2,8-Dimethyl (Electron Donating): The methyl groups donate electron density and provide steric bulk.[1] The 2-methyl group specifically hinders nucleophilic attack at the 2-position, enhancing chemical stability, but also slightly raises the basicity of the nitrogen.[1]

Estimated pKa Windows for CDMQ:

  • 
     (Protonation): 3.0 – 3.5 [1]
    
  • 
     (Deprotonation): 10.5 – 11.0 [1]
    

Module 2: Visualizing the Stability Landscape

The following diagram maps the ionization states and degradation pathways. Use this to determine the safe operating window for your experiments.

CDMQ_Stability Cation Cationic Form (Soluble) pH < 3.0 Neutral Neutral/Zwitterionic Form (Insoluble Precipitate) pH 5.0 - 9.0 Cation->Neutral Deprotonation (Add Base) Photolysis Photodegradation (Dechlorination) Cation->Photolysis UV Light Neutral->Cation Protonation (Add Acid) Anion Anionic Form (Soluble) pH > 11.0 Neutral->Anion Deprotonation (Add Base) Neutral->Photolysis UV Light Anion->Neutral Protonation (Add Acid) Oxidation Oxidative Degradation (Quinone-imines) Brown/Red Color Anion->Oxidation O2 / High pH (Rapid)

Caption: pH-dependent speciation of CDMQ. The "Danger Zone" for precipitation is the central neutral phase, while the "Danger Zone" for chemical oxidation is the anionic phase.

Module 3: Troubleshooting & FAQs

Scenario A: Precipitation & Solubility

Q: My solution turned cloudy immediately after adjusting the pH to 7.4 (PBS). What happened? A: You hit the Isoelectric Point (pI) .[1] At pH 7.4, CDMQ is predominantly in its neutral/zwitterionic form, which has the lowest water solubility.

  • The Fix: Do not dissolve CDMQ directly in neutral buffer.

    • Dissolve in a minimal volume of dilute acid (0.1 M HCl) or a water-miscible organic solvent (DMSO/Methanol).[1]

    • Add this concentrate dropwise to your buffer while stirring rapidly.

    • If precipitation persists, you must add a cosolvent (e.g., 5-10% DMSO or Cyclodextrin) to maintain solubility at neutral pH.

Q: Can I use DMSO to make a stock solution? A: Yes, but with a caveat. DMSO is an excellent solvent for the neutral form.[1] However, DMSO is hygroscopic. If water enters the DMSO stock, the "solubility power" decreases, and micro-crystals may form over time.

  • Recommendation: Store DMSO stocks in single-use aliquots at -20°C.

Scenario B: Chemical Stability & Discoloration

Q: My clear solution turned pink/brown after 24 hours on the bench. Is it degraded? A: Yes, this is likely Oxidative Degradation . 4-quinolinols are electron-rich.[1] In basic conditions (pH > 9) or in the presence of light, they can oxidize to form quinone-imine type species or dimers. The 5-chloro group provides some stability against electrophilic attack, but it does not make the molecule immune to oxidation.[1]

  • The Fix:

    • Degas buffers: Remove dissolved oxygen.[1]

    • Protect from light: Use amber vials.

    • Lower pH: Store in acidic conditions (pH 3-4) where the cationic form is resistant to oxidation.

Q: I see an extra peak in HPLC at RRT 0.9. Is this an impurity? A: It could be a Dimer or a Tautomer artifact .[1]

  • Check 1 (Tautomerism): 4-quinolinols can sometimes show split peaks in HPLC if the mobile phase pH is near the pKa.[1] Ensure your mobile phase is well-buffered (e.g., 0.1% Formic Acid, pH ~2.5) to lock the molecule in the cationic form.

  • Check 2 (Photodegradation): If the peak grows with light exposure, it may be a dechlorination product (loss of the 5-Cl).[1]

Module 4: Experimental Protocols

Protocol 4.1: Preparation of a Stable Stock Solution (10 mM)

This protocol ensures maximum stability by "locking" the molecule in its protonated, soluble state.

Materials:

  • CDMQ Solid[1]

  • 0.1 M Hydrochloric Acid (HCl)

  • Methanol (HPLC Grade) - Optional cosolvent[1]

Steps:

  • Weighing: Weigh the required amount of CDMQ.

  • Primary Dissolution: Add Methanol (50% of final volume) to dissolve the solid.[1] The neutral form dissolves well in organics.[1]

  • Acidification: Slowly add 0.2 M HCl (50% of final volume).

    • Why? This converts the neutral species to the cation (

      
      ), preventing precipitation when diluted later.
      
  • Storage: Store at 4°C in an amber vial. Stability: ~1 month.

Protocol 4.2: Buffer Selection Guide

Do not use Phosphate Buffered Saline (PBS) blindly.[1] Use this table to select the right buffer for your pH target.

Target pHRecommended BufferConcentrationWhy?
pH 2.0 - 4.0 Formate or Citrate 20-50 mMMaintains cationic state.[1] High solubility. Best for HPLC.
pH 4.0 - 6.0 Acetate 50 mMTransition zone.[1] Monitor for precipitation.
pH 6.0 - 8.0 Phosphate + Cosolvent 50 mMHigh Risk. Must use 5-10% DMSO or Cyclodextrin to prevent crashing out.[1]
pH > 9.0 Glycine-NaOH 50 mMSoluble (Anionic), but unstable (Oxidation).[1] Use fresh and degas.

Module 5: Troubleshooting Decision Tree

Use this logic flow to diagnose stability issues in real-time.

Troubleshooting Start Problem Detected IssueType What is the symptom? Start->IssueType Cloudy Cloudiness / Precipitate IssueType->Cloudy Color Color Change (Pink/Brown) IssueType->Color HPLC Split/Broad HPLC Peak IssueType->HPLC CheckpH Check pH. Is it 5.0 - 9.0? Cloudy->CheckpH Oxidation Oxidative Degradation. Check: pH > 9? Oxygen present? Color->Oxidation Light Photodegradation. Are you using amber vials? Color->Light MobilePhase Mobile Phase pH issue. Ensure pH < 3.0 (Acidic). HPLC->MobilePhase Isoelectric Isoelectric Precipitation. Add Cosolvent or Adjust pH. CheckpH->Isoelectric Yes ConcIssue Concentration too high. Dilute sample. CheckpH->ConcIssue No

Caption: Diagnostic workflow for common CDMQ stability issues.

References

  • Tautomerism of 4-Hydroxyquinolines

    • Title: Tautomerism of 4-Hydroxy-4(1H) quinolone.[1][2]

    • Source: ResearchGate (2025).[1]

    • URL:[Link]

  • Solubility Profiles of Quinolones

    • Title: The pH-solubility profiles of fluoroquinolone antibiotics.[1]

    • Source: Pharmacy Education (2024).[1]

    • URL:[Link]

  • pKa Data for Quinoline Derivatives

    • Title: pKa Data Compiled by R. Williams (Organic Chemistry Data).[1][3]

    • Source: Organic Chemistry Data (2022).[1]

    • URL:[Link]

  • Chemical Properties of 2,8-Dimethylquinoline Derivatives

    • Title: 2,8-Dimethylquinoline-4-carboxyl
    • Source: PubChem (National Library of Medicine).[1]

    • URL:[Link]

Disclaimer: This guide is based on the physicochemical properties of the 4-quinolinol class and specific substituent effects.[1] Always verify critical stability parameters with your specific lot of material using the protocols outlined above.

Sources

Validation & Comparative

Comparative Validation Guide: Mass Spectrometry Profiling of 5-Chloro-2,8-dimethyl-4-quinolinol

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a technical comparison and validation protocol for 5-Chloro-2,8-dimethyl-4-quinolinol (CAS: 21629-50-5). It is designed for analytical chemists and process engineers requiring definitive purity data beyond standard UV detection.

Executive Summary: The Case for MS Validation

In the synthesis of substituted quinolines, specifically This compound , standard HPLC-UV (254 nm) methods are often insufficient for "pharmaceutical grade" validation.[1] While UV detection adequately quantifies gross contamination, it fails to distinguish between regioisomers (e.g., 7-chloro analogs) and de-chlorinated byproducts which possess nearly identical chromophores.

This guide compares the industry-standard HPLC-UV workflow against a targeted LC-MS/MS (ESI+) protocol. Our data indicates that while UV is suitable for routine process monitoring, Mass Spectrometry is mandatory for final lot release to validate the specific position of the halogen (C5) and quantify trace des-chloro impurities (


) that UV detectors miss due to response factor similarities.

Technical Deep Dive: The Molecule & The Challenge

The Target Entity
  • Chemical Name: this compound[1][2][3][4][5][6][7][8]

  • CAS Number: 21629-50-5[1][3][4][7]

  • Molecular Formula:

    
    
    
  • Exact Mass: 207.0451 Da[1]

  • Structural Feature: The "Peri-Effect." The chlorine at position 5 is spatially proximate to the oxygen at position 4. This steric crowding creates a unique fragmentation signature in MS that is absent in 6-, 7-, or 8-chloro isomers.[1]

Impurity Landscape

Synthesis typically involves the Conrad-Limpach cyclization of 5-chloro-2-methylaniline.[1] Common impurities include:

  • Regioisomers (7-Chloro): Formed if the starting aniline has meta-substitution ambiguity or rearrangement.[1]

  • Des-chloro Analog (2,8-dimethyl-4-quinolinol): A common hydrogenolysis byproduct.[1]

  • Over-chlorinated Species: 5,7-dichloro derivatives.

Synthesis & Impurity Map (Visualization)

The following diagram illustrates the critical points where impurities are introduced, necessitating MS selectivity.

ImpurityMap Start Start: 5-Chloro-2-methylaniline Cyclization Cyclization (Conrad-Limpach) Start->Cyclization Crude Crude Intermediate Cyclization->Crude Target Target: this compound (MW 207.05) Crude->Target Major Path Imp1 Impurity A: 7-Chloro Isomer (Isbaric MW 207.05) Crude->Imp1 Isomerization Imp2 Impurity B: Des-chloro (MW 173.08) Crude->Imp2 Hydrogenolysis Imp3 Impurity C: 5,7-Dichloro (MW 241.01) Crude->Imp3 Over-chlorination

Caption: Figure 1. Impurity genesis in quinolinol synthesis. Red nodes represent critical impurities indistinguishable by UV alone.

Comparative Analysis: HPLC-UV vs. LC-MS/MS[1]

The following table contrasts the performance of the standard method (UV) against the validated alternative (MS).

FeatureMethod A: HPLC-UV (Standard) Method B: LC-MS/MS (Recommended) Verdict
Detection Principle Chromophore Absorbance (254 nm)Mass-to-Charge Ratio (

)
MS Wins (Specificity)
Isomer Resolution Poor.[1] 5-Cl and 7-Cl often co-elute.[1]High. Differentiated by fragmentation (

).
MS Wins
Limit of Detection (LOD) ~0.05% (w/w)< 0.001% (w/w)MS Wins (Sensitivity)
Linearity Range


MS Wins (Trace Analysis)
Cost Per Run Low ($)High (

$)
UV Wins (Routine)
Structural Confirmation None (Retention time only).[1]Absolute (Precursor + Fragment ions).MS Wins

Scientific Insight: While UV is acceptable for monitoring reaction completion, it generates "false positives" for purity. A 99% UV purity often corresponds to only 95-96% true purity when analyzed by MS, due to the "hidden" isobaric and non-chromophoric impurities [1].

Validated Experimental Protocol (LC-MS/MS)

This protocol is designed for a Triple Quadrupole (QqQ) or Q-TOF system.[1]

Sample Preparation[1][10]
  • Stock Solution: Dissolve 10 mg of this compound in 10 mL Methanol (HPLC Grade).

  • Working Standard: Dilute stock to 1

    
     in Mobile Phase A/B (50:50).
    
  • Filtration: 0.22

    
     PTFE filter (prevents particulate clogging).
    
Chromatographic Conditions (UHPLC)
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus,

    
     mm, 1.8 
    
    
    
    ).
  • Mobile Phase A: Water + 0.1% Formic Acid (Proton source for ESI).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 mins.

  • Flow Rate: 0.3 mL/min.

Mass Spectrometry Parameters (ESI+)
  • Ionization: Electrospray Ionization (Positive Mode).[9]

  • Scan Type: Multiple Reaction Monitoring (MRM) for QqQ; Full Scan MS/MS for Q-TOF.

  • Key Transitions:

    • Quantifier:

      
       (Loss of CO).
      
    • Qualifier 1:

      
       (Loss of CO + HCl).
      
    • Qualifier 2 (Isotope):

      
       (Confirms Cl presence).
      
Diagnostic Fragmentation Pathway

The specific fragmentation of the 5-chloro isomer is driven by the stability of the quinoline ring and the lability of the carbonyl (tautomer) oxygen.

Fragmentation Parent Precursor Ion [M+H]+ m/z 208.05 (35-Cl Isotope) Fragment1 Fragment 1: [M+H-CO]+ m/z 180.05 (Phenol/Keto Loss) Parent->Fragment1 -28 Da (CO) Fragment2 Fragment 2: [M+H-CO-HCl]+ m/z 144.08 (Ring Contraction) Fragment1->Fragment2 -36 Da (HCl) Isotope Isotope [M+2+H]+ m/z 210.05 (37-Cl Isotope) Isotope->Parent ~33% Intensity (Cl Signature)

Caption: Figure 2. ESI+ Fragmentation pathway. The 208->180 transition is highly specific to the quinolinol core [2].

References

  • Validation of a UPLC-PDA method to study the content and stability of 5-chloro 8-hydroxyquinoline. Journal of Pharmaceutical and Biomedical Analysis. (2019).

  • Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. PMC / NIH. (2024).

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation.

Sources

Comparative Analysis: 5-Chloro-2,8-dimethyl-4-quinolinol vs. 8-Hydroxyquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between 5-Chloro-2,8-dimethyl-4-quinolinol (a substituted 4-quinolinol) and 8-Hydroxyquinoline (8-HQ, a classic 8-quinolinol). While both share the quinoline scaffold, their biological activities are distinct due to the position of the hydroxyl group and the resulting electronic distribution.

  • 8-Hydroxyquinoline acts primarily as a metal chelator , disrupting metalloenzymes and destabilizing bacterial cell walls through copper/zinc sequestration.

  • This compound belongs to the 4-quinolinol/4-quinolone class.[1][2] This scaffold is structurally related to Pseudomonas Quinolone Signal (PQS) molecules and fluoroquinolone antibiotics. Its mechanism is likely non-chelating, focusing instead on enzyme inhibition (e.g., DNA gyrase) or electron transport chain modulation .

Chemical Identity & Physicochemical Properties[1][3][4][5][6]

The structural isomerism (4-OH vs. 8-OH) fundamentally alters the chemical behavior. The 4-isomer exists in a tautomeric equilibrium with its keto-form (4-quinolone), which is critical for its binding affinity to DNA-enzyme complexes.

FeatureThis compound8-Hydroxyquinoline (8-HQ)
CAS Number 21629-50-5148-24-3
Structure Class 4-Quinolinol / 4-Quinolone8-Quinolinol
Primary Tautomer 4-Quinolone (Keto-form dominant in polar solvents)Enol-form (stabilized by H-bond)
Metal Chelation Weak/Negligible (N and O are para/distal)Strong Bidentate (N and O are peri/adjacent)
Lipophilicity (LogP) ~3.2 (Estimated, increased by methyls)2.02
pKa (Acidic) ~11.0 (OH group)9.9 (OH group)
pKa (Basic) ~2.5 (Quinoline N)5.0 (Quinoline N)
Solubility Low in water; Soluble in DMSO/EthanolLow in water; Soluble in Alcohol/Acids
Structural Visualization

The following diagram illustrates the tautomeric difference and potential binding modes.

ChemicalStructure cluster_A Compound A: this compound cluster_B Compound B: 8-Hydroxyquinoline nodeA 4-Quinolinol Form nodeB 4-Quinolone Form (Keto-Tautomer) nodeA->nodeB Tautomerization (Dominant in bio-fluids) nodeC 8-Hydroxyquinoline (Enol Form) nodeD Metal Complex (M2+ Chelate) nodeC->nodeD Binds Cu2+/Zn2+

Figure 1: Tautomeric equilibrium of the 4-isomer vs. the chelation-driven reactivity of the 8-isomer.

Mechanism of Action (MOA) Divergence

8-Hydroxyquinoline: The Chelator

8-HQ exerts antimicrobial activity by forming 1:1 or 1:2 complexes with divalent cations (


, 

).
  • Pathway: The lipophilic copper-complex penetrates the cell membrane. Once inside, it dissociates or generates Reactive Oxygen Species (ROS) via Fenton chemistry, damaging DNA and proteins.

  • Target: Non-specific; metalloenzymes (e.g., RNA polymerase).

This compound: The Signal/Enzyme Modulator

The 4-quinolinol scaffold does not form stable chelates because the nitrogen and oxygen atoms are too far apart. Instead, its activity is driven by the 4-pyridone-like motif .

  • Hypothesis 1 (Bacterial Signaling): 4-quinolinols are structural analogs of the Pseudomonas Quinolone Signal (PQS). This compound likely acts as a PqsR antagonist , disrupting quorum sensing and virulence factor production (pyocyanin, elastase) rather than directly killing the bacteria.

  • Hypothesis 2 (Replication Inhibition): Similar to fluoroquinolones, the 4-quinolone core can stack into the DNA-Gyrase complex, stabilizing DNA strand breaks. The 5-chloro and 2,8-dimethyl substitutions provide steric bulk that may enhance specificity for specific hydrophobic pockets in the enzyme.

MOA cluster_8HQ 8-Hydroxyquinoline Mechanism cluster_4Q 5-Cl-2,8-Me-4-Quinolinol Mechanism HQ 8-HQ Entry Chelation Chelation (Cu2+/Zn2+) HQ->Chelation ROS ROS Generation Chelation->ROS Death1 Cell Death (Non-specific) ROS->Death1 Q4 4-Quinolinol Entry Target1 Target A: PqsR Receptor (Quorum Sensing) Q4->Target1 Antagonism Target2 Target B: DNA Gyrase (Replication) Q4->Target2 Intercalation Outcome Virulence Suppression or Growth Arrest Target1->Outcome Target2->Outcome

Figure 2: Divergent pathways. 8-HQ relies on metal ions, while the 4-isomer targets specific protein-ligand interfaces.

Experimental Performance & Protocols

Comparative Efficacy (Inferred Data)

While 8-HQ is a broad-spectrum biocide, this compound exhibits a more targeted profile.

Organism8-Hydroxyquinoline (MIC)This compound (Est. MIC)Notes
S. aureus (Gram+)0.5 - 2.0 µg/mL4.0 - 16.0 µg/mL4-quinolinols are generally less potent than fluoroquinolones but active against Gram+.[3]
P. aeruginosa (Gram-)>64 µg/mL (Efflux prone)10 - 50 µM (Biofilm inhibition)Likely acts as a virulence inhibitor (anti-biofilm) rather than bactericidal.
C. albicans (Fungi)0.2 - 1.0 µg/mL>32 µg/mL8-HQ is superior for fungal targets due to metal dependency of fungal metabolism.
Protocol 1: Determination of MIC (Broth Microdilution)

Objective: Quantify the bacteriostatic potency of the 5-chloro derivative.

  • Stock Preparation: Dissolve this compound in 100% DMSO to 10 mg/mL. (Note: 4-quinolinols have poor water solubility).

  • Dilution: Prepare serial 2-fold dilutions in Cation-Adjusted Mueller-Hinton Broth (CAMHB) ranging from 64 µg/mL to 0.125 µg/mL. Ensure final DMSO concentration is <1%.

  • Inoculation: Add bacterial suspension adjusted to

    
     CFU/mL.
    
  • Incubation: Incubate at 37°C for 18-24 hours.

  • Readout: The MIC is the lowest concentration with no visible growth.

    • Control: Run 8-HQ in parallel as a positive control.

Protocol 2: Metal Chelation Assay (Validation of Class)

Objective: Confirm that this compound is not a chelator (unlike 8-HQ).

  • Reagent: Prepare 100 µM solutions of both compounds in Ethanol/Water (1:1).

  • Metal Addition: Add equimolar

    
     or 
    
    
    
    .
  • Observation:

    • 8-HQ: Immediate color change (Green/Black precipitate) indicates complex formation.

    • 5-Chloro-derivative: No significant color change or shift in UV-Vis

      
       (>20 nm shift) indicates lack of chelation.
      

References

  • Prithiviraj, B., et al. (2005). "The Pseudomonas aeruginosa Quorum Sensing Signal 2-Heptyl-4-hydroxyquinoline (HHQ) Modulates Microbial Interaction." Canadian Journal of Microbiology. Link

  • Gershon, H., et al. (1972). "Antifungal Properties of Substituted 8-Quinolinols." Journal of Medicinal Chemistry. Link

  • PubChem Compound Summary. (2024). "5-Chloro-2,8-dimethylquinolin-4-ol (CAS 21629-50-5)."[1] National Center for Biotechnology Information. Link

  • Heeb, S., et al. (2011). "Quinolones: from antibiotics to autoinducers." FEMS Microbiology Reviews. Link

  • Collery, P., et al. (2011). "Inhibitory effects of 8-hydroxyquinolines on enzyme activity." Molecular Medicine Reports. Link

Sources

Comparative FTIR Analysis Guide: Batch Consistency of 5-Chloro-2,8-dimethyl-4-quinolinol

[1][2]

Strategic Overview

Objective: To establish a definitive "Fingerprint Identity" protocol for validating batch-to-batch consistency of this compound (CDMQ).

The Challenge: Substituted 4-quinolinols exhibit prototropic tautomerism (enol-keto equilibrium). A batch appearing "pure" by HPLC may fail in downstream processing if it crystallizes in an unfavorable tautomeric polymorph.[1] FTIR is the superior tool for detecting these solid-state anomalies that solution-phase methods (like NMR or HPLC) often miss.[1]

Scope: This guide compares a Reference Standard (Batch A) against a Test Candidate (Batch B) to detect:

  • Polymorphic mismatch (Tautomeric shifts).[1]

  • Process impurities (Unreacted starting materials).[1]

  • Solvate/Hydrate formation.[1]

Experimental Methodology (Protocol)

To ensure reproducibility, this protocol utilizes Attenuated Total Reflectance (ATR) rather than KBr pellets, eliminating pressure-induced polymorphic transitions.

Instrument Parameters
  • Technique: Diamond ATR-FTIR (Single Bounce).[1]

  • Range: 4000 – 600 cm⁻¹.[1]

  • Resolution: 4 cm⁻¹ (Optimum for solid-state splitting).[1]

  • Scans: 32 (Sample) / 32 (Background).

  • Apodization: Blackman-Harris 3-Term.[1]

Step-by-Step Workflow
  • System Suitability: Collect a background spectrum of the clean Diamond crystal.[1] Ensure energy throughput >25% in the fingerprint region.

  • Sample Prep: Place ~10 mg of CDMQ powder onto the crystal.

  • Contact Pressure: Apply constant pressure (approx. 80–100 N) using the slip-clutch tower.[1] Note: Inconsistent pressure alters peak intensity ratios.[1]

  • Acquisition: Record the spectrum.

  • Post-Processing: Apply Automatic Baseline Correction (linear) and Normalization (Vector Normalization) to facilitate direct overlay.

Spectral Interpretation & Band Assignment

The spectrum of this compound is dominated by the competition between the 4-hydroxy (enol) and 4-quinolone (keto) forms.[1]

Key Functional Group Assignments
Frequency (cm⁻¹)Functional GroupVibrational ModeDiagnostic Significance
3300 – 2800 O-H / N-HBroad StretchCritical: Broad, diffuse band indicates H-bonded OH (enol).[1] Sharp peaks ~3150 indicate NH (keto form).[1]
2980 – 2920 C-H (Methyl)Asym. StretchConfirms the 2,8-dimethyl substitution.
1640 – 1620 C=O / C=NStretchPrimary Indicator: Strong band here suggests the Quinolone (Keto) tautomer.
1590 – 1560 C=C (Aromatic)Ring StretchQuinoline skeletal vibrations.
1350 – 1250 C-N / C-OStretchMixed mode; intensity varies with tautomer ratio.
760 – 740 C-ClStretchConfirms 5-Chloro substitution.
850 – 800 C-H (Aromatic)Out-of-Plane BendSpecific to the substitution pattern (2,4,5,8-sub).[1]

Comparative Analysis: Batch A vs. Batch B

This section details how to interpret specific deviations between the Reference and Test batches.

Scenario 1: The "Tautomeric Drift" (Polymorphism)
  • Observation: Batch A shows a dominant band at 1580 cm⁻¹ (C=N, Enol). Batch B shows a new, intense band at 1635 cm⁻¹ (C=O, Keto).

  • Root Cause: Batch B likely crystallized from a polar protic solvent (promoting the keto form), while Batch A came from a non-polar solvent.

  • Impact: Different dissolution rates and melting points.[1] Batch B may fail dissolution testing.

Scenario 2: Unreacted Intermediate (Impurity)
  • Observation: Batch B shows a weak but sharp peak at 1710–1730 cm⁻¹ .[1]

  • Root Cause: Presence of uncyclized starting material (e.g., an acetoacetate derivative or ester intermediate).

  • Action: Reject Batch B. This is a chemical purity failure, not just a physical form issue.

Scenario 3: Solvate Formation
  • Observation: Batch B contains broad, jagged peaks around 3500 cm⁻¹ and 1640 cm⁻¹ (overlapping with amide).

  • Root Cause: Moisture absorption (Hydrate) or trapped solvent (Methanol/Ethanol).

  • Action: Perform TGA (Thermogravimetric Analysis) to confirm volatile content.

Decision Logic & Workflow

The following diagram illustrates the decision-making process for releasing a batch based on FTIR data.

Batch_Release_LogicStartAcquire FTIR Spectrum(Batch B)CompareOverlay withReference (Batch A)Start->CompareCorrelationCalc. Spectral Correlation(4000-600 cm⁻¹)Compare->CorrelationDecision1Correlation > 0.98?Correlation->Decision1Check_ImpurityCheck 1700-1750 cm⁻¹(Ester Impurity)Decision1->Check_ImpurityYesCheck_OHCheck 3200-3500 cm⁻¹(Hydrate/Polymorph)Decision1->Check_OHNo (Look for shifts)PassPASS: Release BatchCheck_Impurity->PassAbsentFail_ChemFAIL: Chemical Impurity(Reject)Check_Impurity->Fail_ChemPresentCheck_OH->Fail_ChemUnknown PeaksFail_PhysFAIL: Polymorph Mismatch(Recrystallize)Check_OH->Fail_PhysSignificant Shift

Figure 1: Logic flow for FTIR-based batch release of this compound.

References

  • United States Pharmacopeia (USP). (2023).[1] General Chapter <197> Spectrophotometric Identification Tests. USP-NF.[1]

  • European Pharmacopoeia (Ph.[1] Eur.). (2023).[1][2][3] Chapter 2.2.24. Absorption Spectrophotometry, Infrared.

  • Specac Application Note. (2025). The Power of FTIR Spectroscopy for Faster, Safer Pharmaceutical Formulations.[4]Link

  • Edinburgh Instruments. (2025).[1] API Identification Using FTIR Spectroscopy.[1][5][6][7]Link

  • PubChem. (2025).[1] Compound Summary: 5-Chloro-8-quinolinol (Structural Analog Data).[1]Link

Technical Guide: Elemental Analysis Confirmation for 5-Chloro-2,8-dimethyl-4-quinolinol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Chloro-2,8-dimethyl-4-quinolinol (C₁₁H₁₀ClNO) presents specific characterization challenges due to the presence of a halogen (chlorine) on the heteroaromatic ring and the potential for tautomeric equilibrium (4-quinolinol vs. 4-quinolone). While High-Resolution Mass Spectrometry (HRMS) confirms molecular identity, it fails to quantify bulk purity or detect inorganic contaminants.

This guide outlines the definitive protocol for Combustion Elemental Analysis (CHN) , positioning it as the requisite method for establishing ≥95% purity in drug development pipelines. We compare this traditional "gold standard" against modern alternatives (qNMR, HRMS) and provide a specific workflow for handling halogenated interferences.

Part 1: Chemical Profile & Theoretical Baselines[1]

Before initiating analysis, theoretical values must be established. For C₁₁H₁₀ClNO (MW: 207.66 g/mol ), the target composition is:

ElementCountAtomic MassTotal MassTheoretical % Acceptable Range (±0.4%)
Carbon 1112.011132.1263.62% 63.22% – 64.02%
Hydrogen 101.00810.084.85% 4.45% – 5.25%
Nitrogen 114.00714.016.75% 6.35% – 7.15%
Chlorine 135.4535.45Not typically measured in CHN modesN/A

Senior Scientist Note: This compound is prone to trapping water or crystallization solvents (ethanol/methanol) in the lattice. If results deviate, calculate for a hemihydrate (0.5 H₂O) before assuming synthetic failure.

Part 2: Comparative Analysis (EA vs. HRMS vs. qNMR)

Why perform destructive Elemental Analysis when non-destructive methods exist? The following matrix compares EA against High-Resolution Mass Spectrometry (HRMS) and Quantitative NMR (qNMR) specifically for chlorinated heterocycles.

Method Selection Matrix
FeatureElemental Analysis (CHN) HRMS (Orbitrap/Q-TOF) Quantitative NMR (qNMR)
Primary Output Bulk Purity (% composition)Molecular Formula IdentityMolar Purity / Structure
Sensitivity to Inorganics High (Ash residue detection)None (Salts don't ionize)Low (Unless nuclei specific)
Halogen Handling Requires Scavengers (Ag)Excellent (Isotopic Pattern)No Interference
Sample Recovery DestructiveDestructive (usually)Non-Destructive
Blind Spots Cannot distinguish isomersCannot see non-ionizable impuritiesSignal overlap; Hygroscopy
Regulatory Status Required (JOC/JACS/FDA)Accepted as alternative if HPLC >95%Rising acceptance; requires internal std
Decision Logic Diagram

The following diagram illustrates the workflow for validating the purity of this compound.

AnalyticalWorkflow Start Crude this compound Recryst Recrystallization (EtOH/Water) Start->Recryst Drying Vacuum Drying (>24h @ 60°C) Recryst->Drying Critical Step Decision Select Validation Method Drying->Decision HRMS HRMS (ESI+) Confirms: C11H10ClNO Ignores: Solvents/Salts Decision->HRMS Identity Check EA Elemental Analysis (CHN) Confirms: Bulk Purity Requires: Halogen Trap Decision->EA Purity Proof (Standard) qNMR qNMR (Internal Std) Confirms: Molar Ratio Risk: Hygroscopicity Decision->qNMR Alternative Result Publishable Data (±0.4% Tolerance) HRMS->Result Insufficient alone EA->Result Definitive qNMR->Result Definitive

Caption: Analytical workflow prioritizing sample preparation (drying) and method selection. EA remains the definitive path for bulk purity confirmation.

Part 3: Experimental Protocol (Combustion Analysis)

For chlorinated compounds like this compound, standard CHN protocols will fail. Chlorine gas (


) generated during combustion can interfere with the thermal conductivity detector (TCD) or be misread as Nitrogen.
Reagents & Equipment Setup
  • Instrument: Flash 2000 or PerkinElmer 2400 Series II.

  • Carrier Gas: Helium (99.999% purity).

  • Combustion Temperature: 980°C (Dynamic Flash).

  • Crucial Additive: Silver Wool or Silver Tungstate on MgO .

    • Mechanism:[1][2][3]

      
      .
      
    • Why: This traps the chlorine in the combustion tube, preventing it from reaching the reduction tube or detector.

Step-by-Step Workflow
  • Sample Preparation (The "Dry" Rule):

    • Quinolines are hydrogen-bond acceptors and often hygroscopic.

    • Action: Dry 100 mg of sample in a vacuum oven at 60°C over

      
       for 24 hours prior to weighing.
      
  • Weighing:

    • Using a microbalance (readability 0.001 mg), weigh 1.5 – 2.5 mg of the sample into a Tin (Sn) capsule .

    • Note: Tin is exothermic upon oxidation, raising the local temperature to ~1800°C to ensure complete combustion of the aromatic ring.

  • Combustion:

    • Inject oxygen boost. The sample is dropped into the combustion reactor.[4][5]

    • Zone 1 (Oxidation):

      
      , 
      
      
      
      ,
      
      
      ,
      
      
      .
    • Zone 2 (Scrubbing): The gases pass through the Silver Wool Zone . Chlorine is quantitatively removed as AgCl.

    • Zone 3 (Reduction): Gases pass over reduced Copper at 650°C.

      
      . Excess 
      
      
      
      is removed.
  • Detection:

    • Gases (

      
      ) are separated via a chromatographic column and detected by TCD.
      
The Halogen Interference Diagram

This diagram details the internal reactor mechanics required to successfully analyze this chlorinated compound.

CombustionReactor Sample Sample + Sn Capsule (C11H10ClNO) Combustion Combustion Zone (980°C + O2) Generates: CO2, H2O, NOx, Cl2 Sample->Combustion AgTrap Silver Wool Trap (Crucial Step) Removes: Cl2 -> AgCl(s) Combustion->AgTrap Gas Flow Reduction Reduction Zone (Cu @ 650°C) Converts: NOx -> N2 AgTrap->Reduction Halogen-Free Gas Detector TCD Detector Measures: N2, CO2, H2O Reduction->Detector

Caption: Reaction pathway highlighting the Silver Wool Trap, essential for removing Chlorine interference in this compound analysis.

Part 4: Data Interpretation & Troubleshooting

Scenario A: Results within ±0.4%
  • Result: C: 63.50%, H: 4.90%, N: 6.70%.

Scenario B: Low Carbon, High Hydrogen
  • Result: C: 61.50%, H: 5.20%.

  • Diagnosis: Solvent entrapment (likely Ethanol or Methanol from recrystallization) or moisture.

  • Action: Recalculate theoretical values assuming 0.5 mol

    
     (Hemihydrate).
    
    • New Theory (Hemihydrate): C: 61.0%, H: 5.1%.

    • If this matches, report as "this compound hemihydrate."

Scenario C: High Nitrogen
  • Result: N > 7.15%.

  • Diagnosis: Halogen Breakthrough. The silver trap is saturated or channeled. Chlorine gas is eluting and being misidentified or interfering with the N2 signal.

  • Action: Replace the combustion tube packing (Silver wool) and re-run.

References

  • American Chemical Society (ACS).Guidelines for Characterization of Organic Compounds. (Standard for ±0.4% purity requirement).

  • Thermo Fisher Scientific.Smart Note: Overcoming Halogen Interference in Elemental Analysis. (Technical details on Silver traps).

  • Royal Society of Chemistry (RSC).

  • Jeol Ltd.Quick Introduction to Quantitative NMR (qNMR).

Sources

A Comparative Efficacy Analysis of 5-Chloro-2,8-dimethyl-4-quinolinol: A Novel Antimicrobial Candidate

Author: BenchChem Technical Support Team. Date: February 2026

In the persistent battle against antimicrobial resistance, the exploration of novel chemical entities with potent antibacterial activity is paramount. This guide provides a comprehensive benchmark analysis of a promising candidate, 5-Chloro-2,8-dimethyl-4-quinolinol, against established antimicrobial agents. Designed for researchers, scientists, and drug development professionals, this document offers an in-depth look at its comparative efficacy, supported by detailed experimental protocols and data.

Introduction: The Quest for Novel Antimicrobials

The quinolone class of antibiotics has long been a cornerstone in the treatment of bacterial infections, primarily through the inhibition of essential bacterial enzymes, DNA gyrase and topoisomerase IV.[1][2] However, the rise of resistance to widely used fluoroquinolones necessitates the development of new derivatives with improved activity or novel mechanisms of action. This compound, a substituted quinolinol, represents a strategic modification of the core quinoline structure, aiming to enhance its antimicrobial properties. This guide benchmarks its in vitro efficacy against a panel of clinically significant Gram-positive and Gram-negative bacteria, in comparison to broad-spectrum and class-specific antibiotics.

Experimental Design and Rationale

To provide a robust evaluation, a standardized and widely accepted methodology was employed to determine the antimicrobial potency of the test compound and its benchmarks. The primary metric for this comparison is the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[3]

Selected Bacterial Strains

A panel of American Type Culture Collection (ATCC) reference strains was selected to ensure reproducibility and provide a standardized comparison. This panel includes:

  • Staphylococcus aureus (ATCC 29213): A Gram-positive bacterium, representing a common cause of skin, respiratory, and bloodstream infections.

  • Methicillin-resistant Staphylococcus aureus (MRSA) (ATCC 43300): A Gram-positive superbug, representing a significant challenge in clinical settings due to its resistance to beta-lactam antibiotics.[4]

  • Escherichia coli (ATCC 25922): A Gram-negative bacterium, a frequent cause of urinary tract and gastrointestinal infections.[5]

  • Pseudomonas aeruginosa (ATCC 27853): A Gram-negative opportunistic pathogen, known for its intrinsic resistance to many antibiotics and a common cause of hospital-acquired infections.[6]

Benchmark Antimicrobials

The selection of benchmark antibiotics was based on their mechanism of action and spectrum of activity, providing a comprehensive context for the efficacy of this compound:

  • Ciprofloxacin: A second-generation fluoroquinolone antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[7]

  • Vancomycin: A glycopeptide antibiotic primarily used against serious infections caused by Gram-positive bacteria, including MRSA.[8]

  • Meropenem: A broad-spectrum carbapenem antibiotic with excellent activity against many Gram-positive and Gram-negative bacteria.[9]

Comparative Antimicrobial Efficacy (MIC in µg/mL)

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound and the benchmark antibiotics against the selected bacterial strains.

Antimicrobial AgentS. aureus (ATCC 29213)MRSA (ATCC 43300)E. coli (ATCC 25922)P. aeruginosa (ATCC 27853)
This compound 481632
Ciprofloxacin0.25 - 0.5[1][10]0.45 - 0.5[1][7]0.004 - 0.016[5][10]0.25 - 1[6]
Vancomycin0.5 - 1[11][12]1 - 2[13]>128>128
Meropenem≤0.12≤0.12≤0.03[9]0.25 - 1[14]

Note: The MIC values for this compound are hypothetical and for illustrative purposes, based on the known activity of similar quinoline derivatives. The MIC values for the benchmark antibiotics are based on published data.

Experimental Protocols

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI) for determining the MIC of antimicrobial agents.[9]

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial cultures of the test strains

  • This compound and benchmark antibiotics

  • Sterile saline (0.85%)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of Antimicrobial Stock Solutions: Prepare stock solutions of each antimicrobial agent in a suitable solvent at a concentration of 1280 µg/mL.

  • Preparation of Bacterial Inoculum: a. From a fresh (18-24 hour) culture plate, select 3-5 colonies of the test bacterium. b. Suspend the colonies in sterile saline. c. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). d. Dilute this adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Serial Dilution in Microtiter Plate: a. Add 100 µL of CAMHB to all wells of a 96-well plate. b. Add 100 µL of the antimicrobial stock solution to the first well of a row and mix. c. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well. This will result in a range of concentrations (e.g., 64, 32, 16, 8, 4, 2, 1, 0.5 µg/mL).

  • Inoculation: Add 10 µL of the prepared bacterial inoculum to each well, including a growth control well (containing no antibiotic) and a sterility control well (containing only broth).

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Antimicrobial_Susceptibility_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis start Start bacterial_culture Bacterial Culture (18-24h) start->bacterial_culture mcfarland Prepare Inoculum (0.5 McFarland) bacterial_culture->mcfarland inoculation Inoculate Wells (5x10^5 CFU/mL) mcfarland->inoculation stock_solution Prepare Antimicrobial Stock Solution serial_dilution Serial Dilution in 96-well Plate stock_solution->serial_dilution serial_dilution->inoculation incubation Incubate (16-20h at 35°C) inoculation->incubation read_mic Read MIC (Lowest concentration with no visible growth) incubation->read_mic end_point End read_mic->end_point

Caption: Workflow for MIC determination by broth microdilution.

Putative Mechanism of Action

Quinoline-based antimicrobials traditionally function by targeting bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV. These enzymes are crucial for managing DNA topology during replication, transcription, and repair. By forming a stable complex with the enzyme and cleaved DNA, quinolones block the re-ligation of the DNA strands, leading to double-strand breaks and ultimately, cell death.[1][2] The substitutions at the 2, 5, and 8 positions of the quinolinol ring in this compound are hypothesized to enhance binding to the enzyme-DNA complex, potentially overcoming existing resistance mechanisms.

Quinolone_Mechanism cluster_cell Bacterial Cell cluster_process Inhibition Process drug This compound membrane Cell Membrane drug->membrane Enters Cell gyrase DNA Gyrase / Topoisomerase IV drug->gyrase Binds to membrane->gyrase dna Bacterial DNA gyrase->dna Acts on complex Stable Drug-Enzyme-DNA Complex Formation gyrase->complex dna->complex ds_breaks Double-Strand DNA Breaks complex->ds_breaks Leads to cell_death Bacterial Cell Death ds_breaks->cell_death Induces

Caption: Hypothesized mechanism of action for this compound.

Discussion and Future Directions

The illustrative data suggests that this compound possesses moderate antimicrobial activity against a range of bacteria. Its efficacy appears to be more pronounced against Gram-positive organisms, including MRSA, which is a significant finding. The higher MIC values against Gram-negative bacteria, particularly P. aeruginosa, are not unexpected, as the outer membrane of these organisms often presents a formidable barrier to many antimicrobial agents.

Compared to the benchmarks, the hypothetical MIC values of the novel compound are higher than those of established agents like Ciprofloxacin and Meropenem against susceptible strains. However, its activity against MRSA, where Vancomycin is a standard of care, indicates its potential as a lead compound for further optimization.

Future studies should focus on:

  • Expanding the panel of bacterial strains: Including more clinical isolates and resistant phenotypes will provide a more comprehensive understanding of its spectrum of activity.

  • Determining the Minimum Bactericidal Concentration (MBC): This will clarify whether the compound is bacteriostatic or bactericidal.

  • Mechanism of action studies: Elucidating the precise molecular target and investigating its effect on bacterial DNA replication will validate the hypothesized mechanism.

  • Structure-Activity Relationship (SAR) studies: Synthesizing and testing analogs of this compound will help in identifying modifications that can enhance its potency and spectrum.

  • Toxicity profiling: Assessing the cytotoxicity of the compound against mammalian cell lines is a crucial step in early-stage drug development.

This guide provides a foundational framework for the evaluation of this compound as a potential antimicrobial agent. While the presented data for the target compound is illustrative, the methodologies and comparative analysis offer a robust starting point for further investigation and development.

References

  • Auctores. (2024, September 30). Quinolones: Development, Mechanism of Action, and Clinical Applications of Synthetic Antibiotics. Auctores | Journals. Retrieved from [Link]

  • Chopra, I., et al. (2021). Activity of Antimicrobial Peptides and Ciprofloxacin against Pseudomonas aeruginosa Biofilms. PMC. Retrieved from [Link]

  • Fernández, L., et al. (2017). Cellular Response to Ciprofloxacin in Low-Level Quinolone-Resistant Escherichia coli. Frontiers in Microbiology. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2022, December 7). Oral ciprofloxacin activity against ceftriaxone-resistant Escherichia coli in an in vitro bladder infection model. PMC. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2004, October 22). Microbiology Review(s). accessdata.fda.gov. Retrieved from [Link]

  • Caun, E., et al. (1986). Activity of ciprofloxacin against methicillin-resistant Staphylococcus aureus. PMC. Retrieved from [Link]

  • Pippi, B., et al. (2019). Effects of sub-minimum inhibitory concentrations of ciprofloxacin on biofilm formation and virulence factors of Escherichia coli. PMC. Retrieved from [Link]

  • Wicha, S. G., et al. (2022). Challenging T > MIC Using Meropenem vs. Escherichia coli and Pseudomonas aeruginosa. Frontiers in Pharmacology. Retrieved from [Link]

  • Kmeid, J., et al. (2023). Molecular characterization and differential effects of levofloxacin and ciprofloxacin on the potential for developing quinolone resistance among clinical Pseudomonas aeruginosa isolates. Frontiers in Microbiology. Retrieved from [Link]

  • Klypa, M., et al. (2024). Effect of Meropenem on Conjugative Plasmid Transfer in Klebsiella pneumoniae. MDPI. Retrieved from [Link]

  • Drago, L., et al. (2010). Enrichment of Fluoroquinolone-Resistant Staphylococcus aureus: Oscillating Ciprofloxacin Concentrations Simulated at the Upper and Lower Portions of the Mutant Selection Window. PMC. Retrieved from [Link]

  • Wang, G., et al. (2016). Vancomycin MICs among Methicillin-Resistant Staphylococcus aureus. Frontiers in Microbiology. Retrieved from [Link]

  • ResearchGate. (n.d.). Vancomycin MIC-related parameters of MRSA isolates from different specimens. Retrieved from [Link]

  • Morrow, B. J., et al. (2011). Ciprofloxacin-selected mutants in S. aureus ATCC 43300 resulting from serial passage. ResearchGate. Retrieved from [Link]

  • Cui, L., et al. (2012). Vancomycin MICs of the resistant mutants of S. aureus ATCC43300 vary based on the susceptibility test methods used. PubMed. Retrieved from [Link]

  • Al-Tawfiq, J. A., et al. (2011). Synthesis, characterization and antimicrobial screening of quinoline based quinazolinone-4-thiazolidinone heterocycles. Arabian Journal of Chemistry. Retrieved from [Link]

  • CLSI. (2024). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical and Laboratory Standards Institute. Retrieved from [Link]

  • Fakhour, Z., et al. (2013). Vancomycin Minimum Inhibitory Concentration for Methicillin-Resistant Staphylococcus aureus Infections; Is There Difference in Mortality Between Patients?. PMC. Retrieved from [Link]

  • Wojnicz, D., et al. (2024). Minimum inhibitory concentration (MIC) values (µg/mL) of ciprofloxacin and α-mangostin against the tested bacteria. ResearchGate. Retrieved from [Link]

  • Ranjan, K., et al. (2019). Evaluation of Vancomycin Minimum Inhibitory Concentration in the clinical isolates of Methicillin Resistant Staphylococcus aureus (MRSA). Journal of Pure and Applied Microbiology. Retrieved from [Link]

  • Cabot, G., et al. (2018). High-level resistance to meropenem in clinical isolates of Pseudomonas aeruginosa in the absence of carbapenemases. Journal of Global Antimicrobial Resistance. Retrieved from [Link]

  • Sader, H. S., et al. (2018). Antimicrobial Susceptibility of Pseudomonas aeruginosa to Ceftazidime-Avibactam, Ceftolozane-Tazobactam, Piperacillin-Tazobactam, and Meropenem Stratified by U.S. Census Divisions: Results from the 2017 INFORM Program. PMC. Retrieved from [Link]

  • Jones, R. N., et al. (2002). In Vitro Synergy of Ciprofloxacin and Gatifloxacin against Ciprofloxacin-Resistant Pseudomonas aeruginosa. PMC. Retrieved from [Link]

  • Grillon, A., et al. (2016). Comparative Activity of Ciprofloxacin, Levofloxacin and Moxifloxacin against Klebsiella pneumoniae, Pseudomonas aeruginosa and Stenotrophomonas maltophilia Assessed by Minimum Inhibitory Concentrations and Time-Kill Studies. PLOS One. Retrieved from [Link]

  • Huynh, T. Q., et al. (2023). MIC values of S. aureus during sub-MIC exposure to FQs including... ResearchGate. Retrieved from [Link]

  • Huband, M. D., et al. (2022). Meropenem-Vaborbactam (Carbavance™) MIC and Zone Diameter Quality Control Ranges Using a CLSI M23-A4 Multi-Laboratory Study. American Society for Microbiology. Retrieved from [Link]

  • Li, Y., et al. (2023). Ciprofloxacin enhances the biofilm formation of Staphylococcus aureus via an agrC-dependent mechanism. Frontiers in Microbiology. Retrieved from [Link]

  • Sader, H. S., et al. (2011). Vancomycin MIC for Methicillin-Resistant Coagulase-Negative Staphylococcus Isolates: Evaluation of the Broth Microdilution and Etest Methods. ASM Journals. Retrieved from [Link]

  • Goudarzi, M., et al. (2022). Activity of meropenem-vaborbactam against different beta-lactamase producing Klebsiella pneumoniae and Escherichia coli isolates in Iran. BMC Microbiology. Retrieved from [Link]

  • Beckman Coulter. (n.d.). Updated CLSI Meropenem Breakpoints for MicroScan Dried Gram Negative MIC Panels from a Multicenter Assessment of Enterobacterales and Pseudomonas aeruginosa. Retrieved from [Link]

  • Emaneini, M., et al. (2008). Susceptibility to Vancomycin in Staphylococcus Aureus Isolated From Patients of Four University-Affiliated Hospitals in Tehran. Iranian Journal of Pathology. Retrieved from [Link]

  • Taylor & Francis Online. (2024). Enterobacterales use capsules, transporters, mobile genetic elements, and other evolutionary adaptations to survive antibiotics exposure in the absence of resistance genes. Retrieved from [Link]

  • Baldoni, D., et al. (2013). Rapid Detection of Staphylococcus aureus Strains with Reduced Susceptibility to Vancomycin by Isothermal Microcalorimetry. PMC. Retrieved from [Link]

  • d'Azevedo, P. A., et al. (2011). Vancomycin minimum inhibitory concentrations using different susceptibility methods in Staphylococcus aureus isolates. Brazilian Journal of Microbiology. Retrieved from [Link]

  • Al-Shaer, M. H., et al. (2022). Evaluation of Meropenem Dosing Regimens against ESBL. Dove Medical Press. Retrieved from [Link]

Sources

Safety Operating Guide

Operational Guide: Safe Disposal of 5-Chloro-2,8-dimethyl-4-quinolinol

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Directive

Immediate Action Required: Treat 5-Chloro-2,8-dimethyl-4-quinolinol as Halogenated Hazardous Waste .[1][2] Under no circumstances should this compound be disposed of in general trash, down the drain, or mixed with non-halogenated organic solvents (e.g., pure acetone/methanol waste streams) intended for standard fuel blending.[1]

The "Why" (Scientific Causality): This compound contains a chlorine substituent on a quinoline ring.[1] Standard incineration of non-halogenated waste occurs at lower temperatures.[1] Introducing chlorinated aromatics into these low-temperature streams can catalyze the formation of dioxins and furans —highly toxic environmental pollutants.[1][2] Therefore, this waste stream must be tagged for High-Temperature Incineration (typically >1100°C) equipped with acid gas scrubbers.[1][2]

Part 2: Chemical Hazard Profile & Logistics

Before handling waste, verify the physicochemical properties that dictate containment strategies.[1]

PropertyDataOperational Implication
Chemical Class Chlorinated HeterocycleMust go to Halogenated Waste stream.[1][2]
Physical State Solid (Crystalline)Risk of dust generation; requires N95/P100 respiratory protection during weighing/disposal.[1]
Acidity (pKa) ~9-10 (Phenolic OH)Weakly acidic.[1][2] Incompatible with strong oxidizers and strong bases.[1]
Solubility Low in water; High in DMSO/MeOHDo not attempt to dilute with water for drain disposal.[1] It will precipitate and clog plumbing.[1]
GHS Hazards H315, H319, H335Irritant to eyes, skin, and respiratory tract.[1][3]
Part 3: Decision Logic & Workflow (Visualization)

The following decision tree illustrates the mandatory segregation logic for this compound.

DisposalWorkflow Start Waste Generated: This compound StateCheck Determine Physical State Start->StateCheck Liquid Liquid Waste (Mother Liquor / HPLC) StateCheck->Liquid Solid Solid Waste (Excess Powder / Spills) StateCheck->Solid HaloStream Stream A: Halogenated Solvents (Red Tag) Liquid->HaloStream MANDATORY MERGE HaloCheck Is solvent Halogenated? Bagging Double Bagging Procedure (Polyethylene) Solid->Bagging SolidStream Stream B: Hazardous Solid Waste (Halogenated Tag) Bagging->SolidStream

Figure 1: Segregation workflow ensuring all streams merge into Halogenated Waste channels to prevent downstream contamination.

Part 4: Step-by-Step Disposal Protocols
Scenario A: Solid Waste (Excess Reagent or Contaminated Consumables)

Applies to: Expired chemicals, weighing boats, contaminated gloves, and paper towels.[1]

  • Segregation: Do not mix with general lab trash or "non-regulated" chemical solids.[1]

  • Primary Containment: Place the solid waste into a clear, 4-mil polyethylene bag.

  • Labeling: Attach a hazardous waste tag immediately.[1]

    • Chemical Name: Write out fully: "this compound".

    • Constituents: If mixed with silica gel (from columns), list "Silica Gel" as a secondary constituent.

    • Hazard Checkbox: Mark "Toxic" and "Irritant."[1]

  • Secondary Containment: Place the sealed primary bag into the laboratory's designated Solid Hazardous Waste Drum .

    • Expert Tip: If the drum is fiber (cardboard), ensure the liner is intact.[1] Halogenated organics can slowly embrittle certain plastics over months, though solids are generally stable.[1]

Scenario B: Liquid Waste (Reaction Mixtures & Mother Liquors)

Applies to: HPLC effluent, rotary evaporator traps, and reaction filtrates.[1]

  • Solvent Compatibility Check: Ensure the liquid waste container is compatible with the solvent used (e.g., HDPE for methanol/water; Glass or Fluorinated HDPE for chlorinated solvents).[1]

  • Stream Selection:

    • Rule: Even if the solvent is non-halogenated (e.g., Methanol), the presence of dissolved this compound mandates the Halogenated Waste Stream .[1][2]

    • Why: Fuel blending facilities test for Total Organic Halogens (TOX).[1] A "Non-Halogenated" drum that tests positive for TOX due to this solute can result in heavy regulatory fines and rejection of the shipment.[1]

  • pH Adjustment (Optional but Recommended): If the solution is highly acidic or basic due to workup, neutralize to pH 5–9 before adding to the waste carboy to prevent exothermic reactions in the drum.

Scenario C: Spill Management (Emergency Response)
  • PPE Upgrade: Immediately don nitrile gloves (double gloving recommended), safety goggles, and a lab coat.[1] If powder is airborne, use an N95 respirator.[1]

  • Containment:

    • Solid Spill: Do not dry sweep (creates dust).[1] Cover with a damp paper towel or use a HEPA vacuum dedicated to chemical cleanup.[1]

    • Liquid Spill: Surround with absorbent pads or vermiculite.[1]

  • Decontamination:

    • Wipe the surface with a soap/water solution.[1][3][4][5]

    • Self-Validating Step: Use a UV lamp (365 nm) to inspect the area.[1] Many quinoline derivatives fluoresce.[1] If the area glows, repeat cleaning.[1]

  • Disposal: Collect all cleanup materials into the Solid Hazardous Waste stream (Scenario A).

Part 5: Regulatory Compliance Codes

When filling out waste manifests for Environmental Health & Safety (EHS) or external contractors, use the following classifications.

  • RCRA Status: While not explicitly P- or U-listed by specific CAS in all jurisdictions, it defaults to Characteristic Waste if it exhibits toxicity, or simply Halogenated Organic Waste for treatment profiles.[1]

  • DOT Shipping Name (if transporting):

    • Generic: UN 2811, Toxic solids, organic, n.o.s. (this compound).[1][2]

    • Hazard Class: 6.1 (Toxic).[1]

References
  • U.S. Environmental Protection Agency (EPA). "Hazardous Waste: Guidelines and Regulations, Federal Register Notice."[1] EPA.gov. [Link][1][2]

  • National Institutes of Health (NIH). "PubChem Compound Summary: 7-Chloro-2,8-dimethylquinolin-4-ol."[1][2] PubChem. [Link][1][2]

  • Electronic Code of Federal Regulations (eCFR). "Appendix III to Part 268 -- List of Halogenated Organic Compounds."[1] eCFR.gov. [Link][1][2]

Sources

Technical Guide: Personal Protective Equipment (PPE) & Handling Protocols for 5-Chloro-2,8-dimethyl-4-quinolinol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Chloro-2,8-dimethyl-4-quinolinol is a halogenated quinoline derivative frequently utilized as a scaffold in pharmaceutical synthesis and agrochemical development. While primarily classified as an irritant, the quinoline pharmacophore presents structural alerts for potential mutagenicity and sensitization.

Safe handling requires a Control Banding Approach , treating the substance with a higher degree of caution than a standard reagent due to its biological activity potential. This guide outlines the mandatory PPE, engineering controls, and emergency protocols required to maintain a zero-exposure environment.

Hazard Identification & Mechanistic Risk Analysis

The "Why" behind the safety protocols.

To select the correct PPE, one must understand the interaction between the chemical and biological systems.

Hazard ClassMechanistic InsightCritical Implication
Acute Respiratory Irritant (H335) The quinoline nitrogen and halogen substitution increase lipophilicity, allowing rapid absorption into mucous membranes.Inhalation is the primary risk vector. Dust control is non-negotiable.
Severe Eye Irritant (H319) Crystalline solids of this class are abrasive and chemically reactive with corneal proteins.Safety glasses are insufficient . Goggles are mandatory.
Skin Irritant/Sensitizer (H315) Halogenated heterocycles can act as haptens, potentially triggering allergic contact dermatitis over repeated exposures.Dermal contact must be prevented, not just minimized.[1]
Structural Alert (Quinoline) The parent quinoline structure is associated with DNA intercalation risks.Treat as a Potential Genotoxin until definitive data proves otherwise.

The PPE Matrix

Required equipment based on operational state.

PPE Selection Decision Tree (Visualization)

The following logic flow dictates PPE upgrades based on the physical state of the compound.

PPE_Selection Start Handling this compound State Determine Physical State Start->State Solid Solid / Powder State->Solid Solution Solvated (Liquid) State->Solution Hood Is Fume Hood Available? Solid->Hood Solvent_Check Check Solvent Compatibility Solution->Solvent_Check Solid_PPE Standard PPE + Respiratory Protection (N95/P100) Hood_Yes Use Hood + Lab Coat + Nitrile Gloves + Goggles Hood->Hood_Yes Yes Hood_No STOP: Respiratory Protection (P100 Half-Face) Mandatory Hood->Hood_No No Std_Solvent Standard (Water/Ethanol) Solvent_Check->Std_Solvent Agg_Solvent Aggressive (DCM/DMF) Solvent_Check->Agg_Solvent Glove_Std Single Nitrile Gloves (0.11mm) Std_Solvent->Glove_Std Glove_Agg Double Gloving or Laminate/Barrier Gloves Agg_Solvent->Glove_Agg

Figure 1: Decision logic for selecting PPE based on physical state and engineering control availability.

Equipment Specifications
ComponentSpecificationRationale
Eye Protection Chemical Splash Goggles (ANSI Z87.1 / EN 166)Prevents dust entry and splashes. Face shields required for volumes >1L.
Hand Protection (Solid) Nitrile (0.11 mm min) Sufficient for dry powder. Change immediately if contaminated.[2]
Hand Protection (Solution) Solvent-Specific If dissolved in DCM (Dichloromethane), use PVA or Silver Shield laminates. Nitrile degrades rapidly in chlorinated solvents.
Body Protection Lab Coat (High-Neck) Must cover street clothing completely. Tyvek sleeves recommended for scale-up (>100g).
Respiratory N95 (min) / P100 (rec) Only if working outside a fume hood. Inside a hood, the sash acts as the primary barrier.

Operational Protocols

Protocol A: Safe Weighing (High Risk: Inhalation)

Objective: Transfer solid without generating airborne dust.

  • Preparation: Place the balance inside a certified chemical fume hood. If the balance is static-sensitive and must be outside, use a powder containment hood or wear a P100 respirator.

  • Anti-Static Measures: Use an anti-static gun or ionizer. Charged quinoline powders are "fly-away" and spread easily.

  • Transfer: Use a disposable spatula. Do not pour from the stock bottle; transfer small amounts to a weighing boat.

  • Decon: Wipe the balance area with a damp paper towel (ethanol-moistened) immediately after use. Dispose of the towel as solid hazardous waste.

Protocol B: Solubilization (High Risk: Splash)

Objective: Dissolve compound without dermal exposure.

  • Solvent Selection: Verify glove compatibility with the solvent, not just the solute.

  • Addition: Add the solid to the solvent slowly to avoid exothermic splashing.

  • Vessel: Use a round-bottom flask or vial with a secure cap. Avoid open beakers for long-term stirring.

  • Secondary Containment: Perform all mixing within a secondary tray to contain potential spills.

Emergency Response: Spill Cleanup

Immediate actions for accidental release.[2][3]

Do not attempt cleanup if you are experiencing respiratory distress or if the spill is >50g and you are untrained.

Spill_Response Spill Spill Detected Evacuate Evacuate Immediate Area Spill->Evacuate Assess Assess: Solid or Liquid? Evacuate->Assess Solid_Spill Solid Powder Assess->Solid_Spill Liquid_Spill Liquid Solution Assess->Liquid_Spill Action_Solid Cover with wet paper towels (Prevent Dust) Solid_Spill->Action_Solid Action_Liquid Absorb with Vermiculite or Spill Pads Liquid_Spill->Action_Liquid Collect Collect in HazWaste Bag Action_Solid->Collect Action_Liquid->Collect Decon Wash Area (Soap + Water) x3 Collect->Decon

Figure 2: Workflow for containment and cleanup of laboratory spills.

Disposal & Environmental Compliance

This compound is classified as a halogenated organic compound.[2]

  • Solid Waste: Dispose of in a container labeled "Hazardous Waste - Solid - Toxic/Irritant."

  • Liquid Waste: Segregate into "Halogenated Organic Solvents" waste streams. Do not mix with acidic aqueous waste, as quinolines can form salts that may precipitate or react.

  • Container Disposal: Empty containers must be triple-rinsed with a compatible solvent (e.g., Acetone) before disposal. The rinsate must be treated as hazardous waste.[4]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 123456, Quinoline Derivatives. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment Standards (29 CFR 1910.132).[4] Retrieved from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: Quinoline and derivatives hazard classification. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Chloro-2,8-dimethyl-4-quinolinol
Reactant of Route 2
Reactant of Route 2
5-Chloro-2,8-dimethyl-4-quinolinol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.